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  • Product: 4-Carboxy-2-fluorophenylisothiocyanate
  • CAS: 1027512-94-2

Core Science & Biosynthesis

Foundational

chemical properties of 4-Carboxy-2-fluorophenylisothiocyanate

CAS No: 1027512-94-2 Formula: C₈H₄FNO₂S Molecular Weight: 197.19 g/mol [1] Executive Summary 4-Carboxy-2-fluorophenylisothiocyanate is a specialized heterobifunctional linker used critically in proteomic sequencing, bioc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1027512-94-2 Formula: C₈H₄FNO₂S Molecular Weight: 197.19 g/mol [1]

Executive Summary

4-Carboxy-2-fluorophenylisothiocyanate is a specialized heterobifunctional linker used critically in proteomic sequencing, bioconjugation, and the synthesis of bioactive thiourea scaffolds.[1] Its architecture combines a highly reactive electrophile (isothiocyanate, -NCS) with a modifiable hydrophilic handle (carboxylic acid, -COOH), positioned around an aromatic core.[1]

The defining feature of this molecule is the ortho-fluorine substituent relative to the isothiocyanate group.[1] Unlike its non-fluorinated analogs, the electron-withdrawing nature of the fluorine atom inductively activates the isothiocyanate carbon, enhancing its susceptibility to nucleophilic attack while providing a unique ¹⁹F NMR handle for reaction monitoring.[1]

This guide details the physicochemical profile, reaction mechanisms, and validated experimental protocols for utilizing this compound in high-fidelity applications.[1]

Part 1: Structural & Electronic Analysis

The Ortho-Fluoro Effect

The reactivity profile of 4-Carboxy-2-fluorophenylisothiocyanate is dictated by the specific arrangement of its substituents.[1]

  • Electronic Activation: The fluorine atom at the C2 position (ortho to the -NCS group) exerts a strong inductive effect (-I).[1] This pulls electron density away from the aromatic ring and, by extension, the isothiocyanate carbon.[1]

    • Consequence: The electrophilicity of the central carbon in the -N=C=S group is increased compared to 4-isothiocyanatobenzoic acid.[1] This results in faster kinetics when reacting with nucleophiles (amines, thiols).[1]

  • Metabolic & Analytical Utility: The C-F bond is metabolically stable and provides a distinct doublet signal in ¹³C NMR and a singlet in ¹⁹F NMR.[1] This allows researchers to track the incorporation of the linker into complex biomolecules without radioactive labeling.[1]

  • Solubility Modulation: The carboxylic acid group at C4 provides solubility in polar organic solvents (DMSO, DMF) and, at basic pH, in aqueous buffers.[1] This is a critical advantage over hydrophobic linkers like Phenylisothiocyanate (PITC).[1]

Part 2: Physicochemical Profile

PropertyValue / DescriptionNotes
Appearance White to off-white solidHigh melting point due to intermolecular H-bonding (COOH dimer).[1]
Solubility DMSO, DMF, MeOH (partial)Poor solubility in non-polar solvents (Hexane, Et₂O).[1]
Reactivity High (Electrophilic)Hydrolytically unstable at high pH; stable in dry organic solvents.[1]
pKa (COOH) ~3.8 - 4.0 (Predicted)Slightly more acidic than benzoic acid (4.[1]2) due to F and NCS electron withdrawal.[1]
Storage -20°C, DesiccatedMoisture sensitive.[1] Hydrolysis yields the aniline derivative.[1]

Part 3: Synthetic Reactivity & Mechanisms

Core Mechanism: Thiourea Formation

The primary application of this molecule is the formation of stable thiourea linkages with primary amines (R-NH₂).[1] The mechanism follows a nucleophilic addition pathway.[1]

Critical Consideration: The reaction is pH-dependent.[1] The amine must be unprotonated (nucleophilic), requiring a pH > pKa of the amine (typically pH 8.0–9.5).[1] However, excessive alkalinity accelerates the hydrolysis of the isothiocyanate to the corresponding amine.[1]

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the nucleophilic attack and subsequent proton transfer.[1]

ReactionMechanism Amine Primary Amine (R-NH₂) TS Tetrahedral Intermediate (Zwitterionic) Amine->TS Nucleophilic Attack on C=S ITC 4-Carboxy-2-fluoro- phenylisothiocyanate ITC->TS ProtonTransfer Proton Transfer (1,3-shift) TS->ProtonTransfer Thiourea Stable Thiourea Product ProtonTransfer->Thiourea Irreversible Formation

Caption: Mechanism of thiourea formation. The amine attacks the electrophilic carbon of the isothiocyanate, followed by a rapid proton shift to form the stable product.[1]

Part 4: Experimental Protocols

Protocol A: Bioconjugation to a Protein/Peptide

Objective: Labeling a Lysine-containing peptide with 4-Carboxy-2-fluorophenylisothiocyanate.[1]

Reagents:

  • Target Peptide (1 mM in buffer).[1]

  • Linker Stock: 50 mM in anhydrous DMSO (Freshly prepared).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.0).[1] DO NOT USE TRIS (Tris contains a primary amine and will scavenge the reagent).[1]

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the protein/peptide is in a non-amine buffer (PBS, Borate, or Carbonate).[1] If in Tris, dialyze or use a desalting column.[1]

  • Stoichiometry Calculation:

    • For simple peptides: Use a 1.5x to 2x molar excess of the ITC linker.[1]

    • For large proteins: Use a 10x to 20x molar excess to ensure surface Lysine modification.

  • Reaction:

    • Add the calculated volume of Linker Stock to the protein solution dropwise while vortexing gently.[1]

    • Ensure the final DMSO concentration does not exceed 10-20% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate at Room Temperature (20-25°C) for 1–2 hours in the dark.

  • Quenching: Add 1M Glycine or Hydroxylamine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to react with excess isothiocyanate.

  • Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis.[1]

Protocol B: Scaffold Synthesis (Small Molecule)

Objective: Synthesis of a thiourea-linked drug scaffold.

Workflow Diagram:

Workflow Step1 1. Solubilization Dissolve ITC in DMF/DMSO. Ensure anhydrous conditions. Step2 2. Activation (Optional) If reacting COOH end: Activate with EDC/NHS. Step1->Step2 Orthogonal Route Step3 3. Coupling Add Amine Component. Maintain pH 8-9 (TEA/DIPEA). Step1->Step3 Standard Route Step2->Step3 Step4 4. Monitoring Track disappearance of ITC peak via HPLC or IR (~2100 cm⁻¹). Step3->Step4 Step5 5. Workup Acidify to precipitate (COOH protonation) or Extract with EtOAc. Step4->Step5

Caption: Synthetic workflow for small molecule scaffold generation. Note the optional activation step for the carboxylic acid moiety.

Part 5: Applications in Drug Discovery[1]

Bioisostere Design

The thiourea linkage generated by this molecule serves as a bioisostere for amide bonds or guanidines.[1] The 2-fluoro group modulates the lipophilicity (LogP) and metabolic stability of the resulting drug candidate, often protecting the aromatic ring from oxidative metabolism (P450).[1]

"Edman-Type" Sequencing Probes

While PITC is the standard for Edman degradation, 4-Carboxy-2-fluorophenylisothiocyanate offers a "handle" (the COOH group) that allows for the attachment of solid supports or sensitivity-enhancing tags (e.g., quaternary ammonium salts for mass spec sensitivity) after the initial coupling to the peptide N-terminus.[1]

F-NMR Screening

In Fragment-Based Drug Discovery (FBDD), the ¹⁹F signal acts as a sensitive reporter.[1] When the isothiocyanate reacts with a protein target (covalent inhibition), the chemical shift of the fluorine atom changes significantly, providing a clear "hit" signal in NMR screening libraries.[1]

Part 6: Safety & Stability

  • Hazard Identification:

    • Skin/Eye Irritant: Isothiocyanates are potent sensitizers.[1] They can cause contact dermatitis and severe eye irritation.[1]

    • Lachrymator: Handle only in a fume hood.

  • Stability:

    • The compound is sensitive to hydrolysis.[1] Moisture converts the -NCS group to an amine (-NH₂) via a dithiocarbamic acid intermediate, releasing COS (Carbonyl sulfide).[1]

    • Storage: Store under inert gas (Nitrogen/Argon) at -20°C.

References

  • AA Blocks. (n.d.). 4-Carboxy-2-fluorophenylisothiocyanate Product Data. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Isothiocyanate Reactivity Profile. National Library of Medicine.[1] Retrieved from [Link]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for ITC-amine conjugation protocols).

Sources

Exploratory

4-Carboxy-2-fluorophenylisothiocyanate molecular weight and structure

The following technical guide details the structural characteristics, synthetic pathways, and applications of 4-Carboxy-2-fluorophenylisothiocyanate (also known as 4-isothiocyanato-3-fluorobenzoic acid ). Structural Anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic pathways, and applications of 4-Carboxy-2-fluorophenylisothiocyanate (also known as 4-isothiocyanato-3-fluorobenzoic acid ).

Structural Analysis, Synthetic Utility, and Bioconjugation Protocols[1]

Executive Summary

4-Carboxy-2-fluorophenylisothiocyanate (CAS 1027512-94-2) is a heterobifunctional aromatic building block used primarily in medicinal chemistry and proteomic research.[1][2] Its structure features two distinct reactive handles: an electrophilic isothiocyanate (-N=C=S) group and a nucleophilic-activatable carboxylic acid (-COOH) , positioned meta and para to a fluorine substituent, respectively.[1]

This unique substitution pattern makes it an invaluable tool for:

  • Stepwise Bioconjugation: Enabling "click-like" dual labeling of peptides or proteins.[1]

  • Fragment-Based Drug Discovery (FBDD): Serving as a scaffold for synthesizing benzothiazole or thiourea derivatives.[1]

  • 19F NMR Probing: The fluorine atom acts as a sensitive NMR reporter for studying protein conformational changes upon ligand binding.[1]

Physicochemical Profile

Chemical Identity

The compound is formally derived from benzoic acid, where the amino group of the precursor (4-amino-3-fluorobenzoic acid) has been converted to an isothiocyanate.[1]

PropertyData
IUPAC Name 4-Isothiocyanato-3-fluorobenzoic acid
Common Name 4-Carboxy-2-fluorophenylisothiocyanate
CAS Number 1027512-94-2
Molecular Formula C₈H₄FNO₂S
Molecular Weight 197.19 g/mol (Average)
Monoisotopic Mass 197.00 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; hydrolyzes slowly in water.[1][2][3]
Structural Topology & Reactivity Map

The fluorine atom at the ortho position to the isothiocyanate group exerts a significant electronic effect, increasing the electrophilicity of the isothiocyanate carbon, thereby accelerating reactions with nucleophiles compared to the non-fluorinated analog.[1]

G Core Benzene Core NCS Isothiocyanate (-N=C=S) (Position 1) Electrophile: Reacts with Amines Core->NCS C1 F Fluorine (-F) (Position 2) Electronic Withdraw / 19F NMR Tag Core->F C2 (Ortho to NCS) COOH Carboxylic Acid (-COOH) (Position 4) Solubility / Amide Coupling Core->COOH C4 F->NCS Inductive Effect (Increases Reactivity)

Figure 1: Structural reactivity map of 4-Carboxy-2-fluorophenylisothiocyanate.[1] The fluorine atom enhances the reactivity of the NCS group via inductive electron withdrawal.[1]

Synthetic Pathways[1][5][6]

The synthesis of 4-Carboxy-2-fluorophenylisothiocyanate typically proceeds from the commercially available precursor 4-amino-3-fluorobenzoic acid (CAS 455-87-8).[1]

Synthesis Protocol (Thiophosgene Method)

Note: This reaction involves thiophosgene, a highly toxic reagent. All steps must be performed in a fume hood.

  • Dissolution: Dissolve 4-amino-3-fluorobenzoic acid (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Thiophosgenation: Cool the mixture to 0°C. Add thiophosgene (1.1 eq) dropwise over 20 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The organic layer will turn yellow/orange.

  • Workup: Separate the organic layer.[1][4] Extract the aqueous layer with DCM (2x).[1] Combine organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexane/ethyl acetate or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) to yield the product.

Alternative "Green" Route (Dithiocarbamate)

For laboratories avoiding thiophosgene, the Dithiocarbamate/Tosyl Chloride method is preferred.

Synthesis Start 4-Amino-3-fluorobenzoic acid (Precursor) Step1 CS2 / Et3N (Formation of Dithiocarbamate Salt) Start->Step1 Intermediate Dithiocarbamate Intermediate Step1->Intermediate Step2 Tosyl Chloride (TsCl) or Iodine (I2) (Desulfurization) Intermediate->Step2 Product 4-Carboxy-2-fluorophenylisothiocyanate (Final Product) Step2->Product

Figure 2: Synthetic workflow from aniline precursor to isothiocyanate via dithiocarbamate intermediate.[1]

Applications in Drug Development & Proteomics[1]

Edman Degradation & Peptide Sequencing

Isothiocyanates are the core reagents in Edman degradation. The addition of the fluorine atom in this derivative serves as a unique mass tag and an NMR handle, allowing for 19F-NMR monitored sequencing or identification of N-terminal residues in complex mixtures.[1]

Site-Selective Protein Labeling

The compound reacts preferentially with primary amines (Lysine ε-amino groups and N-terminal α-amines) at pH 8.5–9.5 to form stable thiourea linkages.[1]

Protocol: Labeling a BSA Standard

  • Buffer Prep: Prepare 0.1 M Sodium Carbonate buffer, pH 9.0. Avoid amine-containing buffers (Tris, Glycine).[1]

  • Protein Solution: Dissolve BSA at 2 mg/mL in the carbonate buffer.

  • Reagent Prep: Dissolve 4-Carboxy-2-fluorophenylisothiocyanate in dry DMSO at 10 mg/mL.

  • Conjugation: Add 20 µL of reagent solution per 1 mL of protein solution (approx. 20-fold molar excess).[1]

  • Incubation: Incubate for 2 hours at room temperature in the dark with gentle agitation.

  • Purification: Remove excess reagent using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

19F NMR Fragment Screening

In Fragment-Based Drug Discovery (FBDD), this compound is used to tether a fluorine signal to a target protein.[1] The sharp singlet of the aromatic fluorine in 19F NMR is highly sensitive to the local environment.[1] Upon binding of a second ligand to the protein, the chemical shift of the fluorine tag changes (Chemical Shift Perturbation), confirming binding events.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Moisture sensitive (hydrolyzes to release HF and COS/CO2 over time).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents, amines (unless intended reaction), alcohols, and water.

References

  • PubChem Compound Summary. (2023). 4-Fluorophenyl isothiocyanate and related structures.[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Key Organics. (2023). Building Blocks: 4-Carboxy-2-fluorophenylisothiocyanate Product Sheet.[1][2] Key Organics Ltd.[1] Link

  • Munch, H., et al. (2008). Peptide labeling with isothiocyanates: Optimization of the synthesis of fluorescently labeled peptides.[1] Journal of Peptide Science.[1] Link[1]

  • Vamisetti, G. B., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.[1][5] Link[1]

Sources

Foundational

Technical Whitepaper: Solvation Dynamics and Stability of 4-Carboxy-2-fluorophenylisothiocyanate

Part 1: Executive Summary & Chemical Profile Compound Identity and Significance 4-Carboxy-2-fluorophenylisothiocyanate (Systematic Name: 3-Fluoro-4-isothiocyanatobenzoic acid) is a bifunctional aromatic building block cr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Compound Identity and Significance

4-Carboxy-2-fluorophenylisothiocyanate (Systematic Name: 3-Fluoro-4-isothiocyanatobenzoic acid) is a bifunctional aromatic building block critical in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and fluorescent labeling reagents.

  • Structure: The molecule features a central benzene ring substituted with a carboxylic acid (-COOH) at the C4 position (relative to the isothiocyanate), a fluorine atom at C2, and the reactive isothiocyanate (-N=C=S) group at C1.

  • Dual Reactivity: The presence of both an electrophilic isothiocyanate (ITC) and a nucleophilic/acidic carboxyl group creates a unique solubility and stability profile. While the -COOH group necessitates polar solvents, it also introduces a risk of self-catalyzed hydrolysis of the ITC moiety.

Solvation Strategy

For synthetic and biological applications, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the solvents of choice due to their high dielectric constants and ability to disrupt the strong hydrogen-bonded dimers formed by the carboxylic acid group. However, "dissolving" this compound is not passive; it requires active management of moisture and solvent impurities to prevent irreversible degradation.

Part 2: Solubility Mechanics & Data

Theoretical Solvation Capacity

Both DMSO and DMF are polar aprotic solvents that interact favorably with the polar regions of the molecule.

  • Mechanism: The sulfoxide oxygen (DMSO) or amide oxygen (DMF) acts as a hydrogen bond acceptor for the carboxylic acid proton, effectively breaking the crystal lattice energy. The lipophilic aromatic ring and the -NCS group are solvated by the methyl groups of the solvent.

Solubility Data Table

Note: Values are derived from structural analogs (e.g., 4-isothiocyanatobenzoic acid) and validated internal standard operating procedures for aromatic isothiocyanates.

SolventSolubility RatingSaturation Limit (Est.)Dissolution RatePrimary Risk Factor
DMSO (Anhydrous)Excellent > 100 mg/mL (approx. 0.5 M)Fast (< 2 min)Hygroscopicity (Water absorption)
DMF (Anhydrous)Very Good > 80 mg/mL (approx. 0.4 M)ModerateChemical instability (Amine contaminants)
Water Insoluble < 0.1 mg/mLN/ARapid Hydrolysis (Degradation)
Ethanol/Methanol Reactive SolubleN/ADO NOT USE (Forms thiocarbamates)

Critical Application Note: While solubility is high, stability is the limiting factor . Solutions should be prepared immediately before use. Long-term storage in solution is discouraged unless strictly anhydrous conditions are maintained at -20°C.

Part 3: Stability & Reactivity (The "Expert" Angle)

This section details the "hidden" degradation pathways that often lead to library synthesis failure or poor assay reproducibility.

The DMF Trap: Secondary Amine Contamination

DMF spontaneously decomposes over time (especially if exposed to light or heat) into dimethylamine (DMA) and carbon monoxide.

  • Mechanism: DMA is a potent nucleophile. It attacks the electrophilic carbon of the isothiocyanate group.

  • Result: Formation of a stable, unwanted thiourea byproduct (N,N-dimethyl-N'-(4-carboxy-2-fluorophenyl)thiourea), which effectively "kills" the reactive -NCS group.

  • Mitigation: Use only fresh, anhydrous, amine-free DMF (often labeled "Sequencing Grade" or stored over molecular sieves).

The DMSO Hazard: Moisture-Induced Hydrolysis

DMSO is extremely hygroscopic. Even "dry" DMSO can absorb significant atmospheric water within minutes of opening the bottle.

  • Mechanism: Water attacks the -NCS group to form a dithiocarbamate intermediate, which collapses to release Carbonyl Sulfide (COS) and leaves the primary amine (4-amino-3-fluorobenzoic acid).

  • The "Death Spiral": The newly formed amine is a nucleophile. It reacts with the remaining isothiocyanate starting material to form a symmetric thiourea dimer. This results in precipitation and loss of 2 equivalents of starting material for every 1 equivalent of water.

Visualization of Degradation Pathways

DegradationPathways cluster_legend Pathway Legend ITC 4-Carboxy-2-fluorophenyl- isothiocyanate (Active) Amine Primary Amine (Degradant) ITC->Amine + H2O (-COS) Thiourea_Mixed Dimethyl-Thiourea (Dead End Product) ITC->Thiourea_Mixed + DMA (Fast) Thiourea_Dimer Symmetric Thiourea (Precipitate) ITC->Thiourea_Dimer Water H2O (from wet DMSO) Water->Amine DMA Dimethylamine (from aged DMF) DMA->Thiourea_Mixed Amine->Thiourea_Dimer + ITC (Self-Reaction) key Red Arrow: DMF Decomposition Risk Yellow Arrow: Hydrolysis Risk

Figure 1: Degradation pathways in DMSO (Hydrolysis) and DMF (Aminolysis). Note that hydrolysis leads to a cascading failure via dimerization.

Part 4: Experimental Protocols

Standard Operating Procedure (SOP) for Dissolution

Objective: Prepare a 100 mM stock solution in DMSO for immediate use.

Materials:

  • 4-Carboxy-2-fluorophenylisothiocyanate (Solid, stored at 4°C).

  • Anhydrous DMSO (≥99.9%, Water <50 ppm, stored over 3Å or 4Å molecular sieves).

  • Argon or Nitrogen gas line.

  • Glass vial with septum cap (avoid polystyrene; polypropylene is acceptable for short term).

Protocol:

  • Equilibration: Allow the solid compound and the DMSO bottle to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid or into the solvent.

  • Weighing: Weigh the required amount of solid into the vial.

    • Calculation: For 1 mL of 100 mM solution (MW ≈ 197.19 g/mol ), weigh 19.7 mg .

  • Purging: Gently flush the vial containing the solid with Argon/Nitrogen for 30 seconds to displace humid air.

  • Solvation:

    • Using a dry syringe, withdraw 1 mL of anhydrous DMSO.

    • Inject DMSO into the vial through the septum (if possible) or add quickly and cap immediately.

  • Dissolution: Vortex for 15–30 seconds. The solution should be clear and colorless to pale yellow.

    • QC Check: If the solution turns cloudy or bright orange immediately, moisture contamination or amine degradation has occurred.

Quality Control & Validation

Before committing the solution to a high-value reaction (e.g., protein labeling or library synthesis), perform this rapid check:

  • The "Water Test" (Qualitative): Take 10 µL of the stock solution and add it to 500 µL of water.

    • Expected Result: A white precipitate should form immediately (the compound is insoluble in water).

    • Failure Mode: If the solution remains clear, the isothiocyanate may have already hydrolyzed to the amine (which might be more soluble as a zwitterion) or decomposed.

  • LC-MS Verification (Quantitative):

    • Dilute 1 µL of stock into 1 mL Acetonitrile (NOT Methanol, which reacts).

    • Inject immediately. Look for the parent mass [M+H]+ or [M-H]-.

    • Note: In methanol-based LC runs, you may see the methyl-thiocarbamate adduct (+32 Da). This is an artifact of the analysis, not necessarily degradation in the stock.

Part 5: Storage Recommendations

ConditionDMSO SolutionDMF SolutionSolid State
Room Temp (25°C) < 4 Hours< 2 HoursStable (Desiccated)
Refrigerated (4°C) < 24 Hours< 12 HoursStable
Frozen (-20°C) 1-2 Weeks (if anhydrous)Not Recommended> 1 Year
Freeze/Thaw Cycles Max 1 cycleNoneN/A

Best Practice: Do not store solutions. Weigh fresh powder for every experiment ("Just-in-Time" preparation).

References

  • Sigma-Aldrich. 4-Fluorophenyl isothiocyanate Product Specification (Analog Reference). Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate. Retrieved from

  • Sorenson, W. R. (1959). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide.[1][2] The Journal of Organic Chemistry, 24(7), 978–981. Retrieved from

    • Context: Establishes the reactivity of isocyanates/isothiocyanates with DMSO and carboxylic acids, highlighting the risk of Pummerer-type rearrangements in non-optimized conditions.
  • Gao, X., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.[3] Molecules, 26(9), 2740. Retrieved from

    • Context: Discusses the stability and synthesis of functionalized isothiocyanates, including those with ester/acid groups.
  • Gaylord Chemical. DMSO Chemical Compatibility and Stability. Retrieved from

    • Context: Authoritative source on DMSO hygroscopicity and solvent handling.

Sources

Exploratory

4-Carboxy-2-fluorophenylisothiocyanate CAS number and identifiers

The following technical guide details the properties, synthetic utility, and applications of 4-Carboxy-2-fluorophenylisothiocyanate , a specialized bifunctional building block used in medicinal chemistry and chemical bio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthetic utility, and applications of 4-Carboxy-2-fluorophenylisothiocyanate , a specialized bifunctional building block used in medicinal chemistry and chemical biology.

CAS Number: 1027512-94-2 IUPAC Name: 3-Fluoro-4-isothiocyanatobenzoic acid Molecular Formula: C₈H₄FNO₂S Molecular Weight: 197.19 g/mol [1][2][3]

Chemical Identity & Core Properties[2][3][4][5][6][7][8]

4-Carboxy-2-fluorophenylisothiocyanate is a heterobifunctional scaffold featuring two distinct reactive handles: an electrophilic isothiocyanate (-NCS) group and a carboxylic acid (-COOH) .[1][2][3] The presence of the fluorine atom at the ortho position to the isothiocyanate (or meta to the acid, depending on numbering priority) imparts unique electronic and steric properties, enhancing its utility in drug design, particularly for modulating metabolic stability and binding affinity.[1][2][4]

Key Physiochemical Data
PropertyValueNote
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.[1][2][3]
Melting Point >200 °C (Decomposes)Typical for aryl isothiocyanates with acidic groups.[1][2][3][4]
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexane, Et₂O).[1][2][4]
Reactivity Electrophile (NCS) / Acid (COOH)Orthogonal reactivity allows sequential derivatization.[1][2][3][4]
Stability Moisture SensitiveHydrolyzes to the corresponding aniline (3-fluoro-4-aminobenzoic acid) over time.[1][2][3]

Synthetic Utility & Mechanism[2][3][7]

The primary value of this compound lies in its ability to serve as a linchpin in diversity-oriented synthesis (DOS).[1][2][3][4] The electronic withdrawal of the fluorine atom increases the electrophilicity of the isothiocyanate carbon, making it highly reactive toward nucleophiles (amines, thiols) while the carboxylic acid remains available for downstream coupling.[1][2][3][4]

Orthogonal Functionalization Strategy

Researchers can exploit the reactivity difference between the -NCS and -COOH groups to build complex libraries.[1][2][3][4]

  • Path A (Isothiocyanate First): Reaction with primary/secondary amines yields thioureas .[1][2][3][4] The carboxylic acid is preserved (often as a salt) and can be subsequently activated for amide coupling.[1][2][3][4]

  • Path B (Carboxylic Acid First): Requires protection of the acid (e.g., as a methyl ester) or careful control of pH.[1][2][3][4] Direct activation of the acid (e.g., with EDC/NHS) in the presence of the -NCS group is risky due to potential self-polymerization or side reactions; therefore, the ester derivative (Methyl 3-fluoro-4-isothiocyanatobenzoate) is often used if amide coupling is the first desired step.[1][2]

The "Fluorine Effect" in Drug Design

The fluorine substitution at the C3 position (relative to the acid) serves three critical roles:

  • Metabolic Blocking: Prevents oxidative metabolism at the phenyl ring, extending half-life.[1][2][3][4]

  • Conformational Bias: Induces specific torsion angles via electrostatic repulsion with the carbonyl or thiocarbonyl groups, potentially locking the bioactive conformation.[1][2][3][4]

  • 19F NMR Probe: Acts as a sensitive handle for fragment-based drug discovery (FBDD) screening, allowing researchers to detect binding events via chemical shift perturbations.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of Thiourea Derivatives

This protocol describes the coupling of 4-Carboxy-2-fluorophenylisothiocyanate with a primary amine (R-NH₂) to generate a thiourea linkage, a common motif in kinase inhibitors (e.g., Sorafenib analogs).[1][2]

Reagents:

  • 4-Carboxy-2-fluorophenylisothiocyanate (1.0 equiv)[1][2][3]

  • Amine (R-NH₂) (1.1 equiv)[1][2][3]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)[1][2][3][4]

  • Solvent: Anhydrous THF or DMF[1][2][4]

Procedure:

  • Preparation: Dissolve 4-Carboxy-2-fluorophenylisothiocyanate in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Addition: Add the amine (R-NH₂) followed by the base (TEA) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor consumption of the isothiocyanate by TLC or LC-MS (disappearance of peak ~197 m/z, appearance of product mass).[1][2][3][4]

  • Workup:

    • Concentrate the solvent in vacuo.[1][2][3][4]

    • Redissolve the residue in EtOAc and wash with 1M HCl (to protonate the carboxylic acid and remove excess amine).[1][2][3][4]

    • Dry over Na₂SO₄ and concentrate.[1][2][3][4]

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Covalent Protein Labeling (Lysine Targeting)

The isothiocyanate group reacts specifically with the ε-amino group of lysine residues at elevated pH (>8.5), making this compound a useful heterobifunctional crosslinker.[1][2][3][4]

  • Buffer: Prepare protein solution in 0.1 M Sodium Carbonate buffer (pH 9.0). Avoid Tris or Glycine buffers as they contain competing amines.[1][2][3][4]

  • Incubation: Add the isothiocyanate (dissolved in DMSO) to the protein solution (final DMSO < 5%). Molar excess depends on desired labeling ratio (typically 10–20x).[1][2][3][4]

  • Quenching: Stop reaction after 1 hour by adding 1 M Tris-HCl (pH 8.0).

  • Desalting: Remove unreacted small molecules via dialysis or size-exclusion chromatography.[1][2][3][4]

Visualization: Synthetic Decision Tree

The following diagram illustrates the logical workflow for utilizing CAS 1027512-94-2 in library synthesis.

G Start 4-Carboxy-2-fluorophenyl- isothiocyanate (CAS 1027512-94-2) Amine React with Amine (R-NH2, Base) Start->Amine Path A (Direct) Esterification Esterification (MeOH, H+) Start->Esterification Path B (Protected) Thiourea Thiourea Intermediate (Free COOH) Amine->Thiourea Nucleophilic Addition Coupling Amide Coupling (Amine R'-NH2, HATU) Thiourea->Coupling COOH Activation Final Final Scaffold: Thiourea-Amide Conjugate Coupling->Final Ester Methyl Ester Derivative Esterification->Ester Ester->Amine Reactivity Check

Caption: Synthetic workflow for orthogonal functionalization of the isothiocyanate and carboxylic acid handles.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H317: May cause an allergic skin reaction (Isothiocyanates are potent sensitizers).[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][4]

  • Precautions:

    • Lachrymator: This compound may induce tearing.[1][2][3][4][5] Handle strictly within a certified chemical fume hood.[1][2][3][4]

    • Moisture Sensitivity: Store in a desiccator at -20 °C. Hydrolysis releases HF (trace) and the aniline precursor.[1][2][3][4]

    • Decontamination: Spills should be treated with a mixture of water, ethanol, and 5% NaOH to hydrolyze the isothiocyanate group before disposal.[1][2][3][4]

References

  • PubChem Compound Summary. (n.d.). 4-isothiocyanato-3-fluorobenzoic acid (Synonym linkage).[1][2][3] National Center for Biotechnology Information.[1][2][3][4] Retrieved from [Link]

  • Hulme, C., & Gore, V. (2003).[1][2][3][4] Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan.[1][2][3][4] Current Medicinal Chemistry, 10(1), 51-80.[1][2][3][4] (Contextual reference for isothiocyanate MCRs).

Sources

Foundational

Technical Guide &amp; Safety Data Sheet: 4-Carboxy-2-fluorophenylisothiocyanate

This is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 4-Carboxy-2-fluorophenylisothiocyanate . Part 1: Executive Summary & Identification Strategy Critical Identity Alert: There is a discrepancy in...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 4-Carboxy-2-fluorophenylisothiocyanate .

Part 1: Executive Summary & Identification Strategy

Critical Identity Alert: There is a discrepancy in the identification data provided in the request.

  • User Provided CAS: 115822-57-6 (Corresponds to Chroman-3-carboxylic acid, a totally different non-isothiocyanate compound).[1]

  • Correct CAS for Topic: 1027512-94-2 (Corresponds to 4-Carboxy-2-fluorophenylisothiocyanate).[2][3]

This guide strictly covers the isothiocyanate derivative (CAS 1027512-94-2) due to the specific hazards associated with the -NCS functional group. Researchers must verify the container label before proceeding, as misidentification between a carboxylic acid intermediate and a reactive isothiocyanate can lead to dangerous handling errors.

Chemical Identity
ParameterSpecification
Chemical Name 4-Carboxy-2-fluorophenylisothiocyanate
IUPAC Name 3-Fluoro-4-isothiocyanatobenzoic acid
CAS Number 1027512-94-2
Molecular Formula C₈H₄FNO₂S
Molecular Weight 197.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Hydrolyzes in water

Part 2: Hazard Identification & Risk Assessment (GHS)[5][6]

As a Senior Application Scientist, I categorize this compound as a Dual-Threat Reagent : it possesses both corrosive acidic properties and potent electrophilic sensitizing capabilities.

GHS Classification[5][6]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Specific Target Organ Toxicity (SE): Category 3 (Respiratory tract irritation).[4]

The Mechanistic Basis of Toxicity

The danger lies in the Isothiocyanate (-NCS) moiety. Unlike simple acids, the carbon atom in the -N=C=S group is highly electrophilic.

  • Bioconjugation Risk: Upon contact with biological tissue, it rapidly forms thiourea bonds with nucleophilic amine residues (lysine, N-terminus) on proteins.

  • Haptenization: This irreversible covalent bonding turns the body's own proteins into foreign antigens (haptens), triggering an immune response (sensitization).

  • Acidic Synergy: The carboxylic acid group (-COOH) lowers the local pH, compromising the skin barrier and accelerating the penetration of the isothiocyanate.

Part 3: Handling, Storage, and Stability Protocols[7]

The "Dry Chain" Protocol

Isothiocyanates are moisture-sensitive.[5] Water attacks the electrophilic carbon, leading to hydrolysis. This is not just a purity issue; it releases toxic Carbonyl Sulfide (COS) gas.

Reaction: R-N=C=S + H₂O → [R-NH-C(=O)-SH] → R-NH₂ + COS (gas)

Storage Workflow
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-value synthesis.

  • Atmosphere: Strictly under Argon or Nitrogen .[1]

  • Container: Tightly sealed glass with Parafilm or heat-shrink band.

Experimental Handling (Step-by-Step)

This protocol ensures operator safety and reagent integrity.

  • Equilibration: Remove the vial from the fridge/freezer and let it warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, ruining the remaining reagent.

  • Weighing: Perform all weighing inside a chemical fume hood or, ideally, a glovebox.

  • Solvent Choice: Use anhydrous solvents (DMF, DMSO) stored over molecular sieves. Avoid protic solvents (Methanol, Ethanol) unless immediate reaction is intended.

  • Quenching: Never dispose of unreacted isothiocyanate directly. Quench excess reagent with an amine solution (e.g., 10% Tris buffer or dilute ammonia) for 30 minutes to convert the reactive -NCS group to a stable thiourea before disposal.

Visualization of Handling Logic

HandlingWorkflow Storage Cold Storage (-20°C) Inert Atmosphere Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Required Weighing Weighing (Fume Hood/Glovebox) Equilibration->Weighing Dry Air Only Reaction Reaction (Anhydrous Solvent) Weighing->Reaction Use Immediately Quench Quench Waste (Add Tris/Ammonia) Reaction->Quench Safety Step Disposal Chemical Waste (Non-Reactive) Quench->Disposal After 30 min

Figure 1: The "Dry Chain" workflow prevents moisture-induced degradation and ensures safe disposal of reactive intermediates.

Part 4: Applications in Drug Development[8]

Scaffold Utility

4-Carboxy-2-fluorophenylisothiocyanate is a versatile building block in medicinal chemistry.

  • Fluorine Effect: The fluorine atom at the ortho position (relative to the isothiocyanate) provides metabolic stability against ring oxidation and modulates the pKa of the benzoic acid, improving bioavailability.

  • Linker Chemistry: The carboxylic acid allows for amide coupling to drugs or peptides, while the isothiocyanate remains available for "click-like" conjugation to amines.

Edman Degradation & Labeling

While Phenylisothiocyanate (PITC) is the standard for N-terminal protein sequencing (Edman degradation), the 4-carboxy derivative allows for the attachment of fluorescent tags or solid-phase resins before the sequencing reaction, enabling "Capture-and-Release" proteomics workflows.

Part 5: Emergency Response & First Aid

Critical Note: Isothiocyanates are lachrymators and potent irritants. Speed is essential.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins. Lift eyelids.Corrosive damage to cornea is rapid; pH neutralization is vital.
Skin Contact Wash with soap & water.[4][6] Do not use alcohol. Alcohol increases skin permeability, driving the sensitizer deeper into the dermis.
Inhalation Move to fresh air.[4][5] Oxygen if breathing is difficult.Pulmonary sensitization can cause delayed bronchospasm (asthma-like attack).
Ingestion Rinse mouth. Do NOT induce vomiting.Vomiting re-exposes the esophagus to the corrosive compound.

Part 6: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1027512-94-2. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5][7] Hazard Communication Standard: Sensitizers. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Stability of Fluorinated Phenylisothiocyanates in Solution

This guide details the stability, reactivity, and handling of fluorinated phenylisothiocyanates (PITCs), with a focus on their behavior in solution relative to non-fluorinated analogs. Executive Summary Fluorinated pheny...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability, reactivity, and handling of fluorinated phenylisothiocyanates (PITCs), with a focus on their behavior in solution relative to non-fluorinated analogs.

Executive Summary

Fluorinated phenylisothiocyanates (e.g., 4-fluorophenyl isothiocyanate, pentafluorophenyl isothiocyanate) are potent electrophilic reagents used primarily in peptide sequencing (Edman degradation) and chiral derivatization.

The Core Stability Paradox: The same electronic properties that make fluorinated PITCs highly effective reagents (enhanced electrophilicity) render them significantly less stable than unsubstituted phenylisothiocyanate (PITC) when exposed to moisture or protic solvents.

Key Operational Directive: Fluorinated PITCs must be treated as kinetically unstable in non-anhydrous environments. Their storage and handling protocols require stricter moisture exclusion than standard PITC.

Mechanistic Basis of Stability

To understand the stability profile, one must analyze the electronic influence of the fluorine substituents on the isothiocyanate (-N=C=S) group.

The Fluorine Effect (Hammett Correlation)

The stability of aryl isothiocyanates is governed by the electron density at the central carbon of the isothiocyanate group.

  • Unsubstituted PITC: The phenyl ring provides a baseline level of resonance stabilization.

  • Fluorinated PITC: Fluorine is highly electronegative. Through the inductive effect (-I) , it withdraws electron density from the aromatic ring, and consequently, from the isothiocyanate carbon.

Impact on Reactivity: According to the Hammett equation (


), the reaction of isothiocyanates with nucleophiles (like water) has a positive reaction constant (

).
  • Electron-withdrawing groups (Fluorine,

    
    ) increase  the reaction rate (
    
    
    
    ).
  • Result: Fluorinated PITCs are more susceptible to nucleophilic attack (hydrolysis) than PITC.

Degradation Pathway: Hydrolysis

The primary instability mechanism in solution is hydrolysis, leading to the formation of a thiocarbamate intermediate, which rapidly decarboxylates to the corresponding aniline.

Diagram 1: Hydrolysis Mechanism of Fluorinated PITC

Hydrolysis cluster_0 Reactants cluster_1 Intermediate cluster_2 Degradation Products PITC Fluorinated PITC (Ar-N=C=S) Thiocarbamate Thiocarbamate (Ar-NH-C(=S)-OH) PITC->Thiocarbamate Nucleophilic Attack (Rate Limiting Step) H2O H₂O H2O->Thiocarbamate Aniline Fluorinated Aniline (Ar-NH₂) Thiocarbamate->Aniline Decarboxylation COS COS / CO₂ + H₂S Thiocarbamate->COS

Caption: The degradation pathway of fluorinated PITC in the presence of moisture. The electron-deficient carbon is the primary target for water.

Stability in Solution: Solvent & Environmental Effects

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in maintaining reagent integrity.

Solvent ClassSuitabilityMechanism of InteractionRecommendation
Aprotic Polar (Acetonitrile, DMSO, DMF)High (If Dry)No direct reaction. However, "wet" solvents accelerate hydrolysis due to high dielectric constants stabilizing the transition state.Preferred. Must be anhydrous (<50 ppm H₂O).
Protic (Methanol, Ethanol, Water)Critical Risk Alcoholysis occurs. The alcohol acts as a nucleophile, forming thiocarbamates. Fluorinated PITCs react faster than PITC.Avoid for storage. Use only for immediate quenching or reaction.
Non-Polar (Heptane, Toluene)Moderate Low solubility for moisture, slowing hydrolysis. However, poor solubility of the PITC itself can be an issue.Useful for extraction/partitioning, not general storage.
Basic Buffers (Pyridine, Carbonate)Unstable Base catalyzes the nucleophilic attack.Use only during reaction.
The "Acetonitrile Trap"

Researchers often store PITCs in acetonitrile. While PITC is relatively stable in HPLC-grade acetonitrile for days, fluorinated PITCs (e.g., pentafluorophenyl isothiocyanate) can degrade significantly within 24 hours if the acetonitrile is not strictly anhydrous.

  • Observation: Appearance of a precipitate (polymeric thioureas) or new peaks in HPLC (fluorinated aniline).

Experimental Protocols: Handling & Validation

Protocol: Assessing Reagent Purity (Self-Validating System)

Before using a fluorinated PITC for critical sequencing or synthesis, validate its integrity.

Method: UV-Vis / HPLC Check

  • Blank: Inject anhydrous Acetonitrile.

  • Sample: Dissolve 1 mg Fluorinated PITC in 1 mL Anhydrous Acetonitrile.

  • Run: C18 Column, Gradient 10-90% ACN in Water (0.1% Formic Acid).

  • Detection: 254 nm.

  • Criteria:

    • Main Peak: PITC derivative.

    • Early Eluting Peak: Fluorinated Aniline (Hydrolysis product).

    • Late Eluting Peak: Symmetrical Thiourea (Dimerization product).

    • Threshold: If Aniline > 2%, repurify or discard.

Storage Best Practices
  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Glass vials with PTFE-lined caps. Avoid plastics that may leach moisture or additives.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

Diagram 2: Decision Tree for Solvent Selection

SolventSelect Start Select Solvent for Fluorinated PITC IsStorage Is this for Storage? Start->IsStorage Anhydrous Use Anhydrous ACN or DMSO (Dry) IsStorage->Anhydrous Yes Protic Avoid Alcohols/Water (Rapid Degradation) IsStorage->Protic No (Check Reaction) IsReaction Is this for Reaction? IsReaction->Protic Quenching Step Buffer Use Pyridine/Buffer (Prepare Immediately) IsReaction->Buffer Coupling Step Protic->IsReaction

Caption: Decision logic for solvent selection to minimize hydrolytic degradation.

Application Context: Edman Degradation

In Edman degradation, the instability of fluorinated PITCs is the trade-off for their performance.

  • Why use them? The electron-withdrawing fluorine makes the thiocarbonyl carbon more electrophilic, ensuring rapid coupling with the N-terminal amine, even for sterically hindered amino acids.

  • The Trade-off: The coupling buffer is typically basic (Pyridine/Water or N-methylmorpholine).

    • Standard PITC: Stable enough to survive the coupling duration (20-30 mins).

    • Fluorinated PITC: Competing hydrolysis is faster.

    • Solution: Use a large molar excess (often 100x) to ensure the N-terminus reacts before the reagent is consumed by the solvent.

References

  • Mechanism of Isothiocyan

    • Title: Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid[1]

    • Source: J. Chem. Soc., Perkin Trans.[1][2] 2, 1992.[1]

    • URL:[Link]

  • Edman Degrad

    • Title: The application of a fluorinated isothiocyanate as coupling agent in the Edman degrad
    • Source: Biochimica et Biophysica Acta (BBA) - Protein Structure, 1972.
    • URL:[Link]

  • General Stability of Isothiocyan

    • Title: Stability studies of isothiocyanates and nitriles in aqueous media[3][4]

    • Source: Songklanakarin J. Sci. Technol., 2015.[4]

    • URL:[Link]

  • Reactivity Comparisons (Hammett)

    • Title: The kinetics of hydrolysis of methyl and phenyl isocyanates[2]

    • Source: J. Chem. Soc., Perkin Trans.[1][2] 2, 1985.[2]

    • URL:[Link]

Sources

Foundational

synthesis pathways for 4-Carboxy-2-fluorophenylisothiocyanate precursors

From Precursor Assembly to Functionalization Executive Summary This technical guide details the synthesis of 4-Carboxy-2-fluorophenylisothiocyanate (CAS 126946-88-1), a critical bifunctional linker used in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor Assembly to Functionalization

Executive Summary

This technical guide details the synthesis of 4-Carboxy-2-fluorophenylisothiocyanate (CAS 126946-88-1), a critical bifunctional linker used in the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and bioconjugation reagents. The molecule features a reactive isothiocyanate (-NCS) group for nucleophilic coupling and a carboxylic acid (-COOH) for solubility or further derivatization.

The synthesis is non-trivial due to the competing reactivities of the acidic and electrophilic moieties. This guide prioritizes a convergent synthesis strategy , isolating the stable amine precursor 4-amino-3-fluorobenzoic acid before the final functional group transformation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is best accessed via the transformation of its corresponding aniline. Direct electrophilic substitution (e.g., nitration/halogenation) on a pre-formed isothiocyanate is not viable due to the instability of the -NCS group under harsh acidic conditions.

Strategic Disconnection:

  • C-N Bond Formation (Isothiocyanate): Conversion of the primary amine to -NCS.

  • Functional Group Interconversion (Amine): Reduction of a nitro group.

  • Carbon Skeleton Construction: Oxidation of a toluene derivative.[1][2]

Retrosynthesis Target TARGET 4-Carboxy-2-fluorophenylisothiocyanate Amine PRECURSOR 4-Amino-3-fluorobenzoic acid Target->Amine Thiocarbonylation (CSCl2 or CS2) Nitro INTERMEDIATE 3-Fluoro-4-nitrobenzoic acid Amine->Nitro Nitro Reduction (H2/Pd-C) Start STARTING MATERIAL 3-Fluoro-4-nitrotoluene Nitro->Start Side-chain Oxidation (KMnO4)

Figure 1: Retrosynthetic tree demonstrating the disconnection to the commercially available 3-fluoro-4-nitrotoluene.

Part 2: Synthesis of the Precursor (4-Amino-3-fluorobenzoic acid)

While 4-amino-3-fluorobenzoic acid is commercially available, high-purity synthesis is often required to avoid trace isomers that complicate downstream purification.

Step 1: Oxidation of 3-Fluoro-4-nitrotoluene

The methyl group is oxidized to a carboxylic acid while preserving the nitro group.

  • Reagents: Potassium Permanganate (

    
    ), Magnesium Sulfate (
    
    
    
    ), Water.
  • Mechanism: Radical oxidation of the benzylic carbon.

  • Protocol:

    • Suspend 3-fluoro-4-nitrotoluene (1.0 eq) in water.

    • Add

      
       (1.2 eq) to buffer the pH (prevents hydrolysis of the nitro group).
      
    • Heat to reflux (100°C).

    • Add

      
       (2.5 eq) portion-wise over 2 hours.
      
    • Critical Control Point: Monitor color. The purple permanganate should fade to brown (

      
      ). If purple persists, oxidation is complete.
      
    • Filter hot to remove

      
      . Acidify filtrate with HCl to pH 2.
      
    • Collect the white precipitate (3-Fluoro-4-nitrobenzoic acid).

Step 2: Chemoselective Reduction

The nitro group is reduced to an amine without defluorination (a common risk with catalytic hydrogenation of fluoro-aromatics).

  • Reagents:

    
     (gas), 10% Pd/C, Methanol.
    
  • Protocol:

    • Dissolve the nitro-acid in Methanol.

    • Add 10 mol% Pd/C catalyst.

    • Hydrogenate at mild pressure (1-3 atm) at Room Temperature. Note: High temperature/pressure promotes hydrodefluorination.

    • Filter through Celite. Evaporate solvent.[2][3][4][5][6]

    • Validation:

      
      -NMR will show a shift, and IR will show the disappearance of N-O stretches (1530/1350 cm⁻¹) and appearance of N-H stretches (3300-3500 cm⁻¹).
      
Part 3: Isothiocyanate Functionalization (The Core Transformation)

This step transforms the amine into the isothiocyanate.[5][6][7][8][9] Two pathways are presented: the Industrial Standard (Thiophosgene) for reliability and yield, and the Green Alternative (Dithiocarbamate) for safety.

Pathway A: The Thiophosgene Route (High Yield)

Thiophosgene (


) is the most reliable reagent for electron-deficient amines (like benzoic acids).
  • Safety Warning: Thiophosgene is highly toxic and volatile. Use a fume hood with scrubber.

  • System: Biphasic (Chloroform / Aqueous

    
    ).[6][9]
    
  • Rationale: The base (

    
    ) scavenges the HCl byproduct, driving the reaction forward. The biphasic system protects the hydrolytically unstable isothiocyanate product by sequestering it in the organic layer immediately upon formation.
    

Protocol:

  • Aqueous Phase: Dissolve 4-Amino-3-fluorobenzoic acid (10 mmol) in 20 mL water containing

    
     (25 mmol). The solution should be clear (carboxylate formation).
    
  • Organic Phase: Dissolve Thiophosgene (12 mmol, 1.2 eq) in 20 mL

    
    .
    
  • Reaction: Add the organic phase to the aqueous phase slowly at 0°C with vigorous stirring.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Separate layers. Extract aqueous layer with

    
     (2x).
    
  • Acidification (Critical): The product may exist as a carboxylate salt in the aqueous phase. Acidify the aqueous phase carefully to pH 3-4 with 1M HCl and extract immediately into Ethyl Acetate.

  • Dry organic layers over

    
     and concentrate.
    
Pathway B: The "Green" Dithiocarbamate Route

Uses


 and a desulfurizing agent (Tosyl Chloride or TCDI). Avoids thiophosgene but requires careful handling of the intermediate salt.

Protocol:

  • Dissolve amine in THF/Water. Add

    
     (10 eq) and Triethylamine (2 eq).
    
  • Stir 4 hours to form the dithiocarbamate salt (conversion indicated by precipitate or color change).

  • Cool to 0°C. Add Tosyl Chloride (TsCl, 1.1 eq) dropwise.

  • Stir 1 hour. The TsCl acts as a desulfurizing agent, cleaving the C-S bond to form the -NCS.

Comparison of Methodologies
FeatureThiophosgene MethodCS₂ / TsCl Method
Yield High (85-95%)Moderate (60-75%)
Reaction Time Fast (1-2 hours)Slow (5-12 hours)
Safety High Hazard (Toxic/Corrosive)Moderate Hazard (Flammable CS₂)
Suitability Best for electron-deficient aminesBetter for electron-rich amines
Purity Often requires no chromatographyByproducts (TsOH) require cleanup
Part 4: Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Functionalization Start 3-Fluoro-4- nitrotoluene Oxidation Oxidation (KMnO4, 100°C) Start->Oxidation Reduction Reduction (H2, Pd/C) Oxidation->Reduction Amine 4-Amino-3- fluorobenzoic acid Reduction->Amine Thiophos Thiophosgene (CHCl3/Water) Amine->Thiophos Biphasic System Workup Acidic Workup (pH 3) Thiophos->Workup Product 4-Carboxy-2- fluorophenylisothiocyanate Workup->Product

Figure 2: Forward synthesis workflow detailing the critical transition from the toluene starting material to the final isothiocyanate.

Part 5: Characterization & Self-Validation

To ensure scientific integrity, the following analytical signatures must be verified.

  • Infrared Spectroscopy (IR):

    • Diagnostic Signal: A strong, broad peak at 2100–2150 cm⁻¹ confirms the Isothiocyanate (-N=C=S) stretch.

    • Carboxylic Acid: Broad O-H stretch at 2500–3000 cm⁻¹ and Carbonyl (C=O) at ~1690 cm⁻¹.

  • NMR Spectroscopy:

    • 
      -NMR:  Critical for confirming the position of the fluorine. Expect a signal around -110 to -130 ppm (relative to 
      
      
      
      ). The coupling pattern (triplet or multiplet) will verify the 2-fluoro position relative to the protons.
    • 
      -NMR:  The isothiocyanate carbon appears at a characteristic downfield position (~135-140 ppm), distinct from the carboxyl carbon (~165 ppm).
      
  • Storage:

    • Isothiocyanates are electrophiles. Store at -20°C under Argon to prevent hydrolysis or reaction with atmospheric moisture.

References
  • Synthesis of Fluorinated Benzoic Acids

    • Source: Organic Syntheses, Coll. Vol. 2, p. 299 (1943).
    • Relevance: Foundational protocol for oxidizing toluene deriv
    • URL:[Link]

  • Source: Sharma, S. "Thiophosgene in Organic Synthesis." Synthesis, 1978(11), 803-820.
  • Green Synthesis Alternatives

    • Source: Li, Z., et al. "A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates."[9] Beilstein Journal of Organic Chemistry, 2012, 8, 61–70.

    • Relevance: Validates the /Tosyl Chloride route as a safer altern
    • URL:[Link][9]

  • Precursor Properties (4-Amino-3-fluorobenzoic acid)

    • Source: PubChem Compound Summary for CID 9971.
    • Relevance: Physical properties and safety d
    • URL:[Link]

Sources

Exploratory

Biological Significance of 4-Carboxy-2-fluorophenylisothiocyanate Derivatives

The following technical guide details the biological significance, synthetic utility, and experimental applications of 4-Carboxy-2-fluorophenylisothiocyanate (CAS: 1027512-94-2) and its derivatives. Technical Monograph &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, synthetic utility, and experimental applications of 4-Carboxy-2-fluorophenylisothiocyanate (CAS: 1027512-94-2) and its derivatives.

Technical Monograph & Application Guide

Executive Summary

4-Carboxy-2-fluorophenylisothiocyanate (IUPAC: 3-fluoro-4-isothiocyanatobenzoic acid) is a specialized fluorinated synthon used primarily in medicinal chemistry and chemical biology . Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic isothiocyanate (-NCS) for covalent ligation and a carboxyl group (-COOH) for solubility or further derivatization.

Biologically, this scaffold is a critical pharmacophore precursor for Second-Generation Androgen Receptor (AR) Antagonists (e.g., thiohydantoin derivatives like Enzalutamide analogs) and serves as a high-sensitivity


F-NMR probe  for monitoring protein conformational dynamics.

Chemical Identity & Structural Properties

The compound functions as a "heterobifunctional linker" and a "fluorinated building block." The fluorine atom at the ortho position to the carboxyl group exerts significant electronic and steric influence, modulating the pKa of the benzoic acid and the reactivity of the isothiocyanate.

PropertySpecification
Common Name 4-Carboxy-2-fluorophenylisothiocyanate
IUPAC Name 3-Fluoro-4-isothiocyanatobenzoic acid
CAS Number 1027512-94-2
Molecular Formula C

H

FNO

S
Molecular Weight 197.19 g/mol
Key Functionalities Isothiocyanate (Electrophile), Carboxyl (Nucleophile/Acid), Fluorine (NMR Reporter/Metabolic Blocker)
Solubility DMSO, DMF, Methanol (Limited water solubility until ionized)
The "Fluorine Effect" in Bioactivity

The inclusion of the fluorine atom at the C3 position (relative to the carboxyl C1) is not merely structural but functional:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the aromatic ring, a common clearance pathway for phenyl-based drugs.

  • Conformational Bias: Through the ortho-effect, the fluorine atom restricts the rotation of the phenyl ring when bound in a protein pocket, pre-organizing the ligand for binding (entropic advantage).

  • Electronic Modulation: The electronegative fluorine lowers the pKa of the carboxyl group and increases the electrophilicity of the isothiocyanate carbon, accelerating reaction rates with nucleophiles (e.g., Lysine

    
    -amines).
    

Medicinal Chemistry: The Thiohydantoin Scaffold

The primary biological significance of this scaffold lies in its role as a precursor for Diarylthiohydantoins , a class of drugs potent against castration-resistant prostate cancer (CRPC).

Mechanism of Action: AR Antagonism

Derivatives synthesized from this ITC scaffold function by competitively inhibiting the Androgen Receptor (AR). Unlike first-generation antagonists (e.g., bicalutamide), thiohydantoin derivatives:

  • Inhibit AR nuclear translocation.

  • Impair DNA binding to Androgen Response Elements (AREs).

  • Induce receptor degradation.

While drugs like Enzalutamide (MDV3100) utilize the amino version of this scaffold (4-amino-2-fluorobenzamide) coupled to an isothiocyanate partner, 4-Carboxy-2-fluorophenylisothiocyanate allows for "Reverse Assembly" or the synthesis of novel analogs where the electronic properties of the thiohydantoin core are inverted.

Synthetic Pathway: Thiohydantoin Assembly

The core reaction involves the condensation of the isothiocyanate with an amino-ester or amino-nitrile, followed by cyclization.

ThiohydantoinSynthesis ITC 4-Carboxy-2-fluorophenyl- isothiocyanate (Electrophile) Thiourea Intermediate Thiourea ITC->Thiourea Nucleophilic Addition (THF/TEA, 60°C) Amine Amino Ester / Nitrile (Nucleophile) Amine->Thiourea Cyclization Acid/Base Catalyzed Cyclization Thiourea->Cyclization Product Diarylthiohydantoin (AR Antagonist Analog) Cyclization->Product -H2O / -ROH

Figure 1: Convergent synthesis of thiohydantoin AR antagonists using the isothiocyanate scaffold.

Chemical Biology: F-NMR Protein Profiling

Beyond drug synthesis, 4-Carboxy-2-fluorophenylisothiocyanate is a powerful tool for Fragment-Based Drug Discovery (FBDD) and protein dynamics studies.

F-NMR Probe Mechanism

The


F nucleus is 100% naturally abundant and has zero background in biological systems (unlike 

H or

C).[1] Conjugating this reagent to a protein (via Lysine residues) introduces a sensitive NMR reporter.
  • Chemical Shift Sensitivity: The fluorine signal shifts significantly (

    
    1 ppm) upon changes in the local dielectric environment, such as ligand binding or protein folding events.
    
  • Solubility: The carboxyl group ensures that the hydrophobic phenyl ring does not induce protein precipitation, a common issue with other fluorinated tags.

Bioconjugation Protocol

The isothiocyanate group reacts exclusively with unprotonated primary amines. Therefore, pH control is critical to target specific Lysine residues (pK




10.5) or the N-terminus (pK


7.6-8.0).

Standard Labeling Workflow:

  • Buffer: 50 mM Borate or Carbonate buffer, pH 8.5–9.0 (Avoid Tris/Glycine).

  • Stoichiometry: 5–10 molar excess of ITC reagent relative to protein.

  • Incubation: 4 hours at 4°C or 1 hour at Room Temp.

  • Quenching: Add excess Ethanolamine or Tris.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted probe.

Experimental Protocols

Protocol A: Synthesis of a Model Thiohydantoin Derivative

Objective: To synthesize a thiohydantoin analog for AR binding assays.

  • Reagents: 4-Carboxy-2-fluorophenylisothiocyanate (1.0 eq), Methyl 2-amino-2-methylpropanoate (1.1 eq), Triethylamine (TEA, 2.0 eq), Ethanol (EtOH).

  • Procedure:

    • Dissolve the amino ester hydrochloride in EtOH. Add TEA and stir for 10 min.

    • Add 4-Carboxy-2-fluorophenylisothiocyanate dropwise (dissolved in minimal THF if needed).

    • Reflux the mixture for 12–16 hours. Monitor by TLC (formation of thiourea intermediate followed by cyclization).

    • Acid Hydrolysis (Optional): If cyclization is incomplete, treat the crude thiourea with 3M HCl/MeOH (1:1) at reflux for 2 hours.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl and Brine. Dry over Na

      
      SO
      
      
      
      .
  • Validation:

    
    H NMR should show disappearance of the ester methyl group (if fully cyclized) and appearance of the thiohydantoin ring protons.
    
Protocol B: F-NMR Ligand Binding Assay

Objective: To detect conformational changes in a target protein (e.g., BSA or a specific receptor) upon ligand binding.

  • Labeling: Conjugate the protein with 4-Carboxy-2-fluorophenylisothiocyanate as described in Section 4.2.

  • Sample Prep: Prepare 50

    
    M labeled protein in NMR buffer (PBS, 10% D
    
    
    
    O).
  • Data Acquisition (Reference): Acquire a 1D

    
    F-NMR spectrum (typically -100 to -120 ppm range for fluorobenzoic derivatives).
    
  • Titration: Add the test ligand (drug candidate) in increasing concentrations (0.5x, 1x, 5x, 10x).

  • Analysis: Observe chemical shift perturbations (

    
    ) or line broadening. A shift indicates the ligand has altered the environment of the labeled Lysine, confirming binding or allosteric modulation.
    

References

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 324(5928), 787-790. Link

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 72(6), 1494-1503. Link

  • Dalvit, C., & Vulpetti, A. (2019). "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery." ChemMedChem, 14(12), 1146-1158. Link

  • Krempl, P. M., & Sprangers, R. (2023).[2] "Fluorine-19 NMR Spectroscopy for the Study of Protein Structure and Dynamics." Journal of Biomolecular NMR, 77, 1-15. Link

  • Wei, J., et al. (2020). "Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl." The Journal of Organic Chemistry, 85(19), 12374-12381. Link

Sources

Foundational

4-Carboxy-2-fluorophenylisothiocyanate: Technical Profile and Synthetic Utility

The following technical guide details the physical properties, synthetic utility, and handling protocols for 4-Carboxy-2-fluorophenylisothiocyanate , a specialized bifunctional building block used in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthetic utility, and handling protocols for 4-Carboxy-2-fluorophenylisothiocyanate , a specialized bifunctional building block used in medicinal chemistry.

Executive Summary

4-Carboxy-2-fluorophenylisothiocyanate (CAS: 1027512-94-2) is a bifunctional aromatic intermediate characterized by an electrophilic isothiocyanate (-N=C=S) group and a nucleophilic/acidic carboxylic acid (-COOH) moiety.[1] Its 2-fluoro substitution provides unique electronic modulation, enhancing the lipophilicity and metabolic stability of subsequent drug scaffolds compared to non-fluorinated analogs.

This compound is primarily utilized in:

  • Fragment-Based Drug Discovery (FBDD): As a core scaffold for synthesizing thiohydantoins, benzothiazoles, and thioureas.

  • Bioconjugation: For site-specific labeling of amine-bearing biomolecules, where the carboxylic acid serves as a handle for further solubility modulation or attachment.[2]

  • Peptide Sequencing: As a modified Edman degradation reagent offering distinct chromatographic retention times.[2]

Chemical & Physical Characterization

The following data aggregates experimentally verified properties of the compound and its immediate precursor. Due to its niche status, specific thermodynamic data (MP) is often derived from structural analogs and supplier certificates of analysis (CoA).

Physical Specifications Table
PropertyDataNotes
IUPAC Name 3-Fluoro-4-isothiocyanatobenzoic acidPreferred nomenclature for database searching.[2]
Common Name 4-Carboxy-2-fluorophenylisothiocyanate"Phenylisothiocyanate" as the parent root.[2]
CAS Number 1027512-94-2
Molecular Formula C₈H₄FNO₂S
Molecular Weight 197.19 g/mol
Appearance White to off-white crystalline solidDarkens upon exposure to moisture/air.[2]
Melting Point 155 – 165 °C (Estimated) Note:[2] Precursor (4-Amino-3-fluorobenzoic acid) melts at 213–217 °C. Isothiocyanates typically exhibit lower MPs than their amino acid counterparts due to loss of zwitterionic lattice stabilization.[2]
Solubility DMSO, DMF, THF, Ethyl AcetatePoor solubility in water; hydrolyzes slowly in aqueous buffers.
Reactivity Electrophilic (NCS) & Acidic (COOH)Moisture sensitive; store under inert gas.[2]

Synthetic Pathway & Manufacturing

The synthesis of 4-Carboxy-2-fluorophenylisothiocyanate is most reliably achieved through the thiophosgenation of 4-Amino-3-fluorobenzoic acid .[2] This route ensures high conversion rates while maintaining the integrity of the carboxylic acid.[2]

Core Synthesis Workflow

The following diagram illustrates the conversion of the aniline precursor to the isothiocyanate using thiophosgene (


) or a safer alternative like 1,1'-thiocarbonyldi-2(1H)-pyridone (DPT).

SynthesisWorkflow Precursor 4-Amino-3-fluorobenzoic acid (CAS 455-87-8) Intermediate Dithiocarbamate Intermediate Precursor->Intermediate Nucleophilic Attack (aq. NaHCO3/CHCl3) Reagent Thiophosgene (CSCl2) OR Dipyridyl thionocarbonate (DPT) Reagent->Intermediate Sulfur Source Product 4-Carboxy-2-fluorophenyl- isothiocyanate Intermediate->Product Elimination of HCl/Base (Acidic Workup)

Caption: Figure 1. Synthetic route from 4-Amino-3-fluorobenzoic acid.[2] The reaction proceeds via a dithiocarbamate intermediate, followed by elimination to form the isothiocyanate.

Detailed Experimental Protocol

Reagents: 4-Amino-3-fluorobenzoic acid (1.0 eq), Thiophosgene (1.2 eq), Sodium Bicarbonate (3.0 eq), Water/Chloroform biphasic system.

  • Dissolution: Dissolve 4-Amino-3-fluorobenzoic acid (10 mmol) in 20 mL of saturated aqueous

    
    . The solution should be clear (pH ~8-9).[2]
    
  • Addition: Cool the solution to 0 °C. Add a solution of thiophosgene (12 mmol) in 10 mL

    
     dropwise over 15 minutes with vigorous stirring.
    
  • Reaction: Allow the biphasic mixture to stir at 0–5 °C for 2 hours. The organic layer may turn orange/red; the aqueous layer contains the carboxylate salt of the product.[2]

  • Workup: Separate the layers. Acidify the aqueous layer carefully with 1M HCl to pH 2–3.[2] The product, 4-Carboxy-2-fluorophenylisothiocyanate, will precipitate as a white solid.[3]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum over

    
    . Recrystallize from minimal anhydrous acetone/hexane if necessary.
    

Reaction Mechanism & Utility

The primary utility of this compound lies in the high electrophilicity of the central carbon in the isothiocyanate group. It reacts exclusively with nucleophiles (amines, thiols, alcohols) to form stable thiourea, dithiocarbamate, or thionocarbamate linkages.

Mechanism: Nucleophilic Addition

The fluorine atom at the ortho position (C2) exerts an inductive electron-withdrawing effect (-I), making the isothiocyanate carbon more electrophilic than in the non-fluorinated analog. This increases the reaction rate with amines.[2]

ReactionMechanism NCS Isothiocyanate Carbon (Electrophilic) TS Tetrahedral Transition State NCS->TS e- shift to S Amine Primary Amine (R-NH2) (Nucleophile) Amine->NCS Attack on C=S Thiourea Thiourea Linkage (-NH-CS-NH-) TS->Thiourea Proton Transfer Cyclization Heterocycle Formation (e.g., Thiohydantoin) Thiourea->Cyclization Acid/Heat (If alpha-amino acid used)

Caption: Figure 2. Mechanism of thiourea formation. The electron-withdrawing fluorine enhances the electrophilicity of the NCS carbon, facilitating rapid conjugation.

Applications in Drug Discovery
  • Thiohydantoin Synthesis: Reaction with amino acids followed by acid-catalyzed cyclization yields N-aryl thiohydantoins, a scaffold found in androgen receptor antagonists (e.g., Enzalutamide derivatives).[2]

  • Covalent Probes: The isothiocyanate group can serve as a "warhead" for covalent inhibition of enzymes with active-site lysines, while the carboxylic acid directs binding affinity.[2]

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated). Long-term storage at -20 °C is recommended to prevent hydrolysis.[2]

  • Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen .[2] Moisture converts the isothiocyanate back to the amine or forms an insoluble thiourea dimer.[2]

  • Container: Amber glass vials with Teflon-lined caps.

Safety Data (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[2]

    • H317: May cause an allergic skin reaction (Sensitizer).[2]

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.[2] In case of contact, wash immediately with polyethylene glycol (PEG 400) followed by water (isothiocyanates are lipophilic and difficult to remove with water alone).

References

  • Synthesis of Aryl Isothiocyanates: Besson, T., et al. "New syntheses of aryl isothiocyanates."[2] Journal of the Chemical Society, Perkin Transactions 1, 1998, 889-892. Link

  • Isothiocyanate Reactivity Review: Munch, H., et al.[2] "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[2] Tetrahedron Letters, 2008, 49(19), 3117-3119. Link

  • Precursor Data (4-Amino-3-fluorobenzoic acid): PubChem Compound Summary for CID 9971.[2] Link

  • General Isothiocyanate Mechanism: Drobnica, L., et al.[2] "The chemistry of the -NCS group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.

Sources

Exploratory

4-Carboxy-2-fluorophenylisothiocyanate: A Bifunctional Scaffold for PROTACs and 19F-NMR Probes

The following technical guide details the applications, chemical behavior, and experimental protocols for 4-Carboxy-2-fluorophenylisothiocyanate (CAS: 1027512-94-2). This guide is structured for medicinal chemists and ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, chemical behavior, and experimental protocols for 4-Carboxy-2-fluorophenylisothiocyanate (CAS: 1027512-94-2).

This guide is structured for medicinal chemists and chemical biologists, focusing on its critical role as a bifunctional linker in the synthesis of Androgen Receptor (AR) degraders (PROTACs) and as a 19F-NMR reporter probe .

Executive Summary

4-Carboxy-2-fluorophenylisothiocyanate (also known as 3-fluoro-4-isothiocyanatobenzoic acid) is a specialized heterobifunctional reagent. Unlike standard isothiocyanates used solely for Edman degradation or simple labeling, this molecule possesses three distinct functional features that drive its utility in high-value drug discovery workflows:

  • Isothiocyanate (–NCS): A highly reactive electrophile for covalent attachment to amines (lysine residues, N-terminal amines) or cyclization to form thiohydantoin drug pharmacophores.

  • Carboxylic Acid (–COOH): An orthogonal handle allowing for amide coupling to PROTAC linkers, DNA tags (for DELs), or solid-phase resins without interfering with the NCS reactivity under controlled conditions.

  • Fluorine (–F) Substituent: Positioned ortho to the NCS group, this atom serves as a sensitive 19F-NMR reporter for monitoring binding events or reaction progress, and modulates the lipophilicity of the resulting drug scaffold.

Chemical Profile & Reactivity

PropertySpecification
CAS Number 1027512-94-2
IUPAC Name 3-fluoro-4-isothiocyanatobenzoic acid
Molecular Formula C8H4FNO2S
Molecular Weight 197.19 g/mol
Storage -20°C, Hygroscopic, Moisture Sensitive
Solubility DMSO, DMF (>50 mM); limited stability in aqueous buffers > pH 8.0
Chemoselectivity Principles

The core challenge when using this reagent is managing the competing reactivity of the carboxylic acid and the isothiocyanate.

  • Acidic/Neutral Conditions: The –NCS group is stable, while the –COOH can be activated (e.g., with NHS/EDC) if the NCS is protected or if the reaction kinetics favor the ester formation. However, standard practice suggests reacting the –NCS group first (e.g., thiohydantoin formation) or using the –COOH as a passive handle that is coupled after the NCS transformation.

  • Basic Conditions: The –NCS group reacts rapidly with nucleophiles. Hydrolysis of –NCS to the amine is a competing side reaction at high pH (>9.0).

Core Application: Synthesis of Thiohydantoin-Based PROTAC Warheads

The most high-impact application of 4-Carboxy-2-fluorophenylisothiocyanate is in the synthesis of Androgen Receptor (AR) antagonists analogous to Enzalutamide or Apalutamide, but with a "handle" for PROTAC linker attachment.

Standard AR antagonists lack a chemically accessible site for attaching the E3 ligase linker. By using this reagent, researchers can build the thiohydantoin core (the pharmacophore) while retaining the 4-carboxyl group as a "vector" for linker attachment.

Mechanism of Action

The isothiocyanate reacts with an amino-nitrile (e.g., 2-amino-2-methylpropanenitrile) to form a thiourea intermediate, which then undergoes acid-catalyzed cyclization to form the thiohydantoin ring.

Experimental Protocol: Thiohydantoin Scaffold Synthesis

This protocol describes the synthesis of a generic AR-ligand precursor using 4-Carboxy-2-fluorophenylisothiocyanate.

Reagents:

  • Reagent A: 4-Carboxy-2-fluorophenylisothiocyanate (1.0 equiv)

  • Reagent B: 2-Amino-2-methylpropanenitrile (1.2 equiv)

  • Solvent: Anhydrous DMF

  • Catalyst: Triethylamine (TEA), HCl (4M in dioxane)

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve Reagent A (100 mg, 0.5 mmol) in anhydrous DMF (2 mL). Add Reagent B (50 mg, 0.6 mmol) followed by TEA (10 µL).

  • Incubation: Stir the mixture at 60°C for 4 hours. Monitor by LC-MS for the disappearance of the isothiocyanate peak and formation of the thiourea intermediate (M+H expected: ~281 Da).

  • Cyclization: Once thiourea formation is complete, add HCl (4M in dioxane, 0.5 mL) and MeOH (1 mL). Heat the reaction to 80°C for 2-4 hours. This forces the hydrolysis of the nitrile and subsequent cyclization to the thiohydantoin.

  • Workup: Evaporate solvents under reduced pressure. Resuspend the residue in EtOAc, wash with 0.1 M HCl and Brine. Dry over Na2SO4.

  • Validation: The product should show a characteristic thiohydantoin carbonyl signal in 13C NMR (~175 ppm) and retention of the carboxylic acid for further coupling.

Visualization: PROTAC Warhead Synthesis Pathway

PROTAC_Synthesis Reagent 4-Carboxy-2-fluorophenyl- isothiocyanate Thiourea Thiourea Intermediate Reagent->Thiourea + Amine (DMF, 60°C) Amine Amino-Nitrile (Warhead Fragment) Amine->Thiourea Cyclization Acid Hydrolysis & Cyclization Thiourea->Cyclization Scaffold Thiohydantoin Core (COOH Handle Available) Cyclization->Scaffold Ring Closure Linker PROTAC Linker Coupling Scaffold->Linker Amide Bond Formation Final AR-Degrader (PROTAC) Linker->Final

Figure 1: Synthetic workflow for converting 4-Carboxy-2-fluorophenylisothiocyanate into a PROTAC warhead.

Application: 19F-NMR Protein Labeling

The fluorine atom at the ortho position to the isothiocyanate makes this reagent a powerful 19F-NMR probe . Upon reaction with a lysine residue on a protein, the chemical environment of the fluorine changes significantly (conversion of –N=C=S to –NH–CS–NH–). This chemical shift change allows for the detection of the labeling event and subsequent monitoring of protein conformational changes.

Advantages Over Non-Fluorinated Probes
  • Zero Background: Biological systems lack endogenous fluorine, providing a noise-free NMR spectrum.

  • Sensitivity: The fluorine signal is highly sensitive to the local electronic environment, making it ideal for detecting ligand binding near the labeled site.

Experimental Protocol: Site-Specific Lysine Labeling

Reagents:

  • Target Protein (e.g., BSA or specific target, 50 µM in PBS pH 7.4)

  • 4-Carboxy-2-fluorophenylisothiocyanate (10 mM stock in DMSO)

Methodology:

  • Preparation: Dilute the protein to 50 µM in PBS. Ensure the buffer is free of primary amines (no Tris or Glycine).

  • Conjugation: Add the isothiocyanate reagent to the protein solution at a 5-10 molar excess. Keep final DMSO concentration <5%.

  • Incubation: Incubate at 4°C for 12-16 hours or Room Temperature for 2 hours. The lower temperature is preferred to maintain protein stability and selectivity for surface-exposed lysines.

  • Quenching: Stop the reaction by adding Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM.

  • Purification: Remove excess reagent using a desalting column (e.g., PD-10) or dialysis against PBS.

  • Analysis: Acquire a 19F-NMR spectrum. The unreacted reagent (if any remains) will have a distinct shift compared to the protein-conjugated thiourea-fluorine signal.

Visualization: 19F-NMR Labeling Logic

NMR_Labeling Protein Target Protein (Surface Lysines) Complex Protein-Conjugate (Thiourea Linkage) Protein->Complex pH 7.4 Nucleophilic Attack Probe 19F-ITC Probe (Reagent) Probe->Complex NMR_Free Signal A: Free Probe (Sharp, Distinct Shift) Probe->NMR_Free Reference NMR_Bound Signal B: Conjugated (Broad, Shifted) Complex->NMR_Bound 19F NMR Acquisition

Figure 2: Logic flow for using 4-Carboxy-2-fluorophenylisothiocyanate as a 19F-NMR reporter.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Thiohydantoin) Hydrolysis of IsothiocyanateEnsure solvents are strictly anhydrous. Use molecular sieves in DMF.
Precipitation during Labeling Reagent insolubility in bufferPredissolve reagent in DMSO. Add dropwise while vortexing. Do not exceed 5% DMSO.
Multiple NMR Signals Non-specific labelingReduce reagent excess (try 1.1 - 2.0 equiv). Lower reaction pH to 7.0 to target only the most reactive lysine.
Carboxyl Coupling Failure Steric hindrance or Zwitterion effectProtect the carboxylic acid as an ester (e.g., methyl ester) before the isothiocyanate reaction if necessary, then deprotect.

References

  • ChemicalBook. 4-Carboxy-2-fluorophenylisothiocyanate Product Specifications and Suppliers.Link

  • BLD Pharm. 3-Fluoro-4-isothiocyanatobenzoic acid (CAS 1027512-94-2) Technical Data.Link

  • AA Blocks. Building Blocks for Medicinal Chemistry: Isothiocyanates.Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Thiohydantoin-Based Androgen Receptor Antagonists. (Contextual Reference for Thiohydantoin Synthesis). Link

  • Dalvit, C., et al. "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Chemical Reviews, 2006. (Contextual Reference for 19F NMR methodologies). Link

Protocols & Analytical Methods

Method

Technical Guide: High-Efficiency Amine Derivatization using 4-Carboxy-2-fluorophenylisothiocyanate

F-NMR Probing, and Mass Spectrometry Tagging Introduction & Chemical Logic This guide details the protocol for labeling primary amines (lysine -amines and N-terminal -amines) with 4-Carboxy-2-fluorophenylisothiocyanate (...

Author: BenchChem Technical Support Team. Date: February 2026


F-NMR Probing, and Mass Spectrometry Tagging

Introduction & Chemical Logic

This guide details the protocol for labeling primary amines (lysine


-amines and N-terminal 

-amines) with 4-Carboxy-2-fluorophenylisothiocyanate (CF-ITC) . Unlike standard Phenylisothiocyanate (PITC) used in Edman degradation, CF-ITC is a specialized heterobifunctional-style probe designed for two advanced applications:
  • 
    F-NMR Structural Analysis:  The fluorine atom at the ortho position serves as a sensitive NMR reporter with zero background in biological systems, reporting on local conformational changes near the conjugation site.
    
  • Enhanced Solubility & Ionization: The para-carboxyl group confers negative charge, preventing the precipitation often seen with hydrophobic isothiocyanates and enhancing ionization in negative-mode Mass Spectrometry.

Mechanistic Insight

The labeling reaction relies on the nucleophilic attack of the unprotonated amine (


) on the central carbon of the isothiocyanate group (

).
  • Reactivity Enhancement: The fluorine atom at the ortho position is electron-withdrawing. This inductively destabilizes the isothiocyanate carbon, making it more electrophilic and reactive than non-fluorinated analogs.

  • pH Sensitivity: Only the unprotonated form of the amine reacts. Therefore, the reaction pH must be maintained above the pKa of the N-terminus (~8.0) and near the pKa of Lysine (~10.5), typically at pH 9.0–9.5 .

Pre-Labeling Considerations

Buffer Compatibility Table

The choice of buffer is critical. Primary amines in the buffer will compete with the protein for the label, causing reaction failure.

ComponentCompatibilityReason
Tris (Tris-hydroxymethyl-aminomethane) Incompatible Contains primary amine; will consume reagent.
Glycine Incompatible Contains primary amine; will consume reagent.
Sodium Carbonate/Bicarbonate Recommended Maintains stable pH 9.0–9.5; non-nucleophilic.
Borate Buffer Compatible Good buffering capacity at high pH.
HEPES / MOPS ⚠️ Conditional Usable if pH adjusted to >8.0, but Carbonate is superior.
Sodium Azide ⚠️ Caution Compatible chemically, but toxic; avoid if possible.
Reagent Handling[1]
  • Hydrolysis Risk: Isothiocyanates hydrolyze in water over time. The stock solution must be prepared in anhydrous organic solvent (DMSO or DMF) immediately before use.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the volume of organic solvent added to the protein solution (keep organic % < 10% to avoid denaturation).

Step-by-Step Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Labeling Reagent: 4-Carboxy-2-fluorophenylisothiocyanate (CF-ITC).

  • Target Protein: Purified, concentration 1–5 mg/mL.

  • Reaction Buffer: 0.1 M Sodium Carbonate, pH 9.0.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification: Desalting columns (e.g., Sephadex G-25, PD-10) or Dialysis cassettes.

Workflow Visualization

The following diagram illustrates the critical path for the labeling workflow.

LabelingWorkflow Start Protein Sample BufferEx Buffer Exchange (0.1M Carbonate, pH 9.0) Start->BufferEx Reaction Conjugation Reaction (2h @ RT, Dark) BufferEx->Reaction PrepStock Prep CF-ITC Stock (Anhydrous DMSO) PrepStock->Reaction Add immediately Quench Quench Excess Reagent (Add Tris/Glycine) Reaction->Quench Purify Purification (G-25 / Dialysis) Quench->Purify QC QC Analysis (UV-Vis / MS / NMR) Purify->QC

Figure 1: Critical path for amine labeling with CF-ITC.

Detailed Procedure
Step 1: Protein Preparation
  • Ensure the protein is in 0.1 M Sodium Carbonate buffer, pH 9.0 .

  • If the protein is in Tris or PBS, perform a buffer exchange using a desalting column or dialysis.

  • Adjust protein concentration to 2–5 mg/mL . (Lower concentrations reduce labeling efficiency due to hydrolysis competition).

Step 2: Reagent Preparation[1]
  • Calculate the molar excess required. A 10- to 20-fold molar excess of CF-ITC over the protein is recommended for complete labeling.

  • Weigh out ~1-2 mg of CF-ITC.

  • Dissolve in anhydrous DMSO to make a 10 mg/mL (approx. 50 mM) stock solution.

    • Note: Calculate the exact molarity based on Molecular Weight (MW ≈ 197.19 g/mol ).

    • Critical: Do not store this solution. Prepare fresh.

Step 3: Conjugation Reaction[1]
  • While gently vortexing the protein solution, slowly add the CF-ITC stock.

    • Limit: Ensure the final volume of DMSO does not exceed 5-10% of the total reaction volume.

  • Incubate the reaction at Room Temperature (20–25°C) for 1 to 2 hours .

    • Option: For temperature-sensitive proteins, incubate at 4°C overnight.

    • Protection: Cover the tube with foil if the protein is light-sensitive (though CF-ITC itself is not a major fluorophore in the visible range, UV protection is good practice).

Step 4: Quenching
  • Add 1 M Tris-HCl (pH 8.0) or 1 M Glycine to a final concentration of 50–100 mM.

  • Incubate for 15 minutes at Room Temperature.

    • Mechanism:[2] The high concentration of free amine in the quench buffer rapidly reacts with any remaining isothiocyanate, preventing non-specific reaction during purification.

Step 5: Purification
  • Remove the reacted quench reagent and hydrolyzed byproducts.

    • Method A (Fast): Use a Sephadex G-25 spin column equilibrated with your storage buffer (e.g., PBS).

    • Method B (Thorough): Dialyze against 2L of storage buffer at 4°C with at least two buffer changes.

Reaction Mechanism & Chemical Structure

The formation of the thiourea linkage is the defining chemical event. The 2-Fluoro group accelerates the electrophilic attack, while the 4-Carboxy group ensures the final adduct remains hydrophilic.

Mechanism cluster_0 Chemical Advantages Amine Protein-NH2 (Nucleophile) Transition Tetrahedral Intermediate Amine->Transition Attack on C=S ITC CF-ITC Reagent (Electrophile) ITC->Transition Product Thiourea Conjugate (Stable Bond) Transition->Product Proton Transfer Adv1 2-Fluoro: Increases Reactivity Adv2 4-Carboxy: Increases Solubility

Figure 2: Reaction mechanism of CF-ITC with primary amines.[3][4]

Quality Control & Validation

UV-Vis Spectroscopy

Isothiocyanates and their thiourea products absorb in the UV range.

  • Measurement: Measure absorbance at 280 nm (

    
    ) and the reagent's specific max (likely ~250–270 nm depending on the phenyl ring substitution).
    
  • Calculation: Correct the protein concentration for the reagent's absorbance at 280 nm using a correction factor (CF).

    
    
    
Mass Spectrometry (MS)
  • Method: Intact protein LC-MS (ESI-TOF).

  • Expected Shift: Calculate the mass addition.

    • MW of CF-ITC

      
       197.19 Da.
      
    • Mass added per label = MW of Reagent. (Note: Unlike NHS esters which lose a leaving group, ITCs perform an addition reaction. The entire mass of the reagent is added).

F-NMR
  • Validation: Acquire a 1D

    
    F-NMR spectrum.
    
  • Signal: Expect a sharp singlet (or multiplet if restricted) distinct from the free reagent signal. The chemical shift will be sensitive to the local electrostatic environment of the labeled lysine.

Troubleshooting Guide

IssueProbable CauseSolution
Low Labeling Efficiency pH too low (< 8.5)Adjust buffer to Carbonate pH 9.0–9.5.
Hydrolysis of stockUse anhydrous DMSO; prepare stock immediately before use.
Amine contaminationEnsure dialysis against Carbonate buffer was thorough; remove Tris/Glycine.
Precipitation Over-labelingReduce molar excess (try 5x or 10x).
Hydrophobic aggregationEnsure the 4-Carboxy group is deprotonated (pH > 5).
Multiple Bands on Gel Heterogeneous labelingNormal for amine labeling (statistical distribution). Use N-terminal specific pH (pH 7.5) if site-specificity is required.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on isothiocyanate chemistry and amine labeling protocols).

  • Thermo Fisher Scientific. Amine-Reactive Probes - Chemistry Guide. (General mechanisms for ITC and NHS ester labeling).

  • Jena Bioscience. Protein Labeling with Isothiocyanates. (Protocol standards for ITC-based conjugation).

  • PubChem. 4-Fluorophenyl isothiocyanate Compound Summary. (Chemical properties and safety data for the core fluorinated ITC scaffold).

  • Sigma-Aldrich. Product Specification: 4-Carboxy-3-fluorophenylboronic acid & Isothiocyanate analogs. (Reference for solubility and handling of similar fluorinated/carboxylated aromatics).

Sources

Application

Application Note: Synthesis of Thiourea Derivatives using 4-Carboxy-2-fluorophenylisothiocyanate

This Application Note provides a comprehensive technical guide for the synthesis of thiourea derivatives utilizing 4-Carboxy-2-fluorophenylisothiocyanate (also known as 3-fluoro-4-isothiocyanatobenzoic acid). This reagen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of thiourea derivatives utilizing 4-Carboxy-2-fluorophenylisothiocyanate (also known as 3-fluoro-4-isothiocyanatobenzoic acid). This reagent is a high-value building block in medicinal chemistry, particularly for developing androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors where the ortho-fluorine atom modulates metabolic stability and binding affinity.

Abstract & Scope

This guide details the synthetic protocols for coupling 4-Carboxy-2-fluorophenylisothiocyanate (1) with various amines to generate N,N'-disubstituted thioureas . The presence of an electron-withdrawing fluorine atom at the ortho position to the isothiocyanate group significantly enhances the electrophilicity of the thiocarbonyl carbon, accelerating reaction rates compared to non-fluorinated analogs. However, the pendant carboxylic acid group requires careful handling of stoichiometry and pH to prevent salt formation that can stall the reaction.

Introduction & Mechanistic Insight

The Reagent Profile
  • Chemical Name: 4-Carboxy-2-fluorophenylisothiocyanate

  • IUPAC Name: 3-Fluoro-4-isothiocyanatobenzoic acid

  • Molecular Formula: C₈H₄FNO₂S

  • Key Features:

    • Isothiocyanate (-N=C=S): The electrophilic handle for nucleophilic attack.

    • Fluorine (-F): Located ortho to the NCS group. It exerts a strong inductive effect (-I), increasing the electrophilicity of the NCS carbon. It also blocks metabolic deactivation at the ring position.

    • Carboxylic Acid (-COOH): Provides a handle for further functionalization (e.g., amide coupling) or solubility modulation but introduces zwitterionic potential during synthesis.

Reaction Mechanism

The synthesis follows a classic nucleophilic addition pathway. The amine nucleophile attacks the central carbon of the isothiocyanate.

  • Nucleophilic Attack: The lone pair of the primary or secondary amine attacks the electrophilic carbon of the isothiocyanate.

  • Proton Transfer: A rapid proton transfer occurs from the cationic nitrogen to the anionic sulfur (or nitrogen), stabilizing the thiourea core.

  • Electronic Effect of Fluorine: The ortho-fluorine pulls electron density from the phenyl ring, destabilizing the NCS bond and making the central carbon more susceptible to nucleophilic attack than in unsubstituted phenyl isothiocyanates.

Experimental Protocols

Method A: Standard Organic Synthesis (For Non-Polar Amines)

Best for: Anilines, aliphatic amines, and acid-stable substrates soluble in organic solvents.

Materials:

  • Reagent (1): 4-Carboxy-2-fluorophenylisothiocyanate (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Carboxy-2-fluorophenylisothiocyanate (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add the Amine (1.1 mmol) dropwise.

  • Base Addition: Add TEA (1.5 mmol) dropwise. Note: The base is critical to neutralize the carboxylic acid of the reagent and ensure the amine remains nucleophilic.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

    • Observation: The reaction is often faster than non-fluorinated analogs due to the activation by fluorine.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc (20 mL) and wash with 1N HCl (2 x 10 mL) to remove excess amine and base. Caution: The product contains a COOH group; if the product is amphoteric, adjust pH to the isoelectric point.

    • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (DCM/MeOH gradient).

Method B: Aqueous/Biphasic Synthesis (For Amino Acids & Polar Amines)

Best for: Amino acids, peptides, or highly polar amines insoluble in THF.

Materials:

  • Reagent (1): 4-Carboxy-2-fluorophenylisothiocyanate (1.0 equiv)

  • Amino Acid / Polar Amine (1.1 equiv)

  • Solvent: Acetone/Water (1:1 v/v)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

Protocol:

  • Amine Solubilization: In a flask, dissolve the Amino Acid (1.1 mmol) and NaHCO₃ (2.5 mmol) in Water (3 mL). Stir until clear (CO₂ evolution may occur).

  • Reagent Addition: Dissolve 4-Carboxy-2-fluorophenylisothiocyanate (1.0 mmol) in Acetone (3 mL) and add this solution dropwise to the aqueous amine mixture.

  • Reaction: Stir vigorously at room temperature for 12–18 hours. The mixture may become cloudy as the thiourea product forms.

  • Work-up:

    • Concentrate the mixture to remove acetone.

    • Acidify the remaining aqueous solution carefully with 1N HCl to pH ~3.

    • Precipitation: The thiourea product (containing the free COOH) usually precipitates as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Process Visualization (Workflow)

ThioureaSynthesis Start Start: Reagent Selection Reagent 4-Carboxy-2-fluorophenylisothiocyanate (Electrophile) Start->Reagent Amine Target Amine (Nucleophile) Start->Amine Decision Is Amine Water Soluble? Reagent->Decision Amine->Decision MethodA Method A: Organic Phase Solvent: THF/DCM Base: TEA/DIPEA Decision->MethodA No (Lipophilic) MethodB Method B: Aqueous Phase Solvent: Acetone/Water Base: NaHCO3 Decision->MethodB Yes (Hydrophilic) Reaction Nucleophilic Addition (Ortho-F Acceleration) MethodA->Reaction MethodB->Reaction WorkupA Acid Wash (1N HCl) Extraction (EtOAc) Reaction->WorkupA From Method A WorkupB Acidify to pH 3 Precipitate Product Reaction->WorkupB From Method B Product Final Thiourea Derivative (Characterize: NMR, MS) WorkupA->Product WorkupB->Product

Caption: Decision tree for synthesizing thiourea derivatives based on amine solubility profiles.

Data & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityNotes
THF ExcellentDissolves reagent well; easy to remove.
DCM GoodGood for lipophilic amines; reagent solubility is moderate.
Acetone GoodBest for aqueous mixtures (Method B).
DMF ModerateUse only if solubility is an issue; difficult to remove during workup.
Ethanol PoorNucleophilic solvent; can compete at high temps (forming thiocarbamates).
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction

    • Cause: The carboxylic acid group on the reagent is protonating the amine, rendering it non-nucleophilic.

    • Solution: Increase the equivalents of base (TEA/DIPEA) to 2.5 equiv. Ensure the reaction pH is >8.

  • Issue: Gelation

    • Cause: Thioureas often form strong hydrogen bond networks, leading to gels in non-polar solvents.

    • Solution: Add a small amount of Methanol (5-10%) to the reaction mixture to disrupt H-bonding, or switch to Method B (precipitation).

  • Issue: Side Products

    • Cause: Hydrolysis of isothiocyanate to amine (rare but possible in basic water).

    • Solution: Add the isothiocyanate solution slowly to the amine solution, ensuring the amine is in excess locally.

References

  • Gouda, M. A., et al. "Synthesis and biological activity of a new type of thiourea derivatives." ResearchGate, 2010.

  • Shakeel, A., et al. "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review."[2] Journal of Drug Design and Medicinal Chemistry, 2016, 2(1): 10-20.[2]

  • Maddani, M. R., & Prabhu, K. R. "A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives."[3] Journal of Organic Chemistry, 2010, 75, 2327-2332.[3]

  • PubChem. "4-Fluorophenyl isothiocyanate Compound Summary."[4] National Library of Medicine.

  • Li, Z.-Y., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process."[5] Synthesis, 2013, 45, 1667-1674.[5]

Sources

Method

Technical Guide: Site-Specific Protein Labeling with 4-Carboxy-2-fluorophenylisothiocyanate

This guide details the reaction conditions, protocols, and mechanistic insights for labeling proteins with 4-Carboxy-2-fluorophenylisothiocyanate . This reagent acts as a heterobifunctional probe, primarily utilized for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction conditions, protocols, and mechanistic insights for labeling proteins with 4-Carboxy-2-fluorophenylisothiocyanate . This reagent acts as a heterobifunctional probe, primarily utilized for introducing a sensitive


F NMR  reporter or a carboxylate handle onto protein surfaces via lysine residues.

Audience: Protein Chemists, Structural Biologists, and Drug Discovery Scientists. Reagent MW: ~197.19 g/mol | Target: Primary Amines (-NH₂, Lysine, N-terminus)

Mechanism & Chemical Logic

The utility of 4-Carboxy-2-fluorophenylisothiocyanate lies in its dual functionality. The isothiocyanate (-NCS) group serves as the electrophilic "warhead," while the fluorine (


F)  atom acts as a highly sensitive NMR reporter, and the carboxyl (-COOH)  group improves aqueous solubility or serves as a secondary conjugation handle.
Reaction Mechanism

The reaction follows a nucleophilic addition pathway. An unprotonated primary amine on the protein attacks the central carbon of the isothiocyanate group. This results in the formation of a stable thiourea linkage.[1] Unlike N-hydroxysuccinimide (NHS) esters, this reaction is addition-only (atom economy = 100%); no leaving group is released, meaning the mass shift on the protein equals the molecular weight of the reagent.

Key Structural Insight: The fluorine atom at the ortho position (relative to the NCS or COOH, depending on specific isomer nomenclature, typically ortho to the phenyl attachment) exerts an electron-withdrawing inductive effect. This increases the electrophilicity of the NCS carbon, potentially enhancing reactivity compared to non-fluorinated analogues, but also increasing susceptibility to hydrolysis.

ReactionMechanism Protein Protein-NH2 (Nucleophile) Transition Transition State (Tetrahedral) Protein->Transition Nucleophilic Attack (pH 8.5-9.5) Reagent 4-Carboxy-2-fluoro- phenylisothiocyanate (Electrophile) Reagent->Transition Product Thiourea Conjugate (Stable Bond) Transition->Product Proton Transfer

Figure 1: Mechanism of thiourea bond formation between protein amines and the isothiocyanate probe.

Critical Reaction Parameters

Success depends on balancing the deprotonation of lysine residues against the rate of reagent hydrolysis.

ParameterOptimal ConditionScientific Rationale
pH 8.5 – 9.5 Lysine

-amines have a pKa

10.5. At pH 9.0, a sufficient fraction is unprotonated (NH

) to react. Below pH 8.0, reactivity drops significantly.
Buffer System 0.1 M NaHCO

or Borate
CRITICAL: Avoid buffers with primary amines (Tris, Glycine, Ammonium). These act as scavenger nucleophiles and will quench the reagent.
Solvent DMSO or DMF (Stock)The reagent is hydrophobic. Dissolve in anhydrous DMSO/DMF. Keep final organic solvent concentration <10% (v/v) to prevent protein denaturation.
Stoichiometry 5 – 20 molar excess Hydrolysis competes with labeling. A molar excess ensures sufficient reagent drives the reaction to completion.
Temperature 4°C (Overnight) or 25°C (2 hrs) Lower temperature (4°C) preserves protein stability and slows hydrolysis, often yielding more homogeneous labeling.

Protocol: Solution-Phase Labeling

This protocol is designed for labeling 1–5 mg of a globular protein (MW ~10–150 kDa).

Materials Required
  • Protein Stock: >1 mg/mL in PBS (free of Tris/Ammonium).

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO

    
    ), pH 9.0.[1][2]
    
  • Reagent Stock: 10 mg/mL 4-Carboxy-2-fluorophenylisothiocyanate in anhydrous DMSO (Prepare fresh).

  • Purification: Desalting column (e.g., PD-10, Zeba Spin) or Dialysis cassette.

Step-by-Step Methodology

1. Buffer Exchange (Pre-Reaction)

  • Action: If the protein is in Tris or contains Azide, perform a buffer exchange into 0.1 M NaHCO

    
    , pH 9.0 .[2]
    
  • Why: Tris contains amines that react with isothiocyanates. Azide is generally safe but can interfere with downstream click chemistry if applicable; pure carbonate buffer is safest.

2. Reagent Preparation

  • Action: Weigh the reagent and dissolve in anhydrous DMSO to 10 mg/mL (~50 mM).

  • Validation: The solution should be clear. If cloudy, the reagent may be hydrolyzed or the DMSO wet. Use immediately.

3. Conjugation Reaction

  • Calculations: Determine the moles of protein. Target a 10-fold molar excess of reagent.

    • Example: For 10 nmol protein (e.g., 0.5 mg of 50 kDa protein), add 100 nmol reagent.

  • Addition: Add the calculated volume of reagent dropwise to the protein solution while gently vortexing.

  • Incubation: Incubate in the dark (to protect fluorophores if applicable, though this reagent is primarily an NMR probe) for 2 hours at Room Temperature or Overnight at 4°C .

4. Quenching (Optional but Recommended)

  • Action: Add 1/10th volume of 1 M Tris-HCl (pH 8.0) or Glycine.[3] Incubate for 15 mins.

  • Why: This scavenges unreacted isothiocyanate, preventing non-specific reaction during purification.

5. Purification

  • Action: Remove excess reagent using a desalting column (Sephadex G-25) or dialysis against the final storage buffer (e.g., PBS pH 7.4).

  • Note: The unreacted reagent (MW ~197) is small enough to be easily separated from proteins (>10 kDa).

Quality Control & Analysis

A. Mass Spectrometry (Intact Protein)
  • Method: ESI-TOF or MALDI-TOF.

  • Expected Result: A mass shift of +197.19 Da per label attached.

  • Interpretation: A distribution of +197, +394, +591 Da indicates mono-, di-, and tri-labeling.

B. F NMR Spectroscopy
  • Method: One-dimensional

    
    F NMR.
    
  • Reference Standard: Trichlorofluoromethane (CFCl

    
    , 0 ppm) or Trifluoroacetic acid (TFA, -76.5 ppm).[4]
    
  • Expected Signal: Aryl fluorides typically appear between -100 ppm and -130 ppm (relative to CFCl

    
    ).
    
  • Application: The chemical shift will change based on the local environment (solvent exposure vs. buried), making it a reporter for conformational changes.

Workflow Visualization

Workflow Prep Step 1: Preparation Buffer Exchange to NaHCO3 (pH 9.0) Dissolve Reagent in DMSO React Step 2: Conjugation Mix Protein + 10x Reagent 2 hrs @ RT or O/N @ 4°C Prep->React Quench Step 3: Quenching Add 1M Tris (pH 8.0) 15 min incubation React->Quench Purify Step 4: Purification SEC / Dialysis to remove free reagent Quench->Purify QC Step 5: QC & Analysis MS (+197 Da shift) 19F NMR (-110 to -130 ppm) Purify->QC

Figure 2: Experimental workflow for protein labeling and validation.

Troubleshooting

IssueProbable CauseSolution
Low Labeling Efficiency pH too low (< 8.[5]0)Adjust buffer to pH 9.0 using NaHCO

.[1][2]
Buffer interferenceEnsure removal of Tris/Glycine/Ammonium salts.[2][3]
Reagent hydrolysisUse fresh anhydrous DMSO; do not store diluted reagent.[1]
Precipitation Over-labelingReduce molar excess (try 5x). Hydrophobic labels can destabilize proteins.
DMSO concentration highKeep DMSO < 10% (v/v) final concentration.
Multiple/Heterogeneous Labeling Non-specific Lysine attackReduce reaction time or temperature (4°C). Lower pH to 8.5 to target N-terminus preferentially (pKa ~8.0).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on isothiocyanate-amine chemistry).

  • Gimenez, D., et al. (2016).

    
    F NMR Spectroscopy for the Analysis of Protein–Ligand Interactions. Angewandte Chemie International Edition. (Discusses the utility of fluorinated phenyl probes). 
    
  • Sigma-Aldrich. (n.d.). Protocol for Labeling Proteins with FITC. (Standard isothiocyanate protocol adapted for fluorinated analogs).

  • Kiviniemi, A., et al. (2014). Fluorine-19 NMR spectroscopy in protein analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Application

using 4-Carboxy-2-fluorophenylisothiocyanate in solid-phase peptide synthesis

This Application Note is structured to provide a rigorous, field-validated guide for utilizing 4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC) in Solid-Phase Peptide Synthesis (SPPS). This reagent is a bifunctional prob...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for utilizing 4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC) in Solid-Phase Peptide Synthesis (SPPS). This reagent is a bifunctional probe, primarily utilized for N-terminal capping to introduce a


F NMR label  while maintaining a carboxylic acid handle for solubility or further bio-conjugation.

Application Note: Site-Specific F-Labeling and Capping via 4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC) in SPPS

Executive Summary

The incorporation of fluorine atoms into peptides has become a cornerstone of structural biology and medicinal chemistry due to the high sensitivity of


F NMR  (100% natural abundance, no background signal in biological systems).

4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC) is a specialized heterobifunctional reagent. Unlike standard PITC (Edman’s reagent), which renders peptides hydrophobic, the 4-carboxy group in CF-PITC enhances aqueous solubility and provides a handle for further ligation. The isothiocyanate (-NCS) group reacts selectively with primary amines (N-terminus or Lysine side chains) to form a stable thiourea linkage.

Key Applications
  • 
    F NMR Probing:  Monitoring protein-protein interactions or conformational changes.[1][2]
    
  • N-Terminal Capping: Terminating sequences to prevent deletion byproducts while adding a purification handle.

  • Fragment-Based Drug Discovery: Using the fluorine signal to detect ligand binding.

Chemical Logic & Mechanism

The Selectivity Challenge

CF-PITC contains two reactive functional groups:

  • Isothiocyanate (-NCS): Reacts with nucleophilic amines (

    
    ) under basic conditions to form thioureas.
    
  • Carboxylic Acid (-COOH): Reacts with amines only upon activation (e.g., via HATU/DIC) to form amides.

Critical Operational Rule: To use this reagent as an N-terminal label, you must NOT use coupling reagents (HATU, HBTU, DIC) during the labeling step. Adding coupling reagents will activate the carboxylic acid, leading to uncontrolled polymerization (head-to-tail reaction of the reagent) or cross-linking. The reaction must be driven solely by the electrophilicity of the -NCS group under basic conditions.

Reaction Pathway

The free amine of the resin-bound peptide attacks the central carbon of the isothiocyanate. A proton transfer stabilizes the resulting thiourea.



Experimental Protocol

Materials Required
  • Resin: Peptidyl-resin (Fmoc-deprotected, N-terminal free amine).

  • Reagent: 4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • QC Reagents: Kaiser Test Kit (Ninhydrin).

Step-by-Step Workflow
Phase 1: Preparation
  • Resin Swelling: Place the peptidyl-resin in a reaction vessel. Swell in DMF for 30 minutes.

  • Fmoc Removal: If the N-terminus is Fmoc-protected, treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Validation: Perform a Kaiser test. The resin beads should be dark blue , indicating free amines.

Phase 2: The CF-PITC Labeling Reaction

Note: Perform this reaction in a fume hood. Isothiocyanates are potent sensitizers.

  • Stoichiometry: Calculate 5 equivalents (eq) of CF-PITC relative to the resin loading.

  • Dissolution: Dissolve the CF-PITC in minimal anhydrous DMF.

  • Base Addition: Add 10 equivalents of DIPEA to the reagent solution.

    • Expert Insight: The base is required to keep the peptide N-terminus deprotonated (

      
      ) for nucleophilic attack.
      
  • Coupling: Add the mixture to the resin.

  • Incubation: Shake/agitate at room temperature for 2 to 4 hours .

    • Optimization: For sterically hindered N-termini (e.g., Proline, N-methyl amino acids), extend time to 12 hours or heat to 40°C.

  • Washing: Drain the vessel. Wash the resin thoroughly:

    • DMF (

      
       min)
      
    • DCM (

      
       min)
      
    • DMF (

      
       min)
      
Phase 3: Validation & Cleavage
  • QC Check: Perform a Kaiser test. The beads should now be yellow/colorless , indicating the consumption of free amines.

    • Troubleshooting: If blue, repeat Phase 2 with fresh reagent.

  • Global Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2–3 hours. The thiourea bond is stable under standard TFA cleavage conditions.

  • Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Presentation & Analysis

Expected Analytical Data
ParameterMethodExpected Observation
Mass Spectrometry ESI-MS / MALDIMass shift of +197.1 Da (MW of reagent) relative to the parent peptide.
UV-Vis HPLCStrong absorbance at 254 nm (aromatic ring) and ~270-280 nm (thiourea

).

F NMR
1D NMR (DMSO-

)
Distinct singlet or multiplet (depending on conformation) typically between -110 and -130 ppm (vs. CFCl

).
Solubility VisualImproved water solubility compared to PITC-labeled variants due to the -COOH group.
Visualization: Reaction Logic

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect FreeAmine H2N-Peptide-Resin Deprotect->FreeAmine - Fmoc Reaction Coupling Reaction (Thiourea Formation) 2-4 Hours, RT FreeAmine->Reaction ReagentPrep Prepare Reagent Solution: 5 eq CF-PITC + 10 eq DIPEA (NO Coupling Reagents!) ReagentPrep->Reaction Add QC Kaiser Test Reaction->QC Success Cleave & Analyze (TFA/TIS/H2O) QC->Success Yellow (Negative) Fail Repeat Coupling QC->Fail Blue (Positive) Fail->Reaction Re-treat

Figure 1: Critical decision workflow for CF-PITC labeling. Note the strict prohibition of coupling reagents during the labeling step to preserve the carboxylic acid handle.

Scientific Grounding & Troubleshooting

Why 4-Carboxy-2-fluoro? (Structure-Activity Relationship)
  • The Fluorine Effect: The fluorine atom at the ortho position to the thiourea linkage (assuming C1-NCS) induces a specific electronic environment. It acts as a sensitive reporter for the local pH and solvation state of the peptide N-terminus [1].

  • The Thiourea Bond: Unlike amides, the thiourea bond is more rigid and planar. This restricts the conformational freedom of the N-terminus, which can be advantageous for stabilizing specific secondary structures [2].

  • Stability: While thioureas are stable in TFA, they can be susceptible to Edman degradation conditions (anhydrous acid + heat). Avoid heating the peptide in acidic conditions post-cleavage to prevent N-terminal truncation [3].

Common Pitfalls
  • Polymerization: Symptom: Mass spec shows

    
     adducts. Cause: Accidental addition of HATU/DIC, activating the COOH of the reagent which then reacts with another reagent molecule or the peptide. Fix: Use only DIPEA/DMF.
    
  • Incomplete Coupling: Symptom: Blue Kaiser test after 4 hours. Cause: Steric hindrance or oxidized reagent. Fix: Double couple or increase temperature to 40°C. Ensure DMF is anhydrous (water hydrolyzes isothiocyanates to amines).

References

  • Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research, 47(10), 2878-2886. Link

  • Muthukrishnan, S., et al. (2004). Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents.[3] Tetrahedron Letters, 45(2), 269-272.[3] Link[3]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link

  • Vamisetti, G. B., et al. (2020).

    
    F-NMR: A valuable tool for protein engineering and drug discovery. Journal of Medicinal Chemistry, 63(18), 10061–10078. Link
    
  • Sigma-Aldrich. (2023).[4] Solid Phase Peptide Synthesis (SPPS) User Guide. Merck KGaA. Link

Sources

Method

bioconjugation techniques using fluorinated isothiocyanates

Application Note: Bioconjugation with Fluorinated Isothiocyanates Introduction & Chemical Basis Isothiocyanates (–N=C=S) are among the most robust and versatile electrophiles for bioconjugation. They react specifically w...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation with Fluorinated Isothiocyanates

Introduction & Chemical Basis

Isothiocyanates (–N=C=S) are among the most robust and versatile electrophiles for bioconjugation. They react specifically with primary amines (lysine ε-amines and the N-terminal α-amine) to form stable thiourea bonds.

In modern drug discovery, "fluorinated isothiocyanates" encompasses two distinct classes of reagents with identical conjugation chemistry but vastly different applications:

  • 19F-NMR Probes (e.g., 4-(trifluoromethyl)phenyl isothiocyanate): Small, non-fluorescent tags used to introduce fluorine atoms into proteins for Protein-Observed Fluorine (PrOF) NMR. 19F is a superior NMR nucleus due to its 100% natural abundance, high sensitivity (83% of 1H), and total absence of background signal in biological systems.

  • Fluorescent Probes (e.g., FITC - Fluorescein Isothiocyanate): The industry standard for fluorescent labeling in flow cytometry and microscopy.

This guide provides high-precision protocols for both applications, emphasizing the critical control of pH to dictate reactivity and the downstream validation required for rigorous data generation.

Mechanism of Action

The nucleophilic amine on the protein attacks the central carbon of the isothiocyanate group. This reaction is pH-dependent; the amine must be deprotonated (neutral) to act as a nucleophile.[1]

ReactionMechanism Protein Protein-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Protein->Intermediate pH > 8.5 (Deprotonation) Reagent R-N=C=S (Isothiocyanate) Reagent->Intermediate Product Thiourea Conjugate (Stable Bond) Intermediate->Product Rearrangement

Figure 1: General mechanism of isothiocyanate conjugation. The reaction requires basic conditions to ensure the amine is unprotonated.

Critical Parameters & Causality

To ensure reproducibility, researchers must control the following variables.

ParameterRecommended ConditionScientific Rationale (Causality)
Buffer pH 9.0 – 9.5 The pKa of Lysine ε-amine is ~10.5. At pH 7.0, it is protonated (NH3+) and unreactive. Raising pH to 9.0+ increases the fraction of reactive NH2 species.
Buffer Composition Carbonate/Bicarbonate CRITICAL: Avoid Tris, Glycine, or any amine-containing buffers.[2] These will compete with the protein for the isothiocyanate, neutralizing the reagent.
Solvent (Reagent) Anhydrous DMSO Isothiocyanates hydrolyze in water over time. The stock must be prepared in dry DMSO immediately before use to prevent degradation.
Temperature 4°C to 25°C Higher temperatures increase reaction rate but also accelerate hydrolysis of the reagent and potential protein denaturation. 4°C overnight is preferred for delicate proteins.

Protocol A: 19F-NMR Tagging (Fragment-Based Screening)

Objective: Label a protein with 4-(trifluoromethyl)phenyl isothiocyanate (or similar analogs) to create a reporter for ligand binding or conformational dynamics via 19F NMR.

Reagents:

  • Target Protein (>95% purity, in PBS).

  • Labeling Reagent: 4-(trifluoromethyl)phenyl isothiocyanate (dissolved in DMSO).[2][3]

  • Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0.

  • Purification: PD-10 Desalting Columns or Dialysis Cassettes (10k MWCO).

Step-by-Step Methodology:

  • Buffer Exchange:

    • Exchange the protein into Conjugation Buffer (pH 9.0) using a desalting column or dialysis.

    • Target Concentration: 50–100 µM (approx. 1–3 mg/mL depending on MW). High concentration is vital for NMR sensitivity.

  • Reagent Preparation:

    • Dissolve 4-(trifluoromethyl)phenyl isothiocyanate in anhydrous DMSO to a concentration of 50 mM.

    • Note: Prepare fresh. Do not store.

  • Conjugation Reaction:

    • Add the isothiocyanate solution to the protein dropwise while stirring.

    • Stoichiometry: Use a 10:1 molar excess of reagent to protein.

    • Example: For 1 mL of 50 µM protein (50 nmoles), add 500 nmoles of reagent (10 µL of 50 mM stock).

    • Incubate at 4°C overnight (12–16 hours) or Room Temperature for 2 hours in the dark.

  • Quenching:

    • Add 1 M Glycine or 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges unreacted isothiocyanate.

  • Purification:

    • Remove excess small molecules via extensive dialysis against the final NMR buffer (e.g., Phosphate pH 7.4, 10% D2O).

    • Validation: Ensure no free probe remains, as it will dominate the NMR spectrum.

  • QC & Quantification (Mass Spectrometry):

    • Method: MALDI-TOF or LC-MS (ESI).

    • Expectation: A mass shift of +203.18 Da per label attached (Molecular weight of reagent minus H).

    • Note: Unlike FITC, UV-Vis is unreliable for quantifying this tag due to overlapping absorbance with aromatic residues. Use MS to determine the Degree of Labeling (DOL).

Protocol B: FITC Fluorescent Labeling

Objective: Conjugate Fluorescein Isothiocyanate (FITC) for flow cytometry or microscopy.

Reagents:

  • FITC Isomer I: High purity.

  • Conjugation Buffer: 0.1 M Sodium Carbonate, pH 9.0.

  • Purification: Sephadex G-25 (PD-10) or Zeba Spin Columns.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve protein in Conjugation Buffer (pH 9.0) at 2 mg/mL.[2][4]

    • Dissolve FITC in anhydrous DMSO at 1 mg/mL immediately before use.

  • Reaction:

    • Add FITC to protein solution.[1][2][3][4][5][6]

    • Stoichiometry:

      • For IgG (Antibodies): Use 15–20 molar excess of FITC.

      • For other proteins: Use 10–15 molar excess .

    • Incubate for 1 hour at Room Temperature in the dark (foil-wrapped).

  • Purification:

    • Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS.

    • Collect the first eluting peak (Protein).[2][4] The yellow band remaining on the column is free FITC.[2]

  • Degree of Labeling (DOL) Calculation:

    • Measure Absorbance at 280 nm (

      
      ) and 495 nm (
      
      
      
      ).
    • Correction Factor (CF): FITC absorbs at 280 nm (approx. 30% of its max).[6] You must correct the protein absorbance.

    • Formula:

      
      
      
      
      
    • Target DOL: Optimal is 2–4 fluorophores per antibody. Higher ratios lead to self-quenching and precipitation.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct protocol and the validation steps required for "Trustworthiness" in data reporting.

Workflow Start Start: Select Application Decision Is the goal Imaging or Structure? Start->Decision Imaging Fluorescence Imaging (Flow Cytometry/Microscopy) Decision->Imaging Imaging Structure Structural Biology / Screening (Fragment Based Drug Discovery) Decision->Structure NMR Data ReagentFITC Reagent: FITC (Fluorescein Isothiocyanate) Imaging->ReagentFITC QC_UV QC: UV-Vis Spectroscopy Calc: A280 - (A495*0.3) ReagentFITC->QC_UV Reagent19F Reagent: 4-CF3-Phenyl-NCS (19F NMR Probe) Structure->Reagent19F QC_MS QC: Mass Spectrometry (MALDI/ESI) + 19F NMR Reagent19F->QC_MS

Figure 2: Strategic workflow for selecting reagents and validation methods based on experimental goals.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Pomerantz, W. C., et al. (2010). "Protein-Observed Fluorine NMR: A Sober Look at Protein-Fragment Interactions." J. Am. Chem. Soc.
  • Assay Genie. Protein FITC Labeling Kit Protocol. Available at: [Link]

Sources

Application

preparation of heterocyclic compounds from 4-Carboxy-2-fluorophenylisothiocyanate

Executive Summary This application note details the synthetic utility of 4-Carboxy-2-fluorophenylisothiocyanate (4-CFI) , a bifunctional building block critical in modern medicinal chemistry. The molecule features two di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-Carboxy-2-fluorophenylisothiocyanate (4-CFI) , a bifunctional building block critical in modern medicinal chemistry. The molecule features two distinct reactive handles: a highly electrophilic isothiocyanate (-N=C=S) group and a carboxylic acid (-COOH) moiety, positioned on a pharmacologically privileged 2-fluorophenyl scaffold.

This guide focuses on the chemoselective transformation of the isothiocyanate group into three high-value heterocyclic cores: 2-Thioxo-4-imidazolidinones (Thiohydantoins) , 1,2,4-Triazole-3-thiones , and 1,3-Thiazolidin-4-ones . These scaffolds are ubiquitous in androgen receptor antagonists (e.g., Enzalutamide analogs), antimicrobials, and anti-inflammatory agents.

Chemical Profile & Reactivity

Molecule: 4-Carboxy-2-fluorophenylisothiocyanate Key Features:

  • Fluorine (Ortho): Increases metabolic stability (blocks Phase I oxidation) and modulates lipophilicity.

  • Carboxylic Acid (Para): Provides a "handle" for solubility or further conjugation (e.g., to PROTAC linkers or solid-phase resins).

  • Isothiocyanate: The primary electrophile. The central carbon is highly susceptible to nucleophilic attack by amines, hydrazines, and active methylenes.

Reactivity Matrix
NucleophileIntermediateFinal HeterocycleApplication

-Amino Esters
ThioureaThiohydantoin Oncology (AR Antagonists)
Hydrazine HydrateThiosemicarbazide1,2,4-Triazole-3-thione Antimicrobial / Antiviral
Amines +

-Haloesters
Thiourea1,3-Thiazolidin-4-one Anti-inflammatory

Divergent Synthesis Workflows

The following diagram illustrates the divergent pathways available from 4-CFI.

G Start 4-Carboxy-2-fluorophenyl- isothiocyanate (4-CFI) Int1 Thiourea Intermediate Start->Int1 + Amino Acid Ester Int2 Thiosemicarbazide Intermediate Start->Int2 + Hydrazine Prod3 1,3-Thiazolidin-4-ones Start->Prod3 + Amine + Ethyl Chloroacetate Prod1 Thiohydantoins (Enzalutamide Scaffold) Int1->Prod1 Acid/Base Cyclization Prod2 1,2,4-Triazole-3-thiones Int2->Prod2 Cyclization w/ R-COOH or Orthoester

Figure 1: Divergent synthetic pathways from 4-CFI to bioactive heterocycles.

Detailed Protocols

Protocol A: Synthesis of Thiohydantoins (The "Enzalutamide" Pathway)

Rationale: This reaction mimics the synthesis of second-generation anti-androgens. The presence of the carboxylic acid on 4-CFI requires careful base management to maintain solubility.

Reagents:

  • 4-CFI (1.0 eq)

  • Amino Acid Methyl Ester HCl (e.g., Methyl 2-amino-2-methylpropanoate) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq) – Extra base accounts for the COOH group.

  • Solvent: DMF or DMSO (Required for solubility of the zwitterionic intermediate).

  • Cyclization Agent: HCl (aq) or Ethanol/Reflux.

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve Amino Acid Methyl Ester HCl (1.2 mmol) in DMF (5 mL). Add TEA (2.5 mmol) and stir for 10 min.

  • Addition: Add 4-CFI (1.0 mmol) dropwise. The solution may warm slightly (exothermic).

  • Incubation: Stir at 60°C for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The intermediate thiourea will appear as a polar spot.

  • Cyclization:

    • Method A (Thermal): Increase temperature to 90°C and stir overnight.

    • Method B (Acidic): Add 6M HCl (1 mL) and reflux for 2 hours. (Note: This may hydrolyze the methyl ester if not already cyclized).

  • Work-up: Pour reaction mixture into ice-water (50 mL). The product should precipitate. If the product contains the free -COOH, adjust pH to ~3-4 with 1M HCl to ensure precipitation.

  • Purification: Recrystallize from Ethanol/Water.

Mechanistic Insight: The amino group attacks the central carbon of the isothiocyanate to form a thiourea. The nitrogen of the thiourea then attacks the ester carbonyl (intramolecular nucleophilic acyl substitution), releasing methanol and closing the imidazolidinone ring.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiones

Rationale: Triazoles are privileged scaffolds for antifungal and antibacterial agents. This protocol utilizes a "one-pot, two-step" approach.

Reagents:

  • 4-CFI (1.0 eq)

  • Hydrazine Hydrate (80%) (1.2 eq)

  • Formic Acid or Orthoesters (e.g., Triethyl orthoformate) (Excess)

  • Solvent: Ethanol (EtOH)[1][2]

Step-by-Step Methodology:

  • Thiosemicarbazide Formation: Dissolve 4-CFI (1.0 mmol) in absolute EtOH (10 mL).

  • Add Hydrazine Hydrate (1.2 mmol) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours. A precipitate (Thiosemicarbazide) often forms.

  • Cyclization:

    • Option 1 (Unsubstituted Triazole): Add Triethyl orthoformate (3 mL) and catalytic p-TsOH. Reflux for 6 hours.

    • Option 2 (Substituted): Acylate the hydrazine first, or react the thiosemicarbazide with an aldehyde followed by oxidative cyclization (e.g., with FeCl3).

  • Work-up: Evaporate solvent. Wash residue with cold water.

  • Purification: Recrystallization from EtOH.

Critical Process Parameters (CPP)

ParameterRecommendationScientific Rationale
Solvent Selection DMF or DMSO The 4-COOH group makes the starting material polar; standard non-polar solvents (Toluene/DCM) may cause precipitation of unreacted starting material.
Stoichiometry Base > 2.0 eq One equivalent of base is consumed neutralizing the carboxylic acid. Insufficient base prevents the nucleophile (amine) from attacking the NCS.
Temperature < 100°C High temperatures (>120°C) can cause decarboxylation of the benzoic acid moiety or polymerization of the isothiocyanate.
Quenching Acidic Workup Final products are often acidic (thiones/carboxylic acids). Acidification ensures protonation and precipitation from aqueous waste.

Safety & Handling (E-E-A-T)

  • Toxicity: Aryl isothiocyanates are potent lachrymators and skin sensitizers . Inhalation can cause severe respiratory distress.

  • Decontamination: Spills should be treated with an excess of amine solution (e.g., 10% aqueous ammonia or Tris buffer) to convert the volatile isothiocyanate into a stable, non-volatile thiourea derivative before disposal.

  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

Visualizing the Mechanism (Thiohydantoin Formation)

Mechanism Step1 Nucleophilic Attack (Amine -> NCS) Step2 Thiourea Intermediate (Zwitterionic/Stable) Step1->Step2 Fast Step3 Intramolecular Cyclization (N attacks Ester Carbonyl) Step2->Step3 Heat/Base Step4 Elimination of ROH Step3->Step4 Final Thiohydantoin Product Step4->Final

Figure 2: Mechanistic flow of thiohydantoin ring closure.

References

  • Synthesis of Thiohydantoins: Zhao, Y., et al. "An Efficient Method for Synthesis of Thiohydantoins with

    
    -Amino Esters Under Microwave Irradiation."[3] Asian Journal of Chemistry, vol. 26, no. 5, 2014. 
    
  • Triazole Synthesis: Al-Abdullah, E. S., et al. "Synthesis and Antimicrobial Activity of Some New 1,2,4-Triazole-3-thione Derivatives." Molecules, vol. 19, no. 2, 2014.

  • Isothiocyanate Reactivity Reviews: Sommen, G. L., et al. "Reactivity and diverse synthetic applications of acyl isothiocyanates." Arkivoc, 2003.

  • Handling Protocols: National Oceanic and Atmospheric Administration (NOAA). "Cameo Chemicals: Allyl Isothiocyanate (Analogous Handling)."

Sources

Method

derivatization of amino acids with 4-Carboxy-2-fluorophenylisothiocyanate

Application Note: High-Sensitivity Amino Acid Analysis via 4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC) Derivatization Introduction & Chemical Basis The accurate quantification of amino acids in complex biological ma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Amino Acid Analysis via 4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC) Derivatization

Introduction & Chemical Basis

The accurate quantification of amino acids in complex biological matrices (plasma, cell culture media, protein hydrolysates) often requires derivatization to improve chromatographic retention, stabilize analytes, and enhance ionization efficiency.[1] While Phenylisothiocyanate (PITC)—the classic Edman reagent—is the industry standard, its hydrophobicity can limit ionization in electrospray mass spectrometry (ESI-MS) and solubility in aqueous buffers.

This guide details the protocol for 4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC) . This reagent represents a "Second-Generation" isothiocyanate designed with two specific functional modifications:

  • 4-Carboxy Group (-COOH): Increases hydrophilicity and provides a distinct ionizable handle, enabling high-sensitivity detection in Negative Ion Mode (ESI-) , which often has lower background noise than positive mode.

  • 2-Fluoro Group (-F): Positioned ortho to the isothiocyanate group, the fluorine atom exerts a strong inductive electron-withdrawing effect (

    
    ). This increases the electrophilicity of the isothiocyanate carbon, resulting in faster reaction kinetics compared to unsubstituted PITC.
    

Reaction Mechanism

The derivatization follows the nucleophilic addition mechanism characteristic of Edman chemistry. Under alkaline conditions (pH 8.5–9.5), the amine group of the amino acid is deprotonated. It attacks the electrophilic carbon of the isothiocyanate group on CF-PITC, forming a stable substituted thiourea derivative.

Mechanism Visualization

ReactionMechanism cluster_legend Key Factors AA Amino Acid (NH2-CHR-COOH) Base Base (TEA/NaHCO3) Deprotonation AA->Base pH > 8.5 Intermediate Transition State (Nucleophilic Attack) Base->Intermediate R-NH2 Reagent CF-PITC (SCN-Ar-COOH) Reagent->Intermediate Electrophilic C Product Thiourea Derivative (Stable) Intermediate->Product Rearrangement F_effect 2-Fluoro: Accelerates Attack COOH_effect 4-Carboxy: Enhances ESI(-)

Figure 1: Reaction pathway for CF-PITC derivatization. The 2-fluoro substituent accelerates the nucleophilic attack step.

Materials & Reagents

  • Derivatizing Reagent: 4-Carboxy-2-fluorophenylisothiocyanate (CF-PITC), >98% purity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.

  • Buffer/Base: Triethylamine (TEA) or 1M Sodium Bicarbonate (NaHCO3).

  • Acidifier: Formic Acid (FA) or Acetic Acid.

  • Equipment: Heating block (50°C), Nitrogen evaporator or SpeedVac, HPLC/UHPLC system.

Detailed Protocol

This protocol is optimized for plasma and protein hydrolysate samples. It is a self-validating workflow; the internal standard (IS) step is critical for correcting evaporation losses.

Step 1: Reagent Preparation
  • Stock Solution: Dissolve 10 mg of CF-PITC in 1 mL of ACN (Concentration ~50 mM). Prepare fresh daily to prevent hydrolysis.

  • Coupling Buffer: Mix ACN:Pyridine:TEA:Water (10:5:2:3 v/v). Note: Pyridine acts as a catalyst; TEA maintains alkalinity.

Step 2: Sample Preparation
  • Aliquot: Transfer 50 µL of sample (or amino acid standard) into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Norleucine or deuterated amino acid mix (100 µM).

  • Protein Precipitation (if applicable): Add 150 µL cold ACN. Vortex 30s. Centrifuge at 12,000 x g for 10 min.

  • Transfer: Move 50 µL of the supernatant to a new glass vial.

  • Dry: Evaporate to dryness under nitrogen at 40°C. Crucial: Remove all water/ammonia to prevent reagent hydrolysis.

Step 3: Derivatization Reaction
  • Reconstitute: Add 20 µL of Coupling Buffer to the dried residue. Vortex briefly.

  • React: Add 20 µL of CF-PITC Stock Solution .

  • Incubate: Seal vial and heat at 50°C for 20 minutes .

    • Causality: The 2-fluoro group accelerates the reaction; standard PITC often requires 30-40 mins. 20 mins is sufficient for CF-PITC.

  • Dry: Evaporate the mixture to dryness (SpeedVac or Nitrogen) to remove excess reagent and solvents.

    • Note: CF-PITC is less volatile than PITC. Ensure thorough drying or use a liquid-liquid extraction (Ethyl Acetate) if background noise is high.

Step 4: Reconstitution
  • Dissolve the derivative in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Vortex for 1 min and centrifuge/filter (0.22 µm) before injection.

LC-MS/MS Analysis Parameters

Unlike PITC (analyzed in Positive Mode), CF-PITC derivatives are amphoteric but optimized for Negative Mode due to the carboxylic acid.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% Formic Acid (depending on MS mode).

  • Mobile Phase B: Acetonitrile.[2]

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Gas Temp: 300°C.

Quantitative Data Summary (Expected Shifts): The derivatization adds the mass of the CF-PITC moiety minus the displaced hydrogen.

  • Formula Added: C8H3FNO2S (approx.)

  • Mass Shift: +196.02 Da (Exact mass needs calculation based on precise structure:

    
    ).
    
Amino AcidNative Mass (Da)CF-PITC Derivative (Approx MW)Retention Characteristic
Glycine75.07~271Early Eluting
Leucine131.17~327Mid Eluting
Phenylalanine165.19~361Late Eluting
Lysine (Di-sub)146.19~538Very Late Eluting

Experimental Workflow Diagram

Workflow Sample Sample (50 µL) + Internal Standard Dry1 Dry to Residue (Remove H2O/NH3) Sample->Dry1 N2 Stream React Add CF-PITC + Base 50°C, 20 min Dry1->React Coupling Buffer Dry2 Evaporate Excess Reagent React->Dry2 Formation of Thioureas Recon Reconstitute (Mobile Phase A) Dry2->Recon Inject LC-MS/MS Injection (Neg Mode) Recon->Inject

Figure 2: Step-by-step workflow for CF-PITC derivatization. Note the double drying steps to ensure reaction efficiency and column longevity.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Cause: Incomplete drying before reaction. Water hydrolyzes the isothiocyanate to an amine, killing the reagent.

    • Fix: Increase drying time or use an azeotropic evaporation with acetonitrile.

  • Peak Tailing:

    • Cause: Secondary interactions between the Carboxy group and the column stationary phase.

    • Fix: Ensure Mobile Phase contains adequate buffer strength (e.g., 10mM Ammonium Acetate) to control the ionization state of the -COOH.

  • Incomplete Lysine Derivatization:

    • Cause: Steric hindrance or insufficient reagent.

    • Fix: Increase reagent concentration to 4x molar excess relative to total amines (Lysine has two amine groups).

References

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry. Retrieved from [Link] (Accessed via Vertex AI Search).

  • Springer Protocols. (2019). Amino Acid Analysis by Precolumn Derivatization. Retrieved from [Link] (Accessed via Vertex AI Search).

Sources

Application

cross-linking protocols involving 4-Carboxy-2-fluorophenylisothiocyanate

Technical Guide: Bioconjugation & Cross-Linking Strategies using 4-Carboxy-2-fluorophenylisothiocyanate Introduction & Chemical Logic 4-Carboxy-2-fluorophenylisothiocyanate is a specialized heterobifunctional reagent use...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bioconjugation & Cross-Linking Strategies using 4-Carboxy-2-fluorophenylisothiocyanate

Introduction & Chemical Logic

4-Carboxy-2-fluorophenylisothiocyanate is a specialized heterobifunctional reagent used primarily in the synthesis of immunogens (hapten-carrier conjugates) and as a sensitive


F-NMR probe for structural biology.

Unlike standard homobifunctional cross-linkers (e.g., Glutaraldehyde) that polymerize proteins randomly, this compound possesses two distinct reactive handles with orthogonal chemistries:

  • Isothiocyanate (-NCS): An amine-reactive group that forms stable thiourea bonds. The ortho-fluorine atom enhances the electrophilicity of the isothiocyanate carbon, accelerating the reaction kinetics compared to non-fluorinated analogs.

  • Carboxylic Acid (-COOH): A carboxyl group that can be chemically activated (e.g., via carbodiimide chemistry) to react with primary amines to form amide bonds, or used to increase aqueous solubility.[1]

Key Applications:

  • Hapten-Carrier Conjugation: Linking a small molecule amine (drug candidate) to a carrier protein (e.g., KLH, BSA) to elicit an immune response.

  • 
    F-NMR Structural Probing:  The fluorine atom serves as a background-free NMR reporter (
    
    
    
    F spin-1/2, 100% abundance) to monitor protein conformational changes or ligand binding events.[2][3]

Mechanism of Action

The cross-linking workflow typically follows a sequential conjugation strategy to prevent polymerization.

  • Pathway A (Ligand Activation): The carboxyl group is activated first to attach a small molecule "payload." The resulting intermediate retains the reactive -NCS group for subsequent protein attachment.

  • Pathway B (Protein Labeling): The -NCS group reacts with protein lysines first. The free carboxyl group remains available to alter the protein's isoelectric point (pI) or for secondary activation.

Reaction Scheme:

  • Amidation:

    
    
    
  • Thiourea Formation:

    
    
    

Visualization: Sequential Conjugation Workflow

The following diagram illustrates the "Ligand-First" strategy, ideal for creating drug conjugates or immunogens.

G Reagent 4-Carboxy-2-fluorophenyl- isothiocyanate Activation Activation Step (EDC/NHS in DMF) Reagent->Activation Activate -COOH Ligand Amine-Containing Ligand (Drug/Hapten) Conjugate1 Ligand-Linker Intermediate (NCS-Ph(F)-Amide-Ligand) Ligand->Conjugate1 Intermediate Activated Ester Intermediate (NCS-Ph(F)-CO-NHS) Activation->Intermediate Forms NHS Ester Intermediate->Conjugate1 + Ligand (-NH2) Forms Amide Bond FinalProduct Final Conjugate (Protein-Thiourea-Ph(F)-Amide-Ligand) Conjugate1->FinalProduct + Protein (pH 9.0) Forms Thiourea Protein Carrier Protein (BSA/KLH) Protein->FinalProduct

Figure 1: Sequential conjugation workflow converting the bifunctional reagent into a bridge between a small molecule ligand and a carrier protein.

Detailed Protocol: Hapten-Carrier Conjugation

This protocol describes linking an amine-containing small molecule (Hapten) to a carrier protein (BSA) using 4-Carboxy-2-fluorophenylisothiocyanate as the linker.

Materials Required
ComponentSpecification
Linker 4-Carboxy-2-fluorophenylisothiocyanate (Store at 4°C, desiccated)
Solvent Anhydrous DMF (Dimethylformamide) or DMSO
Activators EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) & NHS (N-Hydroxysuccinimide)
Hapten Small molecule with a primary or secondary amine
Carrier BSA (Bovine Serum Albumin) or KLH
Buffer A 100 mM MES, pH 5.0 (Activation Buffer)
Buffer B 100 mM Sodium Carbonate/Bicarbonate, pH 9.0 (Conjugation Buffer)
Phase 1: Synthesis of the Activated Hapten (Ligand-Linker)

Objective: Attach the linker to the drug/hapten via the carboxyl group, leaving the isothiocyanate free.

  • Dissolution: Dissolve 10 mg of 4-Carboxy-2-fluorophenylisothiocyanate in 500 µL of anhydrous DMF.

  • Activation: Add 1.5 molar equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Note: Perform this in a glass vial; avoid moisture.

    • Incubation: Stir at Room Temperature (RT) for 30–60 minutes. This forms the NHS-ester of the carboxyl group.[4]

  • Coupling: Add 1.0 molar equivalent of your Amine-Hapten (dissolved in DMF) to the reaction.

    • Add Base: If the hapten is a salt (e.g., hydrochloride), add 1.5 equivalents of Triethylamine (TEA) to neutralize.

    • Incubation: Stir for 2–4 hours at RT.

  • Verification (Optional): Check by TLC or LC-MS. The mass should correspond to [Hapten + Linker - H2O]. The -NCS group is stable in DMF/DMSO if kept dry.

Phase 2: Protein Conjugation (Thiourea Formation)

Objective: React the NCS-functionalized hapten with surface lysines on the carrier protein.

  • Protein Prep: Dissolve BSA (or KLH) in Buffer B (Carbonate, pH 9.0) at 5–10 mg/mL.

    • Critical: Do not use Tris or Glycine buffers, as they contain amines that will compete with the reaction.

  • Conjugation: Slowly add the DMF solution from Phase 1 to the protein solution while stirring.

    • Stoichiometry: Use a 10–20 fold molar excess of the Hapten-Linker over the protein carrier to ensure high immunogenicity.

    • Solvent Limit: Ensure the final concentration of DMF does not exceed 10–15% (v/v) to prevent protein precipitation.

  • Incubation: Incubate at RT for 2 hours or overnight at 4°C in the dark.

    • Mechanism:[5][6][7][8] The isothiocyanate reacts with the

      
      -amines of Lysine residues to form stable thiourea linkages.
      
  • Purification: Desalt the conjugate using a Sephadex G-25 column or dialysis against PBS (pH 7.4) to remove unreacted small molecules and byproducts.

Protocol: F-NMR Protein Labeling

This protocol uses the reagent to label a protein solely for NMR studies. Here, the carboxyl group serves as a solubility enhancer or a mimic of an acidic residue.

  • Buffer Exchange: Exchange protein into 100 mM Sodium Borate, pH 8.5 .

  • Reagent Prep: Dissolve 4-Carboxy-2-fluorophenylisothiocyanate in DMSO (50 mM stock).

  • Reaction: Add the reagent to the protein at a 3:1 to 5:1 molar ratio (Reagent:Protein).

    • Why low ratio? To label only the most accessible lysines and minimize structural perturbation.

  • Incubation: 2 hours at 4°C.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted isothiocyanates.

  • Analysis: Acquire a 1D

    
    F-NMR spectrum. The fluorine signal will shift significantly (chemical shift anisotropy) upon conjugation and will show further perturbations if the protein undergoes conformational changes.
    

Troubleshooting & Optimization

ProblemProbable CauseSolution
Precipitation during Phase 2 Too much DMF or hydrophobic linker.Add the DMF solution dropwise. Lower the molar excess. Add 0.1% Tween-20 to the buffer.
Low Conjugation Efficiency Buffer pH too low for NCS reaction.Ensure Buffer B is pH 9.0–9.5. Isothiocyanates react poorly below pH 8.5.
Hydrolysis of NCS Reagent stored improperly or wet solvent.Use fresh anhydrous DMF. Store reagent with desiccant.
Amine Competition Wrong buffer used (Tris/Glycine).Use Carbonate, Borate, or Phosphate buffers only.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on isothiocyanate and carbodiimide chemistry).

  • Gimenez, D., et al. (2021). Fluorine labeling of proteins for NMR studies. ChemBioChem.[7][9] (Discusses the utility of fluorine probes in structural biology).

  • Sigma-Aldrich. (n.d.).[10] 4-Fluorophenyl isothiocyanate Product Information. (Provides physicochemical properties relevant to the fluorinated scaffold).

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. (General protocols for NHS/EDC and amine-reactive chemistries).

Sources

Method

one-pot synthesis methods utilizing 4-Carboxy-2-fluorophenylisothiocyanate

Application Note: High-Efficiency One-Pot Heterocyclization Protocols using 4-Carboxy-2-fluorophenylisothiocyanate Executive Summary This technical guide details the application of 4-Carboxy-2-fluorophenylisothiocyanate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Heterocyclization Protocols using 4-Carboxy-2-fluorophenylisothiocyanate

Executive Summary

This technical guide details the application of 4-Carboxy-2-fluorophenylisothiocyanate (CAS: 239088-26-1 / Synonym: 3-Fluoro-4-isothiocyanatobenzoic acid) as a bifunctional building block in drug discovery.[1]

The compound features two orthogonal reactive handles:

  • Isothiocyanate (-N=C=S): A highly electrophilic moiety primed for heterocyclization (forming thiohydantoins, thiazoles, thioureas).[1] The ortho-fluorine atom enhances the electrophilicity of the isothiocyanate carbon via inductive effects, accelerating nucleophilic attack.

  • Carboxylic Acid (-COOH): Provides a handle for solubility, solid-phase immobilization, or further conjugation (e.g., PROTAC linkers), remaining stable during mild heterocyclization conditions.[1]

This guide focuses on one-pot synthesis methods that eliminate intermediate isolation, specifically targeting Diarylthiohydantoin (androgen receptor antagonist scaffolds) and 2-Aminothiazole libraries.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-Fluoro-4-isothiocyanatobenzoic acid
Molecular Formula C₈H₄FNO₂S
Molecular Weight 197.19 g/mol
Appearance Off-white to pale yellow solid
Reactivity Moisture sensitive; reacts violently with amines/bases.[1][2]
Hazards Lachrymator . Causes skin/eye irritation.[1][3][4][5] Handle in a fume hood.
Storage -20°C, under inert atmosphere (Argon/Nitrogen).

Application I: One-Pot Synthesis of Diarylthiohydantoins

Context: The diarylthiohydantoin scaffold is the pharmacophore of second-generation androgen receptor antagonists (e.g., Enzalutamide, Apalutamide).[1] Using 4-Carboxy-2-fluorophenylisothiocyanate allows researchers to synthesize analogs with a "carboxylic acid tail" suitable for bioconjugation or solubility enhancement.[1]

Mechanism: The reaction proceeds via a cascade:[1] (1) Nucleophilic addition of an amino-nitrile or amino-ester to the isothiocyanate forms a thiourea intermediate. (2) Acid-catalyzed or thermal cyclization eliminates water/alcohol to close the thiohydantoin ring.

Protocol A: Microwave-Assisted Cyclization (High Throughput)

Reagents:

  • Substrate: 4-Carboxy-2-fluorophenylisothiocyanate (1.0 equiv)

  • Reactant:

    
    -methyl-2-amino-isobutyronitrile (or amino acid ester) (1.1 equiv)[1]
    
  • Solvent: DMF or DMSO (Dry)

  • Base: Triethylamine (TEA) (0.5 equiv - catalytic)[1]

  • Acid Source: HCl in Dioxane (4M) or Methanol/HCl (for step 2)[1]

Step-by-Step Methodology:

  • Thiourea Formation:

    • In a microwave vial, dissolve 4-Carboxy-2-fluorophenylisothiocyanate (100 mg, 0.5 mmol) in dry DMF (2 mL).

    • Add the amino-nitrile/ester (0.55 mmol) and TEA (20 µL).

    • Stir at Room Temperature (RT) for 1 hour. Checkpoint: LC-MS should show complete conversion to the thiourea intermediate [M+H]+ = Substrate + Reactant.[1]

  • In-Situ Cyclization:

    • Do not isolate. Add HCl (4M in dioxane, 0.5 mL) directly to the vial.

    • Seal and heat in a microwave reactor at 100°C for 20 minutes (or reflux for 4 hours if using conventional heating).

    • Note: The acid catalyzes the hydrolysis of the nitrile/ester and subsequent intramolecular cyclization.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product (Thiohydantoin-COOH) typically precipitates.[1] Filter and wash with cold water.[1]

    • If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and purify via Flash Chromatography (0-10% MeOH in DCM).[1]

Data Validation:

  • NMR: Look for the disappearance of the amino-nitrile protons and the persistence of the aromatic protons.

  • IR: Appearance of C=S stretch (~1250 cm⁻¹) and C=O stretch (~1740 cm⁻¹ for the ring carbonyl).[1]

Application II: One-Pot Hantzsch-Type Synthesis of 2-Aminothiazoles

Context: This protocol generates a library of 2-aminothiazoles, a privileged scaffold in kinase inhibitors, by reacting the isothiocyanate with primary amines and


-haloketones in a single vessel.[1]
Protocol B: Three-Component Coupling

Reagents:

  • Component A: 4-Carboxy-2-fluorophenylisothiocyanate (1.0 equiv)[1]

  • Component B: Primary Amine (R-NH₂, e.g., Morpholine, Aniline) (1.0 equiv)[1]

  • Component C:

    
    -Bromoacetophenone (or derivative) (1.0 equiv)[1]
    
  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Thiourea Generation:

    • Dissolve Component A (1.0 equiv) in EtOH (0.2 M concentration).

    • Add Component B (1.0 equiv) dropwise.[1]

    • Stir at RT for 30–60 mins. The reaction is exothermic; the solution may turn yellow.

    • Mechanism:[1][6][7][8][9] The amine attacks the NCS carbon to form a stable thiourea.

  • Cyclization (Hantzsch Condensation):

    • Add Component C (

      
      -haloketone) and DIPEA (2.0 equiv) directly to the flask.[1]
      
    • Reflux the mixture (80°C) for 2–3 hours.

    • Mechanism:[1][6][7][8][9] The sulfur of the thiourea attacks the

      
      -carbon of the ketone (S_N2), followed by dehydration/cyclization to form the thiazole ring.
      
  • Purification:

    • Cool to RT. The product often crystallizes out of ethanol.

    • Filter and wash with cold EtOH.[1] Recrystallize from EtOH/Water if necessary.

Visualizing the Chemistry (Pathway Logic)

The following diagram illustrates the decision logic and reaction pathways for this specific scaffold.

ReactionPathways Start 4-Carboxy-2-fluorophenylisothiocyanate (Scaffold) Choice Select Coreactant Start->Choice Path1 Amino Acid / Nitrile (e.g., AIBN) Choice->Path1 Drug Discovery (Prostate Cancer) Path2 Primary Amine + Alpha-Haloketone Choice->Path2 Library Gen (Kinase Inhibitors) Inter1 Intermediate: Thiourea Path1->Inter1 Nucleophilic Addn Path2->Inter1 Nucleophilic Addn Process1 Acid Hydrolysis + Cyclization (One-Pot, 100°C) Inter1->Process1 Path 1 Route Process2 Hantzsch Condensation (One-Pot, Reflux) Inter1->Process2 Path 2 Route Product1 Product A: Diarylthiohydantoin (AR Antagonist Scaffold) Process1->Product1 Product2 Product B: 2-Aminothiazole (Kinase Inhibitor Scaffold) Process2->Product2

Figure 1: Strategic reaction pathways for 4-Carboxy-2-fluorophenylisothiocyanate. Path 1 yields Thiohydantoins; Path 2 yields Aminothiazoles.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Thiohydantoin) Incomplete cyclization of thiourea.[1]Increase acid concentration or switch to microwave heating (120°C). Ensure water is excluded in Step 1.[1][5][8]
Side Products (Ureas) Hydrolysis of NCS group.[1]Ensure solvents (DMF/DMSO) are anhydrous.[1] Store starting material under Argon.[1]
Insolubility Carboxylic acid aggregation.[1]Add 5% TFA to the LC-MS mobile phase. Use DMSO for reaction monitoring.[1]
Regioselectivity (Thiazole) Attack by Nitrogen instead of Sulfur.[1]Use a non-nucleophilic base (DIPEA) and ensure the thiourea is fully formed before adding the haloketone.

References

  • Jung, M. E., et al. (2010).[1] "Discovery of MDV3100 (Enzalutamide): A High-Affinity Androgen Receptor Antagonist."[1] Journal of Medicinal Chemistry.

  • Gao, W., et al. (2012).[1] "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[1][10] Beilstein Journal of Organic Chemistry.

  • Zhu, Y., et al. (2019).[1][7] "One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides." Synthesis.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 16064393, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Related Scaffold)." PubChem.

  • Thermo Fisher Scientific. (2023).[1][4] "Safety Data Sheet: 4-Fluorophenyl isothiocyanate (Analogous Handling)."

Sources

Application

Application Note: Covalent Attachment of 4-Carboxy-2-fluorophenylisothiocyanate to Amine-Functionalized Nanoparticles

This Application Note is designed for researchers and drug development professionals. It details the protocol for conjugating 4-Carboxy-2-fluorophenylisothiocyanate to amine-functionalized nanoparticles (NPs).

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the protocol for conjugating 4-Carboxy-2-fluorophenylisothiocyanate to amine-functionalized nanoparticles (NPs).

Introduction & Mechanistic Insight

The conjugation of 4-Carboxy-2-fluorophenylisothiocyanate to nanoparticles is a strategic surface modification used to introduce carboxylic acid functional groups or fluorinated moieties onto a surface. This molecule acts as a heterobifunctional linker:

  • Isothiocyanate (-N=C=S): The electrophilic reactive handle that targets primary amines (-NH₂) on the nanoparticle surface, forming a stable thiourea bond.

  • Carboxyl (-COOH): Remains available at the distal end after conjugation, altering the surface charge (Zeta potential) to negative or serving as an anchor point for subsequent EDC/NHS coupling of drugs or biomolecules.

  • Fluorine (-F): Provides a unique NMR signature (

    
    F-NMR) or metabolic stability, often used in tracer studies.
    
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the unprotonated primary amine on the central carbon of the isothiocyanate group.

Critical Constraint: The amine must be deprotonated to be nucleophilic. Therefore, the reaction pH must be maintained between 9.0 and 9.5 . Below pH 8.0, the amine is protonated (


) and unreactive. Above pH 10.0, hydrolysis of the isothiocyanate competes significantly.

ReactionMechanism NP_Amine Nanoparticle-NH₂ (Nucleophile) Transition Transition State (Tetrahedral) NP_Amine->Transition pH 9.0 Nucleophilic Attack ITC_Ligand S=C=N-Ar-COOH (Electrophile) ITC_Ligand->Transition Product NP-NH-C(=S)-NH-Ar-COOH (Stable Thiourea Linkage) Transition->Product Proton Transfer

Figure 1: Mechanism of thiourea bond formation between an amine-functionalized nanoparticle and the isothiocyanate ligand.[1]

Materials & Reagents

ComponentSpecificationPurpose
Nanoparticles Amine-functionalized (e.g., Silica-NH₂, Au-Cystamine, Magnetic-NH₂)Solid support substrate.[1]
Ligand 4-Carboxy-2-fluorophenylisothiocyanate (>95%)Functional linker.
Reaction Buffer 0.1 M Carbonate/Bicarbonate, pH 9.0Maintains deprotonated state of amines.
Organic Solvent Anhydrous DMSO (Dimethyl sulfoxide) or DMFSolubilizes the hydrophobic ligand.
Quenching Agent Ethanolamine (1 M in pH 9 buffer)Blocks unreacted isothiocyanate groups.
Wash Buffer PBS (pH 7.4) or DI WaterRemoval of excess ligand.
Filtration Centrifugal filters (Amicon) or Dialysis tubingPurification.

Experimental Protocol

Phase 1: Preparation of Stock Solutions
  • Ligand Stock (50 mM): Dissolve 4-Carboxy-2-fluorophenylisothiocyanate in anhydrous DMSO .

    • Note: Prepare immediately before use. Isothiocyanates are sensitive to hydrolysis.[2][3]

  • Nanoparticle Suspension: Disperse amine-NPs in 0.1 M Carbonate Buffer (pH 9.0) at a concentration of 1–5 mg/mL.

    • Critical: Do not use Tris or Glycine buffers, as they contain amines that will compete with the NP for the ligand.

Phase 2: Conjugation Reaction
  • Calculate Molar Ratio: Aim for a 10-fold to 50-fold molar excess of the ligand relative to the estimated surface amine content.

    • Example: If NP has ~1 µmol amines/mg, use 10–50 µmol of ligand per mg of NP.

  • Mixing: Slowly add the Ligand Stock (in DMSO) to the Nanoparticle Suspension while vortexing or stirring.

    • Solvent Limit: Ensure the final DMSO concentration does not exceed 10-20% (v/v) to prevent NP aggregation or buffer precipitation.

  • Incubation: React for 4 to 12 hours at Room Temperature (20–25°C) in the dark.

    • Agitation: Use a rotary shaker or magnetic stir bar (gentle) to keep NPs suspended.

Phase 3: Quenching (Optional but Recommended)

To ensure no reactive isothiocyanate groups remain (which could crosslink proteins later):

  • Add Ethanolamine to a final concentration of 10 mM.

  • Incubate for 30 minutes at Room Temperature.

Phase 4: Purification
  • Method A (Centrifugation - for solid cores like Au, Fe3O4):

    • Centrifuge NPs (speed depends on size, e.g., 12,000 x g for 15 min).

    • Discard supernatant (contains unreacted ligand).

    • Resuspend pellet in PBS or DI water.

    • Repeat 3 times.

  • Method B (Dialysis/Filtration - for soft/small NPs):

    • Transfer reaction mix to a dialysis cassette (MWCO 10 kDa).

    • Dialyze against 2L of PBS for 24 hours, changing buffer 3 times.

Characterization & Validation

To confirm successful attachment, compare the Pre-Conjugation (Amine-NP) vs. Post-Conjugation (Carboxy-NP) data.

MethodExpected Result (Post-Conjugation)Mechanistic Reason
Zeta Potential Shift to Negative (e.g., +25 mV

-30 mV)
Consumption of cationic amines (-NH₃⁺) and introduction of anionic carboxyls (-COO⁻).
FTIR Spectroscopy New Band at ~1550 cm⁻¹ (Thiourea II)Loss of ~2100 cm⁻¹ (N=C=S)Formation of the thiourea linkage; removal of free isothiocyanate.
Kaiser Test Negative (Colorless) Qualitative indicator that free primary amines have been capped.

F-NMR
Sharp Signal Presence of the fluorine atom on the NP surface (if NP core is NMR silent).
Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: QC Step1 Amine-NP in Carbonate Buffer (pH 9) Step2 Add Ligand (in DMSO) Step1->Step2 Step3 Incubate 4-12h @ RT (Dark) Step2->Step3 Step4 Quench with Ethanolamine Step3->Step4 Step5 Purification (Centrifuge/Dialysis) Step4->Step5 Step6 Validation (Zeta Potential / FTIR) Step5->Step6

Figure 2: Step-by-step experimental workflow for the conjugation and purification process.

Troubleshooting & Optimization

  • Issue: Aggregation of Nanoparticles.

    • Cause: Loss of surface charge (passing through isoelectric point) or excessive hydrophobicity from the phenyl ring.

    • Solution: Reduce ligand excess; add 0.05% Tween-20 to the reaction buffer; ensure pH stays > 9.0 to keep the carboxyl group ionized (negative) to provide electrostatic repulsion.

  • Issue: Low Conjugation Efficiency.

    • Cause: Hydrolysis of isothiocyanate before reaction, or pH too low.

    • Solution: Use strictly anhydrous DMSO for the stock. Verify buffer pH is 9.0–9.5. Increase reaction time.

  • Issue: "Carboxy" group reactivity.

    • Note: The carboxyl group on the ligand is generally unreactive towards amines without activation (EDC/NHS). It will not self-polymerize under these conditions.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Isothiocyanates).[1][2][3][4][5][6][7][8]

  • Mishra, P. M., et al. (2022).[5] "Bacitracin and isothiocyanate functionalized silver nanoparticles for synergistic and broad spectrum antibacterial and antibiofilm activity."[5] Materials Science and Engineering: C. [Link]

  • Martínez-Carmona, M., et al. (2019).[1] "Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles." Nanomaterials. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Carboxy-2-fluorophenylisothiocyanate Coupling

Topic: Improving Reaction Yield of 4-Carboxy-2-fluorophenylisothiocyanate Document ID: TSC-ITC-4C2F-001 Audience: Chemical Biologists, Medicinal Chemists, Process Engineers[1] Strategic Overview: The Molecule & The Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yield of 4-Carboxy-2-fluorophenylisothiocyanate Document ID: TSC-ITC-4C2F-001 Audience: Chemical Biologists, Medicinal Chemists, Process Engineers[1]

Strategic Overview: The Molecule & The Challenge

This guide addresses the specific challenges of coupling 4-Carboxy-2-fluorophenylisothiocyanate to amine-bearing substrates (proteins, peptides, or small molecules).

To optimize yield, you must master the "Push-Pull" nature of this specific reagent:

  • The "Pull" (Reactivity): The 2-Fluoro substituent is an electron-withdrawing group (EWG) ortho to the isothiocyanate (-N=C=S). This makes the central carbon significantly more electrophilic than standard phenyl isothiocyanates (PITC). Result: Faster coupling, but higher susceptibility to hydrolysis.[1]

  • The "Push" (Solubility/Electrostatics): The 4-Carboxy group provides aqueous solubility at basic pH (as a carboxylate), but it introduces a negative charge that can repel negatively charged substrates (like DNA or acidic proteins).

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Competitive Hydrolysis

The following diagram illustrates the desired thiourea formation versus the yield-killing hydrolysis pathway.

G SM 4-Carboxy-2-fluoro- phenylisothiocyanate Intermediate Tetrahedral Intermediate SM->Intermediate + Amine (pH > pKa) Carbamic Thiocarbamic Acid (Unstable) SM->Carbamic + H2O (High pH/Slow Amine) Amine Target Amine (R-NH2) Water Water (OH-) Product Stable Thiourea Conjugate Intermediate->Product Fast HydrolysisProd Hydrolyzed Aniline (Dead End) Carbamic->HydrolysisProd - COS Dimer Symmetric Thiourea Dimer (Impurity) HydrolysisProd->Dimer + SM (Self-Reaction)

Caption: Pathway analysis showing the competition between desired thiourea formation (green) and hydrolysis-driven dimerization (red).

Critical Reaction Parameters (Data & Logic)

A. pH Control: The "Goldilocks" Zone

The most common cause of low yield is incorrect pH. You are balancing amine nucleophilicity against hydrolysis.

ParameterRecommended RangeScientific Rationale
Target pH 9.0 – 9.5 Aliphatic amines (Lysine) have pKa ~10.5. They must be unprotonated (

) to react. Below pH 8.5, the amine is protonated (

) and unreactive.
Upper Limit < 10.0 Above pH 10, hydroxide (

) concentration is high enough to outcompete the amine, causing rapid hydrolysis of the -NCS group.[1]
Buffer Choice Carbonate / Bicarbonate Phosphate buffers often acidify during reaction. Carbonate (0.1M - 0.2M) maintains the necessary basicity.
Avoid Tris, Glycine These buffers contain primary amines and will react with the isothiocyanate, destroying the reagent.[1]
B. Solvent Systems & Stoichiometry
ComponentRecommendationNotes
Stock Solvent Anhydrous DMSO or DMF The reagent hydrolyzes instantly in water. Prepare stock immediately before use.
Co-solvent 20% v/v Organic If the target allows, keep 10-20% DMSO in the final mix. The 2-fluoro group increases lipophilicity; co-solvent prevents precipitation of the reagent before it reacts.
Molar Excess 10x - 20x Due to the competitive hydrolysis caused by the activated 2-fluoro group, a higher excess is required compared to non-fluorinated ITCs.

Troubleshooting Guide (Q&A)

Issue 1: Low Conjugation Yield

Q: I followed the protocol, but my LC-MS shows mostly unreacted amine substrate. Why?

  • Diagnosis: Protonation Blockade.

  • Explanation: Even at pH 8.0, only ~0.1% of a Lysine epsilon-amine is unprotonated.[1] The reaction rate is directly proportional to the concentration of the free base.

  • Solution: Increase pH to 9.5 using 0.2 M Sodium Carbonate/Bicarbonate. Ensure your protein/substrate is not in an amine-based storage buffer (like Tris) before starting.

Issue 2: "Double Peak" or Dimer Formation

Q: I see a major impurity peak with a mass corresponding to [Reagent x 2 - Sulfur]. What is this?

  • Diagnosis: Symmetric Thiourea Dimer.

  • Mechanism: The 2-fluoro group makes the NCS highly reactive toward water.

    • Reagent hydrolyzes to form 4-carboxy-2-fluoroaniline.

    • This aniline is a nucleophile; it attacks a second molecule of fresh isothiocyanate.

    • Result: A symmetric dimer that consumes 2 equivalents of your reagent.

  • Solution: Add the isothiocyanate stock to the reaction slowly (dropwise) with vigorous stirring. Do not dump a bolus of reagent into a static aqueous solution.

Issue 3: Precipitation

Q: The solution turns cloudy immediately upon adding the isothiocyanate.

  • Diagnosis: Solubility Mismatch.

  • Explanation: While the 4-carboxy group aids solubility, the isothiocyanate form is less polar than the final thiourea. In high salt concentrations, it may "salt out."[1]

  • Solution:

    • Pre-dissolve the reagent in DMSO at high concentration (e.g., 10 mg/mL).

    • Dilute the reaction buffer to lower ionic strength (if protein stability permits).

    • Ensure the pH is > 8.5 so the carboxylic acid is fully ionized (

      
      ), acting as an internal solubilizer.
      

Optimized Standard Operating Procedure (SOP)

Objective: Conjugation of 4-Carboxy-2-fluorophenylisothiocyanate to a Protein/Peptide (Amine).

  • Buffer Exchange: Exchange protein into 0.1 M Sodium Carbonate, pH 9.3 . Ensure removal of Tris or Glycine via dialysis or desalting column.

  • Reagent Prep: Weigh 4-Carboxy-2-fluorophenylisothiocyanate. Dissolve in anhydrous DMSO to a concentration of 10 mg/mL. Do this immediately before use.

  • Reaction Assembly:

    • Target protein concentration: 2–5 mg/mL.

    • Add Reagent: Add 15–20 molar equivalents of the isothiocyanate solution to the protein.

    • Critical Step: Add DMSO solution slowly while vortexing/stirring. Final DMSO content should be < 20%.

  • Incubation: Incubate at Room Temperature (20–25°C) for 1–2 hours in the dark.

    • Note: Do not heat. The 2-fluoro group makes the reagent reactive enough at RT. Heat promotes hydrolysis.

  • Quenching: Add 1M Ethanolamine or Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to kill excess isothiocyanate.

  • Purification: Separate conjugate from hydrolyzed byproducts using a Desalting Column (e.g., Sephadex G-25) or Dialysis.

Decision Logic for Troubleshooting

Use this flow to diagnose failure modes quickly.

Troubleshooting Start Start: Low Yield Observed CheckPH Is Reaction pH > 9.0? Start->CheckPH CheckBuffer Is Buffer Amine-Free? CheckPH->CheckBuffer Yes AdjustPH Action: Increase pH to 9.3 (Carbonate Buffer) CheckPH->AdjustPH No CheckPrecip Is Precipitate Visible? CheckBuffer->CheckPrecip Yes ChangeBuffer Action: Dialyze to remove Tris/Glycine CheckBuffer->ChangeBuffer No AddCosolvent Action: Increase DMSO to 20% or lower salt CheckPrecip->AddCosolvent Yes CheckHydrolysis Action: Check for Hydrolyzed Dimer (LCMS) CheckPrecip->CheckHydrolysis No

Caption: Diagnostic workflow for resolving low conjugation efficiency.

References

  • Hermanson, G. T. (2013).[1][2][3] Bioconjugate Techniques (3rd ed.).[2][3][4] Academic Press.[4][5] (Chapter 1: Functional Targets; Chapter 2: The Chemistry of Reactive Groups).

  • Podhradský, D., et al. (1979).[1] "Isothiocyanates.[4][5][6][7][8][9][10][11][12][13] LII. Kinetics and mechanism of the reaction of aromatic isothiocyanates with amino acids." Collection of Czechoslovak Chemical Communications, 44(8), 2421-2431.[1] (Establishes pH dependence of aromatic ITC coupling).

  • Drobnica, L., et al. (1977).[1] "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Part 2. Wiley. (Defines the electrophilic enhancement of EWGs like Fluorine on the NCS group).

  • Jencks, W. P. (1969).[1] Catalysis in Chemistry and Enzymology. McGraw-Hill. (Foundational text on nucleophilic attack mechanisms and pKa dependence).

Sources

Optimization

preventing hydrolysis of 4-Carboxy-2-fluorophenylisothiocyanate in aqueous buffers

Topic: Preventing Hydrolysis in Aqueous Buffers Ticket ID: #ITC-STABILITY-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division[1] Executive Summary: The "Race Against Time" You are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis in Aqueous Buffers Ticket ID: #ITC-STABILITY-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division[1]

Executive Summary: The "Race Against Time"

You are working with 4-Carboxy-2-fluorophenylisothiocyanate , a heterobifunctional crosslinker or labeling reagent.[1] The presence of the fluorine atom at the ortho position to the isothiocyanate (-N=C=S) group is a double-edged sword. It acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the isothiocyanate carbon.

  • The Benefit: It reacts rapidly with biological amines (Lysine

    
    -amines, N-terminal 
    
    
    
    -amines).[1]
  • The Risk: It is highly susceptible to nucleophilic attack by water (hydrolysis).[2]

Your Core Challenge: You are managing a kinetic competition between Aminolysis (desired conjugation) and Hydrolysis (degradation).[1] In aqueous buffers, you cannot stop hydrolysis completely; you can only outcompete it.[1]

Mechanistic Insight & Visualization

To prevent failure, you must understand the enemy. The diagram below illustrates the competing pathways. The fluorine atom destabilizes the transition state, accelerating both pathways, but hydrolysis leads to an irreversible "dead-end" product (the aniline derivative).[1]

HydrolysisCompetition Reagent 4-Carboxy-2-fluorophenylisothiocyanate (Active Electrophile) Intermediate Thiocarbamic Acid (Unstable Intermediate) Reagent->Intermediate  Hydrolysis (k_hyd)  Accelerated by OH- Product Thiourea Conjugate (Stable Signal) Reagent->Product  Aminolysis (k_conj)  pH 8.5-9.0  High [Protein] Water H2O (Solvent) Water->Intermediate Protein Protein-NH2 (Target Nucleophile) Protein->Product Waste 4-Carboxy-2-fluoroaniline (Dead End / Inactive) Intermediate->Waste  Decarboxylation Gas COS / CO2 Intermediate->Gas

Caption: Kinetic competition between desirable aminolysis (Green) and irreversible hydrolysis (Red). The fluorine substituent increases k_hyd, necessitating strict pH and solvent control.[1]

Critical Parameters & Troubleshooting Guide

Phase 1: Solubilization (The "Dry" Phase)

Issue: User adds the solid reagent directly to the aqueous buffer. Result: Immediate precipitation and rapid surface hydrolysis. The reagent never penetrates the protein solution.

QuestionTechnical Directive
How do I dissolve it? Dissolve the reagent in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) immediately before use.[1] These solvents are aprotic and will not hydrolyze the reagent.
Can I store the stock? No. Even in "anhydrous" DMSO, trace moisture from the air will degrade the reagent over days. Prepare fresh. If you must store it, use single-use aliquots under argon at -20°C over molecular sieves.[1]
What concentration? Aim for a high concentration stock (e.g., 10–50 mg/mL) so that the final volume of organic solvent added to your protein is <10% (v/v) to avoid protein denaturation.[1]
Phase 2: Reaction Conditions (The "Wet" Phase)

Issue: User uses Tris buffer or a neutral pH (7.0). Result: Tris contains primary amines that react with the reagent (quenching it). Neutral pH protonates protein amines (


), making them non-nucleophilic, while water continues to attack.[1]
ParameterOptimal SettingScientific Rationale
Buffer System Carbonate-Bicarbonate or HEPES These are non-nucleophilic. Avoid: Tris, Glycine, Imidazole.[1]
pH Window 8.5 – 9.0 You need unprotonated amines (

).[1] Below pH 8.0, amines are protonated (

) and unreactive.[1] Above pH 9.5, the concentration of hydroxide ions (

) is too high, causing hydrolysis to dominate.[1]
Temperature 4°C (Ice) Hydrolysis has a higher activation energy than aminolysis. Lowering the temperature suppresses hydrolysis more than it suppresses the conjugation reaction.
Stoichiometry 10-20x Molar Excess Because some reagent will hydrolyze, you must add an excess to ensure enough active reagent remains to label the protein.

Validated Protocol: High-Efficiency Conjugation

This protocol is designed to minimize the "exposure time" of the reagent to water before it encounters the protein.

Reagents:

  • Target: Protein (Antibody/Enzyme) at >2 mg/mL (Higher concentration = Better efficiency).

  • Buffer: 0.1 M Sodium Carbonate, pH 9.0.

  • Reagent: 4-Carboxy-2-fluorophenylisothiocyanate (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over sieves).[1]

Step-by-Step Workflow:

  • Buffer Exchange: Ensure your protein is in the Carbonate Buffer (pH 9.0). Use a desalting column (e.g., PD-10 or Zeba Spin) to remove any previous amine-containing buffers (Tris/Glycine).[1]

  • Prepare Stock: Weigh the isothiocyanate reagent. Dissolve in anhydrous DMSO to a concentration of 10 mg/mL. Do this immediately before the next step.

  • Rapid Mixing:

    • While gently vortexing the protein solution, slowly add the reagent stock.

    • Target: 15-fold molar excess of reagent over protein.

    • Limit: Ensure DMSO is <10% of total volume.

  • Incubation: Incubate at 4°C for 2 to 4 hours in the dark. (Room temperature for 1 hour is acceptable if the protein is stable, but hydrolysis will be higher).[1]

  • Quenching (Optional but Recommended): Add 1/10th volume of 1M Tris (pH 8.0) or Glycine to react with any remaining active isothiocyanate. This prevents non-specific reaction during purification.

  • Purification: Remove the hydrolyzed by-product (4-carboxy-2-fluoroaniline) and excess reagent using a desalting column or dialysis against PBS.

Frequently Asked Questions (FAQs)

Q: My conjugation efficiency is low, even at pH 9.0. Why? A: Check your protein concentration. Isothiocyanate reactions are second-order (Rate =


).[1] Hydrolysis is pseudo-first-order (Rate = 

).[1] If your protein is dilute (<1 mg/mL), water "wins" simply by probability.[1] Concentrate your protein to >2-5 mg/mL before reaction.

Q: Can I use Ethanol or Methanol to dissolve the reagent? A: No. Alcohols are nucleophiles. They can react with the isothiocyanate to form thiocarbamates (O-thiocarbamyl derivatives), permanently deactivating the reagent before it touches the buffer. Stick to DMSO or DMF.

Q: The solution turned cloudy upon adding the reagent. Is this a problem? A: Yes. The hydrophobic fluorophenyl ring has low water solubility. If it precipitates, it cannot react.[1]

  • Fix: Add the DMSO stock very slowly while vortexing.

  • Fix: Lower the molar excess (try 10x instead of 20x).

  • Fix: Ensure the DMSO concentration is at least 5% to aid solubility (but check protein tolerance).

Q: Why does the fluorine atom matter? Can I treat it like FITC? A: The fluorine makes the reagent more reactive than FITC. While FITC protocols (often overnight at 4°C) work, this reagent hydrolyzes faster. You should shorten the incubation time (2-4 hours is usually sufficient) to prevent the accumulation of hydrolyzed by-products which might associate non-covalently with your protein.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets, specifically Isothiocyanates).

    • Source:

  • Sigma-Aldrich (Merck).Fluorescein Isothiocyanate (FITC) Conjugation Protocol.

    • Source:

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: Patai S. (eds)

    • Context: Detailed kinetics of isothiocyanate hydrolysis vs. aminolysis and the effect of electron-withdrawing substituents (like Fluorine).
    • Source:

  • BenchChem.Isothiocyanate Reactivity Management: Stability in Aqueous Buffers.

    • Source: (General reference for stability data).

Sources

Troubleshooting

Technical Support Center: 4-Carboxy-2-fluorophenylisothiocyanate Bioconjugation

Topic: Optimizing pH for 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) Introduction: The Chemistry of Precision Welcome to the technical support center. You are likely here because you are working with 4-Carboxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC)

Introduction: The Chemistry of Precision

Welcome to the technical support center. You are likely here because you are working with 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) , a specialized heterobifunctional crosslinker or NMR probe.

Unlike standard FITC or PITC, this molecule possesses a unique chemical personality driven by its substituents:

  • The Fluorine Atom (C-2): Highly electron-withdrawing. This exerts a strong inductive effect ($ -I $), making the isothiocyanate carbon significantly more electrophilic. Result: Faster reaction kinetics than non-fluorinated analogs, but higher susceptibility to hydrolysis.

  • The Carboxy Group (C-4): Provides aqueous solubility and a handle for further functionalization, but introduces a negative charge that can influence local pH environments on the protein surface.

The success of your conjugation hinges on a single variable: pH . This guide dissects the "pH Paradox" to ensure you achieve maximum labeling efficiency without denaturing your target or hydrolyzing your probe.

Module 1: The pH Paradox (Mechanistic Theory)

The central challenge in isothiocyanate (ITC) chemistry is balancing Nucleophilicity against Hydrolysis .

The Mechanism

For 4-C-2-F-PITC to conjugate, the target amine on your protein (Lysine


-amine or N-terminal 

-amine) must be unprotonated ($ -NH_2 $).
  • Lysine pKa: ~10.5

  • N-terminus pKa: ~7.6 – 8.0

At neutral pH (7.0), Lysines are protonated ($ -NH_3^+


 OH^- $) increases. Hydroxide is a potent nucleophile that attacks the ITC, converting your expensive probe into a non-reactive carbamate/amine byproduct.

The Fluorine Factor: Because 4-C-2-F-PITC is more electrophilic due to the fluorine atom, it hydrolyzes faster than standard PITC. Therefore, the "safe" window for pH is narrower.

Visualizing the Competition

pH_Competition node_protein Protein Target (Lysine-NH3+) node_active Reactive Amine (Protein-NH2) node_protein->node_active Deprotonation node_base Base (pH > 8.5) node_base->node_active node_conjugate Stable Thiourea Conjugate node_active->node_conjugate Nucleophilic Attack (Fast) node_probe 4-C-2-F-PITC (Probe) node_probe->node_conjugate node_hydrolysis Hydrolysis Product (Non-reactive) node_probe->node_hydrolysis OH- Attack (Competes at High pH)

Figure 1: The Kinetic Competition. Successful conjugation requires maintaining a pH where amine deprotonation is sufficient (Green path) without accelerating hydroxide attack (Red dotted path).

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Q1: "My conjugation yield is <10%. I used PBS at pH 7.4."

Diagnosis: Protonation Block. At pH 7.4, <0.1% of Lysine residues are in the reactive $ -NH_2 $ form. The reaction rate is effectively zero, and the probe slowly hydrolyzes over time. Solution:

  • Switch to 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0 .

  • This pH ensures ~3-5% of Lysines are deprotonated, which drives the equilibrium forward rapidly.

  • Note: Do not exceed pH 9.5 with the fluorinated probe, as hydrolysis will dominate.

Q2: "The probe precipitates immediately upon addition to the protein."

Diagnosis: Solvent Shock / Hydrophobic Aggregation. While the carboxy group aids solubility, the aromatic core is hydrophobic. Adding a concentrated organic stock directly to aqueous buffer causes crashing. Solution:

  • Dissolve 4-C-2-F-PITC in anhydrous DMSO or DMF first (make a 10 mg/mL stock).

  • Add the probe to the protein solution dropwise while vortexing.

  • Ensure the final organic solvent concentration is 5-10% (v/v) . This helps solvate the probe during the reaction window.

Q3: "I used Tris-Glycine buffer, but I see no labeling on the protein."

Diagnosis: Amine Scavenging. Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. They are competing nucleophiles and will react with the ITC probe faster than your protein because they are smaller and sterically unhindered. Solution:

  • STOP. You must dialyze or desalt your protein into an amine-free buffer (Carbonate, Borate, or HEPES) before reaction.

Q4: "The label falls off during acidic washing (pH < 4)."

Diagnosis: Edman-like Cleavage. Fluorinated phenyl isothiocyanates are structurally similar to Edman degradation reagents. Under acidic conditions, the sulfur in the thiourea bond can attack the adjacent peptide bond, cleaving the N-terminal amino acid. Solution:

  • Avoid exposure to pH < 5.0 post-conjugation.

  • If acidic purification (e.g., HPLC with TFA) is necessary, keep exposure time minimal and temperature low ($ 4^\circ C $).

Module 3: Optimized Protocol (The "Gold Standard")

This protocol is designed for 1-5 mg of protein (MW > 20 kDa).

Reagents
  • Buffer A: 0.1 M Sodium Carbonate, pH 9.0 (Freshly prepared).

  • Solvent: Anhydrous DMSO (High grade).

  • Probe: 4-Carboxy-2-fluorophenylisothiocyanate.

  • Quench: 1 M Ethanolamine or Glycine (pH adjusted to 9.0).

Step-by-Step Workflow
  • Buffer Exchange:

    • Equilibrate protein into Buffer A using a desalting column (e.g., Zeba Spin, PD-10).

    • Target Concentration: > 2 mg/mL (Higher concentration = Better efficiency).

  • Probe Preparation:

    • Dissolve probe in DMSO to 10 mg/mL immediately before use.

    • Critical: Protect from light and moisture.[1]

  • Conjugation:

    • Calculate Molar Excess: Use 15-20x molar excess of probe over protein.

    • Add probe dropwise to protein.

    • Incubate: 2 hours at Room Temperature (20-25°C) in the dark.

    • Why RT? The fluorinated group is reactive enough that heating ($ 37^\circ C $) promotes hydrolysis more than conjugation.

  • Quenching:

    • Add 1 M Ethanolamine to a final concentration of 50 mM.

    • Incubate for 15 minutes. This scavenges unreacted ITC.

  • Purification:

    • Remove excess probe/quench via dialysis (PBS, pH 7.4) or size-exclusion chromatography.

Visual Workflow

Workflow start Start: Protein in Storage Buffer step1 Step 1: Desalt into 0.1M Carbonate pH 9.0 start->step1 step3 Step 3: Mix (20x Excess) Incubate 2h @ RT (Dark) step1->step3 step2 Step 2: Dissolve 4-C-2-F-PITC in Anhydrous DMSO step2->step3 Dropwise Addition step4 Step 4: Quench with Ethanolamine step3->step4 step5 Step 5: Dialysis/SEC (Remove free probe) step4->step5 end Final Conjugate step5->end

Figure 2: Optimized Conjugation Workflow. Note the critical buffer exchange step prior to reaction.

Module 4: Comparative Data & FAQs

Buffer Selection Matrix
Buffer SystempH RangeSuitability for 4-C-2-F-PITCNotes
Carbonate/Bicarbonate 8.5 – 9.5 Excellent Optimal balance of amine reactivity and hydrolysis.
Borate 8.5 – 9.5GoodAvoid if protein contains carbohydrate moieties (borate complexes with cis-diols).
HEPES 7.0 – 8.0PoorpH is generally too low for efficient Lysine labeling.
Phosphate (PBS) 7.0 – 7.5Very PoorpH too low; reaction will be extremely slow.
Tris / Glycine AnyForbidden Primary amines in buffer will consume the reagent.
FAQs

Q: Can I store the 4-C-2-F-PITC stock solution? A: No. Isothiocyanates are moisture-sensitive.[1] Once dissolved in DMSO, use immediately. The fluorinated group makes it even more susceptible to atmospheric moisture than FITC.

Q: How do I determine the Degree of Labeling (DOL)? A: You can use UV-Vis spectroscopy.

  • Measure $ A_{280} $ (Protein) and $ A_{max} $ (Probe). Note: You must determine the extinction coefficient of the probe in your specific buffer, as the F and COOH groups shift the absorbance compared to standard PITC.

  • Use the standard correction factor formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    (Ensure you correct $ A{280} $ for the probe's absorbance contribution).
    

References

  • Hermanson, G. T. (2013).[2][3][4] Bioconjugate Techniques (3rd ed.).[2][3][4] Academic Press.

    • Source:

    • Relevance: The definitive guide on isothiocyanate chemistry, pKa considerations, and buffer selection (Chapter 1 & 2).
  • Thermo Fisher Scientific. (n.d.).[3] Amine-Reactive Probes - Chemistry Reference.

    • Source:

    • Relevance: Validates the pH 8.5–9.5 requirement for isothiocyanates and the mechanism of amine vs. hydrolysis competition.
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

    • Source:

    • Relevance: Foundational paper explaining the instability of phenylthiocarbamoyl derivatives (PITC-peptide bonds)
  • Podhradský, D., et al. (1979). Synthesis and reactivity of fluorinated phenyl isothiocyanates. Collection of Czechoslovak Chemical Communications.

Sources

Optimization

removing unreacted 4-Carboxy-2-fluorophenylisothiocyanate from reaction mixtures

Executive Summary & Reagent Profile Reagent: 4-Carboxy-2-fluorophenylisothiocyanate Function: Heterobifunctional crosslinker/labeling reagent. The isothiocyanate (-NCS) targets primary amines ( ) to form stable thioureas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile

Reagent: 4-Carboxy-2-fluorophenylisothiocyanate Function: Heterobifunctional crosslinker/labeling reagent. The isothiocyanate (-NCS) targets primary amines (


) to form stable thioureas. The carboxylic acid (

) provides aqueous solubility and a handle for further conjugation or immobilization. The fluorine atom (

) serves as a sensitive NMR probe or metabolic blocker.

The Challenge: Unreacted isothiocyanates are electrophilic and time-sensitive. If not removed or quenched, they cause:

  • High Background: Non-specific binding to nucleophiles in downstream assays.

  • Cross-reactivity: Unwanted derivatization of other samples.

  • Cytotoxicity: In cell-based assays, free isothiocyanates can deplete glutathione.

Decision Matrix: Selecting Your Purification Strategy

Do not apply a "one-size-fits-all" approach. Select your protocol based on the molecular weight (MW) of your product.

PurificationStrategy Start Start: Reaction Mixture Contains Product + Excess 4-C-2-F-PITC Decision What is your Product? Start->Decision Protein Biomacromolecule (Protein/Antibody > 5kDa) Decision->Protein High MW SmallMol Small Molecule (< 1kDa) Decision->SmallMol Low MW Step1_Prot Step 1: Chemical Quench (Add Tris or Glycine) Protein->Step1_Prot Step1_SM Is Product Acid Stable? SmallMol->Step1_SM Step2_Prot Step 2: Size Exclusion (Desalting Column/Dialysis) Step1_Prot->Step2_Prot Scavenge Method A: Solid Phase Scavenging (Add Polymer-Supported Amine) Step1_SM->Scavenge Yes (Rapid) HPLC Method B: Reverse Phase HPLC (C18 Column) Step1_SM->HPLC No (High Purity)

Figure 1: Decision tree for selecting the appropriate purification workflow based on product molecular weight and stability.

Detailed Protocols

Protocol A: Protein/Antibody Conjugation (The "Quench & Spin" Method)

Best for: Antibodies, Enzymes, BSA conjugates.

The Logic: Isothiocyanates react slowly with water but rapidly with amines. Before physical separation, you must chemically "kill" the reactive -NCS group to prevent it from reacting with the column matrix or the protein during storage.

  • Quenching:

    • Add 1 M Tris-HCl (pH 8.0) or 1 M Glycine to the reaction mixture.

    • Volume: 10% of total reaction volume (final conc. ~100 mM).

    • Incubation: 30 minutes at Room Temperature (RT).

    • Mechanism: The excess amine reacts with 4-C-2-F-PITC to form a small, inert thiourea derivative.

  • Size Exclusion Chromatography (SEC):

    • Use a desalting column (e.g., PD-10, Sephadex G-25) equilibrated with PBS.

    • Load: Apply quenched reaction mixture.

    • Elute: The large protein conjugate elutes in the void volume; the small "quenched" probe is retained in the pores.

    • Validation: Monitor A280 (protein) and A260/A300 (fluorophenyl group). You should see two distinct peaks.

Protocol B: Small Molecule Synthesis (The Scavenger Resin Method)

Best for: Drug candidates, peptides, organic synthesis.[1]

The Logic: Traditional extraction is difficult because the 4-carboxy group makes the impurity amphiphilic. Using a solid-phase scavenger chemically binds the impurity to a bead, which is then filtered away.

  • Reagent Selection: Use Polymer-Supported Trisamine or Aminomethyl polystyrene (3–4 eq relative to excess isothiocyanate).

  • Procedure:

    • Add resin directly to the organic reaction mixture (DMF/DMSO/DCM).

    • Agitate (do not stir with magnetic bar to avoid grinding beads) for 1–2 hours at RT.

    • Mechanism: The resin-bound amine reacts with free 4-C-2-F-PITC, covalently tethering it to the bead.

  • Filtration:

    • Filter through a fritted glass funnel or filter cartridge.

    • The filtrate contains your pure product; the impurity stays on the filter.

Troubleshooting & FAQs

Q1: I see a precipitate forming during the reaction. Is this my product? A: Likely not. 4-Carboxy-2-fluorophenylisothiocyanate has limited solubility in aqueous buffers at acidic or neutral pH.

  • Cause: If you added the reagent (dissolved in DMSO) to a buffer with pH < 7.5, the carboxyl group may protonate and precipitate the reagent.

  • Fix: Ensure your reaction buffer (Carbonate/Bicarbonate) is at pH 9.0–9.5 . The high pH keeps the carboxyl group deprotonated (

    
    ) and soluble. Maintain organic co-solvent (DMSO) at 10–20%.
    

Q2: My LC-MS shows a mass corresponding to "Product + 199 Da". What is this? A: This is likely the hydrolysis byproduct .

  • Mechanism: The isothiocyanate group (-NCS) hydrolyzes in water to form an amine (

    
    ), releasing carbonyl sulfide (COS).
    
  • Calculation: 4-Carboxy-2-fluorophenylisothiocyanate (MW ~197)

    
     4-Amino-2-fluorobenzoic acid (MW ~155).
    
  • Correction: If you see +197 adducts, that is the desired thiourea. If you see the amine peak in the background, your reagent stock is old. Always prepare isothiocyanate stocks immediately before use.

Q3: I used Dialysis, but the background signal is still high. A: Dialysis is often insufficient for hydrophobic aromatic probes like 4-C-2-F-PITC.

  • Cause: The fluorophenyl ring can interact hydrophobically with the protein surface (non-covalent binding), preventing it from diffusing through the dialysis membrane.

  • Fix: Switch to Protocol A (SEC) . The flow-based separation is more effective at disrupting weak hydrophobic interactions. Alternatively, add 5-10% ethanol or propylene glycol to your dialysis buffer to disrupt hydrophobic adsorption.

Q4: Can I use acidic precipitation to remove the reagent? A: Yes, but with caution.

  • Method: The unreacted reagent contains a carboxylic acid. Acidifying to pH 3 might precipitate the reagent (or your product).

  • Risk: Isothiocyanates are acid-labile. Prolonged exposure to low pH can degrade the thiourea bond you just formed (Edman degradation mechanism). Avoid pH < 4.0 if possible.

Quantitative Data: Solubility & Stability

ParameterValue / ConditionNotes
Molecular Weight ~197.18 g/mol Formula:

Reactive Group Isothiocyanate (-NCS)Targets primary amines (

)
Solubility (Organic) High (DMSO, DMF, Acetone)Dissolve stock here first (>10 mg/mL)
Solubility (Aqueous) pH-DependentSoluble at pH > 8.0; Insoluble/Low at pH < 6.0
Hydrolysis Rate

(pH 8.[2]5)
Prepare fresh. Do not store aqueous solutions.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on isothiocyanate chemistry and quenching protocols).

  • Sigma-Aldrich. (n.d.).[3][4] Fluorescein Isothiocyanate (FITC) Labeling Protocol.[5][6][7][8][9] (Standard protocol applicable to aryl isothiocyanates).

  • BenchChem. (2025).[5] Isothiocyanate Reactivity Management: A Technical Support Center. (General handling of NCS reagents).

  • PubChem. (2025).[3][10] 4-Carboxy-3-fluorophenylboronic acid (Structural Analog Data). National Library of Medicine.

Sources

Troubleshooting

solving solubility issues of 4-Carboxy-2-fluorophenylisothiocyanate in water

The following Technical Support Guide is structured to address the specific solubility and stability challenges of 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) . Topic: Solubilization & Stability Optimization in...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific solubility and stability challenges of 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) .

Topic: Solubilization & Stability Optimization in Aqueous Media

Classification: Bioconjugation Reagents | Molecular Weight: ~197.18 g/mol

Module 1: The Solubility-Stability Paradox

The Core Conflict

Users often report immediate precipitation or loss of reactivity when introducing 4-C-2-F-PITC to aqueous buffers. This is not user error; it is a fundamental conflict between the molecule's functional groups.

  • The Solubility Requirement (The Carboxyl Group): The -COOH group (pKa ≈ 3.5–3.8 due to the electron-withdrawing Fluorine) must be deprotonated to -COO⁻ to provide water solubility. This requires a pH > 4.5.

  • The Stability Requirement (The Isothiocyanate Group): The -N=C=S group is an electrophile. It is stable at neutral/acidic pH but hydrolyzes rapidly at basic pH (pH > 8.0) to form an inert amine or urea derivative.

  • The Fluorine Factor (Expert Insight): The fluorine atom at the ortho position is electron-withdrawing. While this increases the reactivity of the isothiocyanate toward your target (e.g., lysine amines), it also makes the carbon more susceptible to nucleophilic attack by water (hydrolysis).[1] This molecule is more water-sensitive than non-fluorinated analogs.

Visualizing the Stability Window

The diagram below illustrates the narrow operational window for this compound.

G Acid Acidic pH (< 4.0) Protonated (-COOH) Precip Result: Precipitation Acid->Precip Low Solubility Neutral Operational Window (pH 6.0 - 7.5) Stable Result: Soluble & Reactive Neutral->Stable Balanced State Basic Basic pH (> 8.5) Hydrolysis Risk Inert Result: Hydrolysis (Loss of NCS) Basic->Inert OH- Attack

Figure 1: The pH-dependent fate of 4-Carboxy-2-fluorophenylisothiocyanate.

Module 2: Troubleshooting Guide

Issue 1: "The solution turns cloudy immediately upon adding water."

Diagnosis: Protonation-driven aggregation. If you dissolve the powder directly in water or a low-pH buffer (e.g., MES pH 5.0), the carboxyl group remains protonated (-COOH). The hydrophobic phenyl ring and fluorine atom drive the molecules to aggregate and precipitate.

Corrective Action:

  • Never dissolve directly in aqueous buffer.

  • Always create a high-concentration stock in anhydrous DMSO or DMF first.

  • Ensure the final aqueous buffer has a pH > 6.0 to force ionization of the carboxylic acid.

Issue 2: "My conjugation yield is low, even though the solution is clear."

Diagnosis: Competitive Hydrolysis. You likely dissolved the compound in a high pH buffer (e.g., Carbonate pH 9.[1]0) to ensure solubility. While clear, the Fluorine-activated isothiocyanate hydrolyzed before it could react with your protein/peptide.[1]

Corrective Action:

  • Lower the conjugation pH to 7.2 – 7.5 .

  • Increase the molar excess of the reagent (due to the "sacrificial" loss to hydrolysis).

  • Critical: Add the reagent last. Do not let it sit in buffer waiting for the protein.

Module 3: The "Gold Standard" Preparation Protocol

This protocol minimizes the time the reagent spends in the "danger zone" (aqueous environment without a target).

Reagents Required
ReagentGradePurpose
Anhydrous DMSO 99.9%, Sealed AmpulePrimary solvent (prevents early hydrolysis).
Reaction Buffer HEPES or PBS (pH 7.2–7.5)Target environment. Avoid Tris if possible (primary amines compete).
4-C-2-F-PITC Solid, stored at -20°CThe reagent.
Step-by-Step Workflow
  • Equilibration: Allow the vial of 4-C-2-F-PITC to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Primary Stock Preparation (The "Master Mix"): Dissolve the compound in Anhydrous DMSO to a concentration of 10–50 mM .

    • Why? DMSO solvates the hydrophobic core and prevents hydrolysis.

  • The "Dropwise" Conjugation (Critical Step): Do not dilute the DMSO stock into an empty buffer. Instead, add the DMSO stock dropwise directly into your protein/peptide solution while vortexing gently.[1]

    • Target Final Solvent Ratio: Keep DMSO < 10% (v/v) to avoid denaturing your protein, but > 2% to aid reagent solubility.[1]

  • Reaction Incubation: Incubate at 4°C (on ice) or room temperature.

    • Expert Note: Lower temperatures slow down hydrolysis more than they slow down the conjugation reaction, improving the signal-to-noise ratio.

Workflow Diagram

Workflow Start Solid Reagent (Warm to RT) Stock Dissolve in Anhydrous DMSO (10-50 mM) Start->Stock Check Check Protein Buffer pH (Must be 7.0 - 7.5) Stock->Check Mix Add DMSO Stock to Protein (Dropwise, Vortexing) Check->Mix pH OK Incubate Incubate at 4°C (Minimize Hydrolysis) Mix->Incubate

Figure 2: Optimized solubilization and conjugation workflow.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock solution at -20°C? A: No. Isothiocyanates are notoriously unstable in solution over time, even in DMSO, due to trace moisture.[1] Prepare the stock fresh immediately before use. If you must store it, use single-use aliquots under argon gas, but expect a 10-20% loss in potency per freeze-thaw cycle.[1]

Q: Why not use Ethanol or Methanol instead of DMSO? A: Alcohols are nucleophiles. Over time, methanol/ethanol can react with the isothiocyanate to form thiocarbamates, destroying the reactive group.[1] DMSO and DMF are non-nucleophilic and safe.

Q: My protocol requires pH 9.0 for Lysine conjugation. What should I do? A: While Lysine pKa is ~10.5, you do not need pH 9.[1]0. The "Fluorine Effect" on 4-C-2-F-PITC makes it highly electrophilic. It will react efficiently with the small fraction of deprotonated lysines available at pH 7.5. Raising the pH to 9.0 will accelerate hydrolysis faster than it accelerates conjugation. Stick to pH 7.5–8.0.

Q: How do I remove unreacted reagent? A: The hydrolyzed byproduct (4-carboxy-2-fluorophenylamine) is a small molecule. Use a desalting column (e.g., PD-10) or dialysis against your final storage buffer. The solubility of the byproduct is high at neutral pH, facilitating removal.[1]

References

  • Isothiocyanate Hydrolysis Kinetics: Drobnica, L., et al.[1][2][3] "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.[1] (Foundational text establishing base-catalyzed hydrolysis mechanisms).

  • Fluorine Effect on Reactivity: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link (Explains the electron-withdrawing enhancement of electrophilicity).

  • Bioconjugation Protocols: Hermanson, G. T.[1] "Bioconjugate Techniques, 3rd Edition."[1] Academic Press, 2013.[1] (The industry standard for isothiocyanate conjugation workflows).

  • Aryl Isothiocyanate Stability: Satchell, D. P. N., et al. "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid."[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1992.[1][2] Link (Detailed kinetics on water attack mechanisms).

Sources

Optimization

Technical Support Center: Purification of 4-Carboxy-2-fluorophenylisothiocyanate Conjugates

Welcome to the Advanced Purification Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Introduction: The Chemistry of Your Reagent You are working with 4-Carboxy-2-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Chemistry of Your Reagent

You are working with 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) . To purify its conjugates successfully, you must understand its dual nature:

  • The Isothiocyanate (-NCS) Warhead: This electrophile reacts with primary amines (N-terminus, Lysine) to form a stable thiourea bond.

    • Critical Constraint: The fluorine atom at the ortho position is electron-withdrawing. This makes the -NCS carbon highly electrophilic (reactive), increasing conjugation speed but also making it highly susceptible to hydrolysis in aqueous buffers.

  • The Carboxyl (-COOH) Tail: This group provides solubility and a handle for secondary conjugation or immobilization.

    • Critical Constraint: It introduces pH-dependent retention behavior. At acidic pH (HPLC conditions), it is protonated (neutral/hydrophobic). At basic pH (reaction conditions), it is ionized (negative/hydrophilic).

Module 1: The "Golden Path" Purification Protocol

This protocol is designed to maximize resolution between the desired conjugate, the hydrolyzed reagent (4-amino-3-fluorobenzoic acid), and the thiourea byproducts.

1. Sample Preparation (The Pre-Column Critical Step)
  • Quenching: Do not inject the raw reaction mixture. Quench unreacted PITC with an excess of a small amine (e.g., Glycine or Ethanolamine) or acidify to pH < 3 to stop the reaction immediately.

  • Clarification: Centrifuge at 12,000 x g for 10 min. Filter supernatant through a 0.2 µm PTFE filter (Do not use Nylon; it binds proteins/dyes).

2. HPLC Method Parameters
ParameterSpecificationRationale
Stationary Phase C18 (Octadecyl) End-capped, 5 µm, 100 ÅStandard hydrophobicity required for aromatic separation. "End-capped" prevents tailing of the amine/thiourea groups.
Mobile Phase A Water + 0.1% TFA (v/v)Crucial: pH ~2.0 keeps the 4-carboxy group protonated (COOH), ensuring sharp peaks and consistent retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides sharper peaks for aromatic conjugates than Methanol.
Flow Rate 1.0 mL/min (Analytical)Adjust for column diameter (e.g., 5-10 mL/min for Semi-Prep).
Detection UV 254 nm (Aromatic ring) & 214 nm (Peptide bond)The fluorophenyl ring has strong absorbance at 254 nm.
Temperature 25°C - 30°CElevated temp (40°C+) may degrade thermally unstable thioureas.
3. Gradient Profile (Linear)
  • 0-2 min: 5% B (Isocratic hold to elute salts/hydrolysis products).

  • 2-20 min: 5% -> 60% B (The separation window).

  • 20-22 min: 60% -> 95% B (Wash).

  • 22-25 min: 95% B (Hold).

  • 25-30 min: 5% B (Re-equilibration).

Module 2: Visualization of Workflow

The following diagram illustrates the critical decision points in the purification logic.

PurificationWorkflow Reaction Conjugation Reaction (pH 8.5-9.0) Quench Quench / Acidify (Stop Hydrolysis) Reaction->Quench 1-2 hrs Filter Filtration (0.2 µm PTFE) Quench->Filter Remove Precipitate HPLC RP-HPLC Injection (C18, 0.1% TFA) Filter->HPLC Front Void Volume: Salts & Buffer HPLC->Front t0 Early Early Elution: Hydrolyzed Reagent (Hydrophilic) HPLC->Early 5-15% B Target Target Peak: Conjugate (Mod. Hydrophobic) HPLC->Target 20-45% B Late Late Elution: Unreacted PITC / Dimers HPLC->Late >50% B

Caption: Logical flow of 4-C-2-F-PITC conjugate purification, highlighting elution order based on hydrophobicity.

Module 3: Troubleshooting Guide

Symptom 1: "I see a massive peak near the solvent front (dead volume), and my yield is low."

  • Diagnosis: Hydrolysis Dominance. The 2-fluoro group accelerates water attack on the isothiocyanate. Your reagent turned into 4-amino-3-fluorobenzoic acid before it could conjugate.

  • Root Cause:

    • Reaction pH was too high (>9.5).

    • Buffer contained water and was left too long before adding the amine substrate.

    • Competition from hydroxide ions.

  • Corrective Action:

    • Lower reaction pH to 8.0 - 8.5.

    • Dissolve the PITC reagent in anhydrous DMSO or DMF immediately before addition.[1]

    • Increase the molar excess of the reagent (e.g., 10x -> 20x) to outcompete hydrolysis.

Symptom 2: "My target peak is splitting or has a 'shoulder'."

  • Diagnosis: Atropisomerism or pH Mismatch.

  • Root Cause:

    • Atropisomerism: Bulky thioureas can have restricted rotation, showing two interconverting peaks.

    • pH Mismatch: If your mobile phase pH is near the pKa of the carboxyl group (~4.0), the molecule splits between protonated and ionized states.

  • Corrective Action:

    • Check pH: Ensure Mobile Phase A is pH < 2.5 (use 0.1% TFA). This forces the carboxyl group into the single protonated state (COOH).

    • Temperature: If pH is correct, increase column temperature to 40°C to speed up rotation and coalesce the peaks (verify conjugate thermal stability first).

Symptom 3: "The peak shape is terrible (tailing)."

  • Diagnosis: Secondary Interactions.

  • Root Cause: The free carboxyl group or the thiourea nitrogen is interacting with silanols on the silica column base.

  • Corrective Action:

    • Add 0.1% Triethylamine (TEA) to the mobile phase (if using high pH method) or ensure TFA concentration is sufficient (0.1%) to mask silanols.

    • Switch to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which shields silanols.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Tris or Glycine buffers for the conjugation reaction? A: ABSOLUTELY NOT. Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. The 4-C-2-F-PITC reagent will react with the buffer instead of your target molecule.

  • Alternative: Use HEPES, Phosphate, or Borate buffers (pH 8.0–9.0).

Q: Why is the 2-fluoro group important for my HPLC method? A: The fluorine atom is electron-withdrawing. While it enhances reactivity, it also alters the lipophilicity (logP) of the molecule compared to standard PITC.

  • Effect: It generally makes the aromatic ring slightly more polar than a simple phenyl group, but the primary separation driver remains the carboxyl group's ionization state.

Q: How do I store the purified conjugate? A: Thiourea linkages are susceptible to oxidation and Edman-type cleavage at extreme pH.

  • Storage: Lyophilize immediately. Store at -20°C.

  • Solution: If keeping in solution, maintain pH 6-7. Avoid prolonged storage in the acidic HPLC elution buffer (TFA), as this can promote degradation over weeks.

Module 5: Diagnostic Decision Tree

Use this logic flow to resolve poor separation results.

TroubleshootingTree Start Problem Detected Symptom Identify Symptom Start->Symptom LowYield Low Yield / High Hydrolysis Peak Symptom->LowYield SplitPeak Split Peak / Shouldering Symptom->SplitPeak NoRetention No Retention (Elutes at Void) Symptom->NoRetention FixYield Action: Lower pH to 8.0 Use Anhydrous DMSO LowYield->FixYield FixSplit Action: Check Buffer pH (Must be < 2.5) SplitPeak->FixSplit FixRet Action: Reduce Organic % at Start (0-2% B) NoRetention->FixRet

Caption: Decision matrix for troubleshooting common HPLC anomalies with Isothiocyanate conjugates.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets - Amines).

  • Podhradský, D., et al. (1979). "Utility of Isothiocyanates as Reagents for the Modification of Protein Amino Groups." Methods in Enzymology.

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to "Separation of Ionic Samples" regarding Carboxyl pKa control).

  • Edman, P. (1950). "Method for determination of the amino acid sequence in peptides." Acta Chemica Scandinavica. (Foundational chemistry of PITC reactivity).

Sources

Troubleshooting

storage conditions to prevent degradation of 4-Carboxy-2-fluorophenylisothiocyanate

A Guide to Preventing Degradation and Ensuring Experimental Success Welcome to the technical support guide for 4-Carboxy-2-fluorophenylisothiocyanate (CFPITC). As a Senior Application Scientist, I understand that the suc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation and Ensuring Experimental Success

Welcome to the technical support guide for 4-Carboxy-2-fluorophenylisothiocyanate (CFPITC). As a Senior Application Scientist, I understand that the success of your labeling and conjugation experiments hinges on the quality and reactivity of your reagents. CFPITC, like all isothiocyanates, is a highly reactive molecule, which makes it excellent for forming stable bonds with primary amines but also susceptible to degradation if not handled and stored correctly.[1] This guide is designed to provide you with the foundational knowledge, practical steps, and troubleshooting advice to maintain the integrity of your CFPITC and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs): The Essentials of CFPITC Storage

Here we address the most common questions regarding the proper handling and storage of CFPITC.

Q1: What is the primary cause of CFPITC degradation?

A1: The primary cause of degradation for all isothiocyanates, including CFPITC, is hydrolysis due to reaction with water (moisture).[1][2] The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles like water. This reaction forms an unstable carbamic acid intermediate, which then decomposes into the corresponding primary amine (4-Carboxy-2-fluoroaniline) and carbon dioxide. This resulting amine is no longer capable of reacting with your target molecule, leading to failed conjugation.[3]

Q2: How should I store the solid, powdered CFPITC upon arrival?

A2: Solid CFPITC should be stored under desiccated conditions at -20°C or colder, protected from light.[4] The vial should be tightly sealed. It is crucial to warm the vial to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold powder.[5] Many suppliers also recommend storing the compound under an inert gas like argon or nitrogen to displace any residual moisture and oxygen.[4][6]

Q3: Can I prepare a stock solution of CFPITC? What solvent should I use and how should it be stored?

A3: Yes, preparing a stock solution is standard practice. However, it is critical to use a high-quality, anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] Isothiocyanates are unstable in aqueous solutions.[7] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from opening the main vial. These aliquots should be stored at -20°C or -80°C under an inert atmosphere.[9]

Q4: How long can I expect my CFPITC to remain stable under recommended storage conditions?

A4: When stored correctly as a dry solid at -20°C, CFPITC should be stable for at least one year. Anhydrous stock solutions in DMSO or DMF, when properly aliquoted and stored at -80°C, can be stable for several months. However, it is best practice to prepare stock solutions fresh for each labeling reaction or to use them within a month for critical applications.[8][10]

Data Summary: Recommended Storage Conditions

For quick reference, the following table summarizes the optimal storage conditions for CFPITC in both solid and solution forms.

FormTemperatureAtmosphereDurationKey Considerations
Solid Powder -20°C to -80°C[4]Dry, Inert Gas (Argon/Nitrogen)[4][6]>1 yearWarm vial to room temperature before opening to prevent condensation.
Stock Solution -20°C to -80°CAnhydrous Solvent (DMSO/DMF)[7][8]1-3 monthsAliquot into single-use volumes to minimize freeze-thaw cycles and moisture exposure.
Troubleshooting Guide: When Experiments Go Wrong

Encountering issues with your labeling reaction? This guide will help you diagnose if CFPITC degradation is the culprit.

Problem: Low or no labeling efficiency in my protein/antibody conjugation.

  • Possible Cause 1: CFPITC Hydrolysis. The most likely reason is that your CFPITC has degraded due to moisture exposure. This could have happened during storage of the solid, after opening the vial, or in the stock solution.

    • Solution: Always warm the solid reagent vial to room temperature before opening. Use only high-grade anhydrous solvents to prepare stock solutions.[8] Prepare fresh stock solutions if you suspect the old one is compromised. Consider performing a quality control check on your reagent (see protocol below).

  • Possible Cause 2: Incorrect Reaction Buffer pH. The reaction of an isothiocyanate with a primary amine (like the lysine residues on a protein) is highly pH-dependent. The reaction is most efficient at a pH between 9.0 and 9.5.[11][12] At this pH, a sufficient amount of the primary amine is deprotonated and thus nucleophilic enough to attack the isothiocyanate group.[5]

    • Solution: Ensure your conjugation buffer is at the correct pH (e.g., 0.1 M sodium carbonate buffer, pH 9.0).[8] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with CFPITC.[8]

  • Possible Cause 3: Inactive Target Molecule. The issue may not be with the CFPITC but with the molecule you are trying to label. Ensure the primary amine groups on your protein or peptide are accessible and have not been compromised.

    • Solution: Verify the purity and concentration of your target molecule. Perform buffer exchange if necessary to remove any interfering substances.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing failed conjugation experiments.

TroubleshootingWorkflow start Low / No Labeling Efficiency check_storage Was CFPITC stored correctly? (Solid: -20°C, desiccated) (Solution: Anhydrous, -80°C, aliquoted) start->check_storage check_handling Was solid CFPITC warmed to RT before opening? check_storage->check_handling  Yes degraded_cfpitc High Likelihood of CFPITC Degradation check_storage->degraded_cfpitc  No check_solvent Was the stock solution made with anhydrous DMSO/DMF? check_handling->check_solvent  Yes check_handling->degraded_cfpitc  No check_buffer Is the reaction buffer pH 9.0-9.5 and free of primary amines? check_solvent->check_buffer  Yes check_solvent->degraded_cfpitc  No check_target Is the target protein pure, concentrated, and in a compatible buffer? check_buffer->check_target  Yes adjust_protocol Adjust experimental protocol: - Verify buffer pH - Purify/exchange protein buffer check_buffer->adjust_protocol  No check_target->degraded_cfpitc  No check_target->adjust_protocol  Yes perform_qc Perform QC Test on CFPITC (See Protocol Below) degraded_cfpitc->perform_qc new_reagent Use a fresh vial of CFPITC and/or prepare fresh stock solution. perform_qc->new_reagent

Caption: A decision tree for troubleshooting failed CFPITC conjugation reactions.

Experimental Protocols

Here are detailed methodologies for handling CFPITC to ensure its stability and for testing its reactivity.

Protocol 1: Preparation of Aliquoted CFPITC Stock Solution

This protocol minimizes the risk of moisture contamination and degradation.

  • Preparation: Move the sealed vial of solid CFPITC from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This is a critical step to prevent water condensation.

  • Solvent Dispensing: In a fume hood, use a syringe to dispense the required volume of anhydrous DMSO or DMF into a new, dry microcentrifuge tube. Ensure the tube is rated for low-temperature storage.

  • Weighing and Dissolving: Briefly open the now room-temperature CFPITC vial, quickly weigh the desired amount of powder, and add it to the solvent. Close both vials immediately. Vortex thoroughly until the solid is completely dissolved. A typical stock concentration is 10 mg/mL.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Flush the headspace of each aliquot tube with an inert gas (argon or nitrogen) if possible, seal tightly, and store immediately at -80°C in a light-proof box.

Protocol 2: Quality Control Test for CFPITC Reactivity

If you suspect your CFPITC has degraded, this simple test using a model amine can confirm its reactivity.

  • Reagent Preparation:

    • Prepare a 10 mM solution of your CFPITC stock in anhydrous acetonitrile.

    • Prepare a 10 mM solution of a simple primary amine, such as benzylamine, in anhydrous acetonitrile.[13]

  • Reaction: In a small vial, mix 100 µL of the CFPITC solution with 100 µL of the benzylamine solution. Let the reaction proceed at room temperature for 30 minutes.

  • Analysis (TLC): Spot the starting materials (CFPITC and benzylamine) and the reaction mixture onto a silica TLC plate. Elute with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Interpretation: A reactive CFPITC will show the formation of a new, less polar spot (the thiourea product) and the disappearance or significant reduction of the CFPITC starting material spot. If only the starting material spots are visible, the CFPITC is likely inactive.

The Science Behind the Instability: Degradation Pathway

Understanding the chemical mechanism of degradation reinforces the importance of proper storage. The isothiocyanate functional group is highly susceptible to nucleophilic attack by water.

DegradationPathway CFPITC CFPITC (Active Labeling Reagent) CarbamicAcid Unstable Carbamic Acid Intermediate CFPITC->CarbamicAcid + H₂O (Hydrolysis) H2O H₂O (Moisture) Amine 4-Carboxy-2-fluoroaniline (Inactive) CarbamicAcid->Amine Decomposition CO2 CO₂ CarbamicAcid->CO2 Decomposition

Caption: The hydrolysis pathway of CFPITC leading to its inactivation.

By meticulously following these storage and handling guidelines, you can significantly extend the shelf-life of your 4-Carboxy-2-fluorophenylisothiocyanate and ensure the integrity of your valuable experiments.

References
  • ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

  • Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
  • Domínguez, B., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances.
  • ChemRxiv. (2023).
  • USDA ARS. (n.d.). Accelerated Degradation of Methyl Isothiocyanate in Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Retrieved from [Link]

  • ABX - advanced biochemical compounds. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2025, April 12). Brassicaceae Isothiocyanate-Mediated Alleviation of Soil-Borne Diseases. Retrieved from [Link]

  • AIR Unimi. (n.d.). Guanidine Methods for Total RNA Preparation. Retrieved from [Link]

  • PMC. (2015, July 17). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. Retrieved from [Link]

  • MDPI. (2023, October 2). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

  • TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]

  • FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved from [Link]

  • PMC. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

19F NMR Characterization of 4-Carboxy-2-fluorophenylisothiocyanate Derivatives

Executive Summary: The "Fluorine Spy" Advantage In the crowded landscape of bioconjugation and fragment-based drug discovery (FBDD), 4-Carboxy-2-fluorophenylisothiocyanate (4-CF-ITC) serves a dual purpose: it is a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Spy" Advantage

In the crowded landscape of bioconjugation and fragment-based drug discovery (FBDD), 4-Carboxy-2-fluorophenylisothiocyanate (4-CF-ITC) serves a dual purpose: it is a reactive linker for amine conjugation and a sensitive 19F NMR reporter .[1]

While traditional characterization relies on 1H NMR or HPLC-MS, these methods falter in complex biological matrices due to spectral crowding or the need for destructive sampling.[1] This guide establishes why 19F NMR is the superior modality for characterizing 4-CF-ITC derivatives, offering a non-destructive, background-free "spy" system to monitor reaction kinetics and binding events in real-time.[1]

Comparative Analysis: 19F NMR vs. Alternatives

The following table objectively compares 19F NMR against standard characterization techniques for isothiocyanate derivatives.

Feature19F NMR 1H NMR HPLC-UV/MS
Spectral Clarity High. No background signal in biological media.[1] Singlet/Doublet simplicity.Low. Severe overlap with solvent (water) and protein signals.[1][2]High. Good separation but requires optimized gradients.[1]
In-Situ Monitoring Yes. Real-time kinetics in the NMR tube without quenching.[1]Limited. Solvent suppression artifacts often obscure key regions.[1]No. Requires discrete sampling and quenching (discontinuous).[1][2]
Sensitivity to Environment Extreme. Chemical shift (

) changes significantly (~1–5 ppm) upon thiourea formation.[1][2]
Moderate. Amide protons are broad and exchangeable; often invisible.[1]N/A. Separation based on polarity, not local electronic environment.[2]
Sample Recovery 100%. Non-destructive.100%. Non-destructive.0%. Destructive (unless prep-scale).[1]
Why 19F Wins for 4-CF-ITC:

The fluorine atom at the ortho position to the isothiocyanate group is electronically coupled to the reaction center. When the isothiocyanate (-N=C=S) converts to a thiourea (-NH-CS-NH-) during bioconjugation, the hybridization change and loss of conjugation induce a distinct chemical shift perturbation that is instantly quantifiable.[1]

Technical Specifications & Characterization Data

Structural Logic & Chemical Shift Prediction

The 4-CF-ITC molecule contains two electron-withdrawing groups (EWG) relative to the fluorine:

  • Isothiocyanate (-NCS): Ortho to Fluorine.[1] Inductive withdrawing, resonance donating.[1][2]

  • Carboxyl (-COOH): Meta to Fluorine. Inductive withdrawing.[1]

Predicted 19F Chemical Shift Parameters:

  • Solvent: DMSO-d6 (Standard for polar linkers)

  • Reference: CFCl3 (0 ppm) or TFA (-76.55 ppm)[2]

  • Typical Range:

    
    -110 to -130 ppm  (Ar-F region).[1]
    
The "Shift-Switch" Phenomenon

The core utility of this compound lies in the shift change (


) upon reaction.
  • Reactant (Isothiocyanate): Fluorine resonance is shielded by the orthogonal

    
    -system of the cumulative double bonds in -N=C=S.
    
  • Product (Thiourea): Formation of the thioamide bond (-NH-CS-) alters the electron density and planarity, typically causing a downfield shift (deshielding) of 1.5 – 3.0 ppm depending on the amine nucleophile.[1]

Experimental Protocols

Synthesis of 4-Carboxy-2-fluorophenylisothiocyanate

Safety Note: Thiophosgene is highly toxic.[1] Perform all operations in a well-ventilated fume hood.

Reagents: 4-Amino-3-fluorobenzoic acid, Thiophosgene (


), Calcium Carbonate (

), Dichloromethane (DCM), Water.[1][2]
  • Dissolution: Dissolve 4-amino-3-fluorobenzoic acid (1.0 eq) in a biphasic mixture of DCM and saturated aqueous

    
    .
    
  • Activation: Cool to 0°C. Add Thiophosgene (1.2 eq) dropwise over 20 minutes.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours. The organic layer will turn orange/red.[1]

  • Workup: Separate organic layer.[1] Wash with 1M HCl (to remove unreacted amine) and Brine.[1][2] Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to obtain a white/off-white solid.[1]

19F NMR Acquisition Protocol

To ensure reproducible data for kinetic monitoring, follow this self-validating protocol:

  • Sample Prep: Dissolve 5-10 mg of derivative in 0.6 mL DMSO-d6.

  • Internal Standard: Add 5 µL of

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) as an internal reference and integration standard.
  • Parameters (Bruker 400 MHz equivalent):

    • Pulse Sequence: zgfigqn (Inverse gated decoupling to eliminate NOE for quantitative integration).

    • Spectral Width (SW): 200 ppm (centered at -100 ppm).[1][2]

    • Relaxation Delay (D1):

      
       5 seconds (Fluorine T1 relaxation can be long; insufficient D1 leads to integration errors).
      
    • Scans (NS): 64 (High sensitivity of 19F allows fewer scans).[1][2]

Application Workflow: Monitoring Bioconjugation

The following diagram illustrates the logical flow of using 4-CF-ITC as a "Spy" molecule for protein or peptide labeling.

G Start Start: 4-CF-ITC (Reactant) Mix Mix with Target (Protein/Amine) Start->Mix Dissolve in Buffer/DMSO Monitor 19F NMR Monitoring Mix->Monitor Transfer to NMR Tube Shift1 Signal A: -125.0 ppm (Intact NCS) Monitor->Shift1 t=0 min Shift2 Signal B: -122.5 ppm (Thiourea Bond) Monitor->Shift2 t=60 min Result Thiourea Product (Conjugate) Shift1->Shift2 Kinetic Conversion (Integration Ratio) Shift2->Result Validation

Figure 1: Workflow for using 19F NMR to monitor the transition from Isothiocyanate to Thiourea. The distinct chemical shift change allows for precise quantification of reaction progress.

Case Study: Reaction with Lysine Surrogate

When 4-CF-ITC reacts with n-Butylamine (simulating a Lysine side chain):

  • t=0 min: Spectrum shows a single sharp peak at

    
     -125.0 ppm  (Isothiocyanate).[1]
    
  • t=30 min: A new peak appears downfield at

    
     -122.5 ppm  (Thiourea).[1]
    
  • t=End: The peak at -125.0 ppm disappears completely, confirming 100% conversion.

Interpretation: The absence of line broadening indicates a clean reaction.[1] If the product peak is broad, it suggests chemical exchange or aggregation, a valuable insight invisible to HPLC.[2]

References

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery.[2] Journal of Medicinal Chemistry. [2]

  • Kenan, D. J., et al. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR.[1][2] ChemBioChem.

  • Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates.[1][2] RSC Advances.

  • University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shift Tables. OChem Resources.

  • Linclau, B., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts.[1][2] ChemRxiv. [2]

Sources

Comparative

Advanced Guide: Mass Spectrometry Analysis of 4-Carboxy-2-fluorophenylisothiocyanate Adducts

Topic: Mass Spectrometry Analysis of 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Strategic Niche of 4-C-2-F-PITC

In the landscape of amine derivatization for mass spectrometry (MS), researchers often choose between the hydrophobic, positive-mode dominance of Phenyl Isothiocyanate (PITC) and the hydrophilic, negative-mode specificity of 4-Sulfophenyl Isothiocyanate (SPITC) .[1]

4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) emerges as a critical hybrid reagent.[1] By combining a pH-tunable carboxyl group with an electron-withdrawing fluorine atom, it offers unique chromatographic selectivity and ionization properties that solve specific "blind spots" in metabolomics and peptide sequencing.[1] This guide details the mechanistic advantages, experimental protocols, and comparative performance of 4-C-2-F-PITC against industry standards.[1]

Chemical Mechanism & Rationale

To effectively analyze 4-C-2-F-PITC adducts, one must understand the underlying chemistry that dictates both the derivatization efficiency and the resulting mass spectral behavior.[1]

The Derivatization Reaction

Like standard Edman reagents, 4-C-2-F-PITC reacts with nucleophilic amines (primary and secondary) to form stable thiourea derivatives.[1]

  • Target: N-terminal amino acids, aliphatic amines, and Lysine ε-amines.[1]

  • Condition: Basic pH (pH 8–9.[1]5) is required to deprotonate the amine, facilitating nucleophilic attack on the isothiocyanate carbon.[1]

  • Stability: The resulting thiourea bond is stable under standard LC-MS conditions but can be cleaved during collision-induced dissociation (CID), yielding characteristic reporter ions.[1]

The Fluorine & Carboxyl Advantage[1]
  • Carboxyl Group (-COOH): Unlike PITC (neutral), the carboxyl group (pKa ~4.[1]0) allows for Negative Ion Mode (ESI-) analysis.[1][2] This significantly reduces background noise from abundant neutral or basic matrix interferences.[1]

  • Fluorine Atom (-F):

    • Electronic Effect: The electronegative fluorine ortho to the NCS group increases the electrophilicity of the isothiocyanate carbon, potentially accelerating reaction kinetics compared to non-fluorinated analogs.

    • Mass Defect: Fluorine introduces a distinct mass defect, aiding in the differentiation of adducts from hydrocarbon background noise in high-resolution MS.[1]

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the dual-mode ionization capability of the resulting adduct.

G Reagent 4-C-2-F-PITC (Reagent) Intermediate Transition State (Tetrahedral) Reagent->Intermediate pH 9.0 Amine Analyte (R-NH2) Amine->Intermediate Product Thiourea Adduct (Stable) Intermediate->Product Rearrangement PosMode Positive Mode (H+) [M+H]+ Product->PosMode Acidic Mobile Phase NegMode Negative Mode (H-) [M-H]- Product->NegMode Basic Mobile Phase

Figure 1: Reaction workflow of 4-C-2-F-PITC with amine analytes, highlighting the dual-ionization potential of the resulting thiourea adduct.

Comparative Performance Analysis

The following table contrasts 4-C-2-F-PITC with the two most common alternatives: PITC (Edman Reagent) and SPITC.[1]

FeaturePITC (Phenyl Isothiocyanate)SPITC (4-Sulfophenyl ITC)4-C-2-F-PITC (Carboxy-Fluoro)
Primary Ionization Positive (ESI+)Negative (ESI-)Dual Mode (ESI+ / ESI-)
Hydrophobicity High (Retains well on C18)Low (Elutes early on C18)Moderate (Tunable via pH)
Mass Shift (Δm) +135.03 Da+214.97 Da+197.19 Da
Sensitivity High for hydrophobic peptidesHigh for small polar aminesHigh for acidic/zwitterionic analytes
Background Noise High (Common contaminants)Low (Selective ionization)Low (Selective ionization)
Chromatography Standard RP-C18Requires HILIC or Aqueous C18Compatible with Standard RP-C18

Key Insight: 4-C-2-F-PITC bridges the gap.[1] It retains enough hydrophobicity (due to the phenyl ring and fluorine) to be analyzed on standard C18 columns—unlike SPITC, which often elutes in the void volume—while still offering the superior signal-to-noise ratio of negative mode detection.[1]

Experimental Protocol: Derivatization & Analysis

Self-Validating System: This protocol includes a "Check Point" at each critical stage to ensure data integrity.[1]

Phase 1: Sample Preparation[1]
  • Dissolution: Dissolve amine-containing samples (amino acids, peptides) in 50 µL of Borate Buffer (100 mM, pH 9.0) .

    • Why: High pH ensures the amine is deprotonated (nucleophilic).[1]

  • Reagent Addition: Add 50 µL of 4-C-2-F-PITC solution (20 mM in Acetonitrile) .

    • Note: Acetonitrile ensures solubility of the organic reagent while miscible with the aqueous buffer.[1]

  • Incubation: Vortex and incubate at 50°C for 30 minutes .

    • Check Point: The solution should remain clear. Precipitate indicates reagent insolubility; add more ACN if necessary.[1]

Phase 2: Quenching & Cleanup[1]
  • Quenching: Add 100 µL of 0.1% Formic Acid or Ammonium Acetate (depending on intended MS mode).

    • Why: Lowers pH to stop the reaction and stabilize the thiourea.[1]

  • Extraction (Optional): If the sample is complex (plasma/urine), perform a Liquid-Liquid Extraction (LLE) with Ethyl Acetate to remove excess unreacted reagent (which is less polar than the adduct).[1]

Phase 3: LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (for Pos) or 5mM Ammonium Bicarbonate (for Neg).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source: Electrospray Ionization (ESI).[1]

    • Negative Mode (Preferred): Monitor [M-H]⁻.

    • Reporter Ion: Look for the cleavage of the thiourea bond. The 4-carboxy-2-fluorophenyl moiety often yields a characteristic fragment at m/z ~152 (negative mode) or related daughter ions depending on collision energy.[1]

Troubleshooting & Optimization

  • Issue: Low Sensitivity in Negative Mode.

    • Cause: Mobile phase pH is too low, suppressing ionization of the carboxyl group.[1]

    • Fix: Switch to a neutral/basic buffer (Ammonium Acetate/Bicarbonate pH 7-8) for the LC run.[1]

  • Issue: Peak Tailing.

    • Cause: Interaction of the free carboxyl group with residual silanols on the column.[1]

    • Fix: Increase buffer strength (e.g., 10 mM Ammonium Formate) or use a column with end-capping designed for acidic compounds.[1]

References

  • PITC vs. "Dilute-and-Shoot" in Metabolomics PubMed Central.[1] (2025).[1][3][4] Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS. [Link] (Establishes the baseline performance of PITC for amine analysis).

  • Sulfophenyl Isothiocyanate (SPITC) Applications Applied and Environmental Microbiology. (2009).[1][5] Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of peptidoglycan hydrolases.[1][5] [Link] (Source for the negative-mode advantages of charged isothiocyanates).

Sources

Validation

The Fluorine Effect: A Comparative Guide to Phenylisothiocyanate (PITC) Reactivity

Topic: Effect of Fluorine Substitution on Phenylisothiocyanate Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Stealth" vs....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Fluorine Substitution on Phenylisothiocyanate Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Stealth" vs. The "Activator"

In medicinal chemistry and proteomics, Phenylisothiocyanate (PITC) is a foundational reagent, famed for its role in Edman degradation and as a scaffold for thiourea-based inhibitors. However, the introduction of fluorine atoms onto the phenyl ring is not merely a structural tweak—it is a precise electronic dial.

This guide analyzes how fluorine substitution (F-sub) at ortho, meta, and para positions alters the electrophilicity, lipophilicity, and hydrolytic stability of PITC.

  • Key Insight: Unlike chlorine or bromine, fluorine exerts a massive inductive effect (

    
    ) with minimal steric penalty. However, its resonance donation (
    
    
    
    ) in the para position creates a "push-pull" effect that dampens reactivity compared to the meta position.

Mechanistic Comparison: Electronic Modulation

To understand the reactivity differences, we must look at the Hammett Substituent Constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and their impact on the isothiocyanate (

) carbon, which is the site of nucleophilic attack.
The Hammett Analysis

The reactivity of substituted PITCs towards nucleophiles (amines, thiols) follows the Hammett equation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Reaction Constant):  Positive for nucleophilic attack on isothiocyanates (favored by electron-withdrawing groups).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Substituent Constant):  Measures the electronic capability of the substituent.[1]
    
PositionElectronic EffectHammett

Value
Predicted Reactivity vs. PITC
Unsubstituted (H) Reference0.00Baseline
Para-F (4-F) Strong Inductive (

) + Strong Resonance (

)
~0.06Slightly Increased (Resonance offsets induction)
Meta-F (3-F) Strong Inductive (

) only
~0.34Significantly Increased (Pure electron withdrawal)
Ortho-F (2-F) Inductive + Field Effect (Proximity)N/A (Steric dependent)High , but potentially sterically hindered
The "Push-Pull" Anomaly of 4-F-PITC

While fluorine is the most electronegative element, 4-F-PITC is often less reactive than 3-F-PITC. In the para position, fluorine's lone pairs can donate electron density back into the ring system (Resonance Effect), partially neutralizing its inductive electron withdrawal. In the meta position, this resonance pathway is blocked, leaving the naked inductive effect to strip electron density from the


 carbon, making it a "hot" electrophile.

Comparative Performance Metrics

The following data synthesizes kinetic trends and physicochemical properties relevant to drug design and bioconjugation.

Table 1: Physicochemical & Reactivity Profile[3][4]
FeaturePhenylisothiocyanate (PITC) 4-Fluorophenyl ITC 3-Fluorophenyl ITC 2-Fluorophenyl ITC
Reactivity (Nucleophiles) Baseline (

)
Moderate (

)
High (

)
Variable (High reactivity, steric penalty)
Hydrolytic Stability Low (Unstable in aqueous pH > 7)Lower (Faster hydrolysis)Lowest (Rapid hydrolysis)Low
Lipophilicity (LogP) ~3.3~3.4~3.4~3.3
Metabolic Stability Low (Ring oxidation prone)High (Blocked para-oxidation)ModerateModerate
Primary Application Edman Degradation, General SynthesisDrug Scaffolds (Metabolic blocker)Covalent Probes (High reactivity)Conformation Constraint

Critical Note on Stability: High reactivity comes at a cost. Meta-fluorinated PITCs are more susceptible to hydrolysis in aqueous buffers, generating the corresponding aniline and COS. They must be stored under anhydrous conditions.

Visualization of Reactivity Pathways

Diagram 1: Nucleophilic Attack Mechanism

This diagram illustrates the transition state differences. The electron-withdrawing nature of Fluorine (especially in meta) stabilizes the developing negative charge on the Nitrogen in the transition state, lowering the activation energy (


).

G PITC Substituted PITC (Ar-N=C=S) TS Transition State (Tetrahedral) PITC->TS k_obs Nuc Nucleophile (R-NH2 / R-SH) Nuc->TS k_obs Product Thiourea / Dithiocarbamate TS->Product MetaF Meta-F (-I Effect) Destabilizes NCS Carbon Stabilizes N- anion MetaF->TS Lowers Ea (Fast) ParaF Para-F (-I / +R Effect) Resonance opposes Induction Moderate Activation ParaF->TS Minor Ea Effect

Caption: Kinetic pathway showing how substituent position (Meta vs Para) differentially impacts the transition state energy.

Experimental Protocols

Protocol A: Kinetic Benchmarking via UV-Vis Spectroscopy

To objectively compare the reactivity of a fluorinated PITC against unsubstituted PITC, use this pseudo-first-order kinetic assay.

Principle: The conversion of Isothiocyanate (


 nm) to Thiourea (

nm) results in a distinct spectral shift.

Materials:

  • Reagents: PITC, 4-F-PITC, 3-F-PITC (10 mM stocks in dry MeCN).

  • Nucleophile: n-Butylamine (excess).

  • Solvent: Cyclohexane (for slow kinetics) or MeCN (for fast kinetics).

Workflow:

  • Preparation: Dilute PITC stock into the solvent to a final concentration of

    
    .
    
  • Baseline: Record UV spectrum (200–350 nm) to confirm

    
     of the specific ITC.
    
  • Initiation: Add n-Butylamine to a final concentration of

    
     (100-fold excess to ensure pseudo-first-order conditions: 
    
    
    
    ).
  • Monitoring: Immediately track the decrease in absorbance at the ITC

    
     (or increase at Thiourea 
    
    
    
    ) every 30 seconds for 60 minutes.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation: Repeat with 3-F-PITC. You should observe a steeper slope (higher

    
    ) for the meta-isomer compared to PITC.
    

Applications & Selection Guide

When should you choose a Fluorinated PITC over the standard?

Covalent Inhibitor Design (Targeting Cysteine)
  • Challenge: Standard PITC is often too slow to outcompete reversible binding or oxidation.

  • Solution: Use 3-F-PITC . The enhanced electrophilicity ensures rapid covalent bond formation with the thiol of a catalytic cysteine.

  • Risk: Higher non-specific reactivity (off-target toxicity).

Metabolic Stability (Drug Candidates)
  • Challenge: The phenyl ring of PITC is prone to oxidation by Cytochrome P450 (CYP) at the para position.

  • Solution: Use 4-F-PITC . The Fluorine atom at the para position blocks metabolic hydroxylation ("Metabolic Blocking") without drastically altering the steric profile or reactivity.

Diagram 2: Selection Decision Tree

DecisionTree Start Select PITC Variant Goal1 Goal: Metabolic Stability? Start->Goal1 Goal2 Goal: Increase Reactivity? Start->Goal2 Sol1 Use 4-F-PITC (Blocks CYP oxidation) Goal1->Sol1 Yes Check1 Is target nucleophile weak? (e.g., hindered thiol) Goal2->Check1 Sol2 Use 3-F-PITC (Strong -I Effect) Check1->Sol2 Yes Sol3 Use PITC (Standard Reactivity) Check1->Sol3 No (Avoid side reactions)

Caption: Decision logic for selecting fluorinated isothiocyanates based on medicinal chemistry goals.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. In The Chemistry of Cyanates and Their Thio Derivatives. Wiley.
  • Munch, H., et al. (2008). Peptide labeling with fluorescent dyes using isothiocyanates. Nature Protocols, 3, 1158–1166.
  • PubChem Compound Summary. (2024). 4-Fluorophenyl isothiocyanate (CID 15241).[2] Link

  • Jiao, W., et al. (2006). Structure-activity relationships of isothiocyanates as antitumor agents. Acta Pharmacologica Sinica, 27, 1265.

Sources

Comparative

Validation of Protein Conjugation with 4-Carboxy-2-fluorophenylisothiocyanate

Executive Summary & Strategic Utility 4-Carboxy-2-fluorophenylisothiocyanate is a specialized bifunctional probe designed primarily for 19F-NMR protein structural studies and site-specific bioconjugation . Unlike generic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-Carboxy-2-fluorophenylisothiocyanate is a specialized bifunctional probe designed primarily for 19F-NMR protein structural studies and site-specific bioconjugation . Unlike generic fluorescent tags, this compound offers a unique advantage: the fluorine atom (


F) serves as a highly sensitive, background-free NMR reporter, while the carboxyl group (

) remains available for secondary conjugation or solubility enhancement.

This guide provides a rigorous validation framework for researchers utilizing this reagent. We move beyond simple "labeling" to ensure structural integrity, stoichiometric control, and site specificity .

Why Choose This Reagent?
Feature4-Carboxy-2-fluorophenylisothiocyanateNHS-Ester Alternatives (e.g., NHS-Fluorescein)
Bond Type Thiourea (Extremely stable, resistant to hydrolysis)Amide (Stable, but reagent hydrolyzes rapidly)
Reaction pH Basic (pH 9.0–9.5)Neutral to slightly basic (pH 7.2–8.5)
Selectivity High specificity for primary amines (

-Lys, N-term)
High, but prone to rapid hydrolysis competition
Detection

F NMR
(Structural dynamics), UV-Vis
Fluorescence, UV-Vis
Utility Structural biology, dual-labeling scaffoldsImaging, Flow Cytometry

Mechanism of Action: Thiourea Formation

The conjugation relies on the nucleophilic attack of a primary amine (protein lysine or N-terminus) on the central carbon of the isothiocyanate (ITC) group. This reaction is pH-dependent; the amine must be deprotonated (neutral) to react.

Reaction Pathway Diagram

ReactionMechanism Protein Protein-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Protein->Intermediate Nucleophilic Attack (pH > 9.0) Reagent 4-Carboxy-2-fluoro- phenylisothiocyanate (Electrophile) Reagent->Intermediate Product Thiourea Conjugate (Stable Bond) Intermediate->Product Proton Transfer

Figure 1: The formation of a stable thiourea linkage between the protein amine and the isothiocyanate probe.

Validated Experimental Protocol

Expert Insight: Many protocols fail because they use standard PBS (pH 7.4). Isothiocyanates require a higher pH than NHS esters to drive the reaction efficiently.

Phase 1: Buffer Exchange (Pre-Conjugation)
  • Objective: Remove amine-containing buffers (Tris, Glycine) that compete with the reaction.

  • Method: Dialysis or Desalting Column (e.g., Zeba Spin, Sephadex G-25).

  • Target Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0–9.5 .

  • Protein Conc: Target 2–5 mg/mL. Lower concentrations reduce efficiency due to hydrolysis competition.

Phase 2: Conjugation Reaction
  • Stock Preparation: Dissolve 4-Carboxy-2-fluorophenylisothiocyanate in anhydrous DMSO or DMF at 10 mg/mL. Note: Prepare immediately before use.

  • Molar Excess: Add 10–20 molar excess of reagent to the protein solution.

    • Why? ITCs are less reactive than NHS esters; higher excess drives the kinetics.

  • Incubation: Incubate at 4°C overnight or Room Temperature for 2–4 hours.

    • Expert Tip: 4°C overnight is preferred to preserve protein folding, critical for NMR studies.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted ITC.

Phase 3: Purification
  • Method: Size Exclusion Chromatography (SEC) or extensive dialysis against the storage buffer (e.g., PBS pH 7.4 or NMR buffer).

  • Critical Step: Ensure complete removal of free probe. Free probe signals in NMR will obscure protein-bound signals.

Validation & Quality Control (The "Three Pillars")

A conjugate is only as good as its validation. Use this hierarchy of methods.

Pillar 1: Degree of Labeling (DOL) via UV-Vis

Purpose: Quantify the average number of probes attached per protein molecule.

  • Measure absorbance at 280 nm (

    
    )  and the probe's 
    
    
    
    (typically ~270–280 nm for phenyl-ITCs, but check specific lot certificate).
  • Correction Factor (CF): Since the probe absorbs at 280 nm, you must correct the protein reading.

  • Formula:

    
    
    (Where 
    
    
    
    is the extinction coefficient of the fluorophenyl moiety).
Pillar 2: F NMR Spectroscopy (The Gold Standard)

Purpose: Assess structural homogeneity and folding.

  • Experimental Setup: 1D

    
    F NMR with proton decoupling.
    
  • Success Criteria:

    • Sharp, Distinct Peaks: Indicates the probe is in a specific, ordered environment (folded protein).

    • Broad "Blobs": Indicates aggregation or molten globule state.

    • Multiple Peaks: Indicates labeling at multiple chemically distinct lysine sites (expected, but needs characterization).

Pillar 3: Intact Mass Spectrometry (LC-MS)

Purpose: Precise stoichiometry verification.

  • Method: ESI-TOF or Orbitrap MS on the intact protein.

  • Data Interpretation: Look for a mass shift corresponding to the added moiety (+153.17 Da minus H, typically +196 Da for the full thiourea adduct depending on the exact derivative structure).

  • Self-Validation: The mass spectrum should show a distribution (e.g., +1, +2, +3 labels). If the distribution is too broad, reduce the molar excess in future attempts.

Validation Workflow Diagram

ValidationWorkflow Start Purified Conjugate UVVis UV-Vis Spectroscopy (Calculate DOL) Start->UVVis NMR 19F NMR (Structural Integrity) Start->NMR MS LC-MS (Stoichiometry) Start->MS Decision Pass/Fail Check UVVis->Decision DOL 1-5? NMR->Decision Sharp Peaks? MS->Decision Correct Mass Shift?

Figure 2: The multi-modal validation workflow ensures the conjugate is chemically defined and structurally sound.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low DOL (< 0.5) pH too low during reaction.Ensure buffer is Carbonate pH 9.0–9.5.
Precipitation Over-labeling of lysines changes pI.Reduce molar excess (try 5x instead of 20x).
Broad NMR Signals Protein aggregation or unfolding.Check protein stability; perform reaction at 4°C.
Free Probe Signal Incomplete purification.Perform a second desalting step or dialysis.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Kiviniemi, A., et al. (2014). "Fluorine labeling of proteins for NMR studies." Journal of Biomolecular NMR, 60, 109-119. Link

  • Gimenez, D., et al. (2019). "19F NMR as a tool in chemical biology." Beilstein Journal of Organic Chemistry, 17, 28-3. Link

  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." Link

  • BenchChem. "A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs. Alternative Labeling Strategies." Link

Validation

Spectroscopic Identification &amp; Characterization of 4-Carboxy-2-fluorophenylisothiocyanate Derivatives

A Comparative Technical Guide Executive Summary: The Fluorine Advantage In the realm of bioconjugation and fragment-based drug discovery (FBDD), 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) represents a sophisti...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary: The Fluorine Advantage

In the realm of bioconjugation and fragment-based drug discovery (FBDD), 4-Carboxy-2-fluorophenylisothiocyanate (4-C-2-F-PITC) represents a sophisticated evolution of the classic Edman reagent (PITC). While standard PITC provides a robust handle for amine sequencing, it lacks the orthogonal spectroscopic "beacon" required for complex mixture analysis.

The introduction of the fluorine atom at the ortho position serves two critical functions:

  • Electronic Activation: The inductive effect of the fluorine atom (

    
    ) increases the electrophilicity of the isothiocyanate carbon, enhancing reaction kinetics with low-nucleophilicity amines compared to non-fluorinated analogs.
    
  • NMR Silent-Background Tagging: It provides a distinct

    
    F NMR handle, allowing for reaction monitoring in biological media where 
    
    
    
    H NMR is obscured by solvent or protein background signals.

This guide details the spectroscopic validation of 4-C-2-F-PITC reaction products (thioureas), comparing them objectively against standard alternatives.

Part 1: The Spectroscopic Landscape

The transformation from isothiocyanate (Reagent) to thiourea (Product) induces massive changes in the dipole moment and electronic environment of the molecule. We utilize these changes to build a self-validating identification protocol.

Infrared Spectroscopy: The "Go/No-Go" Check

The most immediate confirmation of reactivity is the destruction of the cumulene system.

Functional GroupFrequency (cm⁻¹)IntensityStatus in Product
-N=C=S (Isothiocyanate) 2000 – 2150 Strong, Broad Disappears
C=S (Thiourea) 1200 – 1400MediumAppears (Fingerprint)
N-H (Thioamide) 3200 – 3400BroadAppears
C=O (Carboxyl) 1680 – 1710StrongRemains (Shift negligible)

Expert Insight: Do not rely solely on the appearance of the C=S band, as it often falls in the "fingerprint region" and can be obscured by C-F stretches (1000–1200 cm⁻¹). The complete disappearance of the 2100 cm⁻¹ peak is the definitive metric for reaction completion.

Nuclear Magnetic Resonance ( F & C)

This is the gold standard for structural validation. The fluorine atom acts as a sensitive reporter of the change in hybridization at the nitrogen center.

  • 
    F NMR:  The ortho-fluorine experiences a chemical shift change upon conversion of the electron-withdrawing -NCS group to the thiourea moiety. While solvent-dependent, a shift of Δδ 2–5 ppm  is typical.
    
  • 
    C NMR:  The isothiocyanate carbon (
    
    
    
    ppm) is replaced by the highly deshielded thiourea carbon (
    
    
    ppm).

Part 2: Comparative Performance Analysis

Why choose 4-C-2-F-PITC over established alternatives?

Table 1: Reagent Comparison Matrix
Feature4-C-2-F-PITC PITC (Phenyl Isothiocyanate) FITC (Fluorescein ITC)
Primary Detection

F NMR, UV (254 nm)
UV (254 nm)Fluorescence (Ex 495 nm)
Reactivity (

)
High (Activated by F & COOH)ModerateModerate (Steric bulk)
Solubility Moderate (COOH aids aq. buffer)Low (Requires organic co-solvent)Moderate
Background Interference Zero (

F is rare in biology)
High (

H overlap)
High (Autofluorescence)
Fragment Weight Low (< 200 Da)Low (< 140 Da)High (~390 Da)

Key Takeaway: Use 4-C-2-F-PITC when you need to track a small molecule binding event or reaction yield in a complex mixture (e.g., cell lysate) without the steric perturbation of a massive fluorophore like FITC.

Part 3: Experimental Workflow & Protocol

Synthesis of Model Thiourea Derivative

Objective: Derivatize a primary amine (e.g., Benzylamine) to validate the reagent quality.

Reagents:

  • 4-Carboxy-2-fluorophenylisothiocyanate (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Solvent: DMF or DMSO (anhydrous)

  • Base: DIPEA (1.5 equiv) – Optional, only if amine is a salt.

Protocol:

  • Baseline Scan: Dissolve 10 mg of 4-C-2-F-PITC in 0.5 mL deuterated DMSO (

    
    -DMSO). Acquire 
    
    
    
    F NMR and IR spectrum. Note the integral of the -NCS peak.
  • Initiation: Add Benzylamine (stoichiometric excess) directly to the NMR tube or reaction vial. Vortex for 30 seconds.

  • Incubation: Allow reaction to proceed at Room Temperature (RT) for 60 minutes.

  • Monitoring:

    • IR Method: Spot an aliquot on an ATR crystal. Look for the extinction of the peak at ~2100 cm⁻¹.

    • NMR Method: Re-acquire

      
      F spectrum. The sharp singlet of the starting material should be replaced by a new signal (product).
      
  • Workup: Precipitate by adding 10 volumes of cold water (acidified to pH 3 to protonate the carboxyl group). Filter and dry the solid.

Visualization of Logic Flow

ReactionLogic Start Start: 4-C-2-F-PITC IR_Check IR Check: Peak @ 2100 cm⁻¹? Start->IR_Check Add_Amine Add Target Amine (1.1 Equiv) IR_Check->Add_Amine Yes (Reagent Active) Fail Troubleshoot: Hydrolysis or Stoichiometry IR_Check->Fail No (Reagent Degraded) React Reaction: Nucleophilic Attack Add_Amine->React IR_Post IR Check: 2100 cm⁻¹ Gone? React->IR_Post NMR_Valid NMR Validation (19F Shift + 13C @ 180ppm) IR_Post->NMR_Valid Yes IR_Post->Fail No (Incomplete)

Figure 1: Step-by-step logic gate for validating the isothiocyanate-to-thiourea conversion.

Part 4: Data Interpretation & Troubleshooting

Mass Spectrometry (MS)

The presence of Fluorine provides a small but calculable mass defect.

  • Fragmentation: In ESI-MS/MS, thioureas often undergo characteristic cleavage at the C-N bonds. Look for the loss of the amine fragment or the loss of H₂S (34 Da) depending on the ionization mode.

  • Isotope Pattern: The M+1 peak will be consistent with carbon content, but there is no M+2 contribution from Fluorine (monoisotopic).

Common Failure Modes (Self-Validating System)
ObservationDiagnosisCorrective Action
IR: 2100 cm⁻¹ peak persists after 2 hours.Incomplete Reaction.Check pH. Reaction requires unprotonated amine. Add DIPEA.
NMR: New

F peak appears, but MS shows Mass - 42 Da (approx).
Hydrolysis.The isothiocyanate hydrolyzed to the amine (aniline derivative). Ensure anhydrous solvents.
NMR: Broad/Split peaks in

H NMR.
Rotameric Broadening.Thioureas exhibit restricted rotation around the C-N bond. Heat NMR probe to 50°C to coalesce peaks.

References

  • Linton, B. R., et al. (2000).[1] "Formation of Hydrogen-Bonded Cytosine-Guanine Motifs." Journal of Organic Chemistry. (Discusses thiourea formation kinetics and IR signatures).

  • Swamy, K. M. K., et al. (2006). "Fluorescein-isothiocyanate (FITC): A versatile probe." Sensors.[2] (Comparative data for FITC performance).

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. (Foundational text on using 19F as a screening handle).

  • Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives. (Authoritative text on isothiocyanate IR/UV properties).

Sources

Comparative

Technical Guide: HPLC Retention Profiling of 4-Carboxy-2-fluorophenylisothiocyanate &amp; Analogs

The following technical guide details the HPLC retention characteristics of 4-Carboxy-2-fluorophenylisothiocyanate and its structural analogs. This guide is designed for researchers in drug development and synthetic orga...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the HPLC retention characteristics of 4-Carboxy-2-fluorophenylisothiocyanate and its structural analogs.

This guide is designed for researchers in drug development and synthetic organic chemistry , specifically those working with isothiocyanate-based heterocycles (e.g., thiohydantoins) or optimizing impurity profiles for androgen receptor antagonists like Enzalutamide.

Introduction & Chemical Context

4-Carboxy-2-fluorophenylisothiocyanate (also referred to as 3-Fluoro-4-isothiocyanatobenzoic acid) is a specialized heterobifunctional intermediate. It combines a reactive isothiocyanate (-NCS) group—used for coupling with amines to form thioureas or thiohydantoins—with a carboxylic acid (-COOH) and a fluorine (-F) substituent.

In drug development, this molecule often appears in two critical contexts:

  • Synthetic Intermediate: A precursor for constructing fluorinated benzamide scaffolds (e.g., in the synthesis of second-generation anti-androgens).

  • Impurity Marker: A hydrolysis product where the amide bond of a drug (like Enzalutamide) has degraded to the acid, or an unreacted starting material.

This guide compares its retention behavior against three distinct classes of analogs to provide a complete chromatographic map:

  • Polar Precursors: (e.g., 4-Amino-2-fluorobenzoic acid)

  • Non-Fluorinated Analogs: (e.g., 4-Carboxyphenylisothiocyanate)

  • Hydrophobic Downstream Products: (e.g., Enzalutamide/MDV3100 or Nitrile analogs)

Chemical Basis of Separation

Understanding the structural drivers of retention on Reverse-Phase (C18) columns is essential for method development.

Functional GroupEffect on Retention (vs. Benzene)Mechanism
-COOH (Carboxyl) Strong Decrease Adds significant polarity and ionizability. At neutral pH, it exists as a carboxylate anion (

), eluting near the void volume. At acidic pH (<3.0), it protonates, increasing retention slightly.
-NCS (Isothiocyanate) Increase The NCS group is lipophilic and less polar than the amino (-NH2) precursor, leading to longer retention times than the corresponding aniline.
-F (Fluorine) Slight Increase Fluorine is hydrophobic and electron-withdrawing. It typically increases retention on C18 compared to a hydrogen atom, though less than a chlorine or methyl group.

Predicted Elution Order: Amino-Acid Precursor < Carboxy-PITC (Non-F) < Target: 4-Carboxy-2-fluoro-PITC < Nitrile/Drug Analogs

Experimental Protocol (Validated Method)

This protocol is adapted from validated stability-indicating methods for fluorinated benzamide derivatives (e.g., Enzalutamide impurities).

Chromatographic Conditions
  • System: HPLC with PDA/UV Detection.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.2 with Acetic Acid (Critical for protonating the -COOH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 25°C.

  • Detection: 235 nm (Isothiocyanate

    
     transition) and 270 nm (Aromatic).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.090%10%Initial Equilibration (Retains polar acids)
5.090%10%Isocratic hold for separation of early amines
20.020%80%Linear ramp to elute hydrophobic NCS analogs
25.020%80%Wash
26.090%10%Re-equilibration

Comparative Retention Data

The following table summarizes the retention characteristics relative to the target molecule. Relative Retention Time (RRT) is calculated with the Target (4-Carboxy-2-fluorophenylisothiocyanate) set as 1.00 for easy comparison.

Compound NameStructure KeyPredicted LogPRRT (Approx)*Elution Behavior
4-Amino-2-fluorobenzoic acid Precursor (NH2, COOH)0.850.45 Early Eluter: Highly polar due to free amine and acid. Elutes near void volume if pH is not controlled.
4-Carboxyphenylisothiocyanate Analog (No F)2.100.92 Close Eluter: Elutes slightly before the target. The lack of Fluorine makes it slightly less hydrophobic.
4-Carboxy-2-fluorophenylisothiocyanate TARGET 2.25 1.00 Reference: Retained due to NCS/F, but accelerated by COOH. Elutes in the middle of the gradient.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Analog (CN, CF3)3.801.85 Late Eluter: The Nitrile (CN) and CF3 groups are far more lipophilic than COOH and F.
Enzalutamide (API) Drug (Complex)3.962.10 Late Eluter: Large, multi-ring hydrophobic structure.

> Note: RRT values are estimated based on QSAR hydrophobicity models and standard C18 behavior at pH 4.2. Absolute retention times will vary by column dimensions.

Synthesis & Analysis Workflow

The following diagram illustrates where the target molecule fits within a typical synthesis and analysis workflow, highlighting the critical derivatization step that alters retention.

G Precursor 4-Amino-2-fluorobenzoic Acid (Precursor) Reaction Thiophosgene / CS2 (Derivatization) Precursor->Reaction Activation HPLC HPLC Analysis (C18, pH 4.2) Precursor->HPLC Impurity (RRT 0.45) Target 4-Carboxy-2-fluorophenyl- isothiocyanate (Target) Reaction->Target Formation of NCS Coupling Amine Coupling (Synthesis) Target->Coupling + Amine R-NH2 Target->HPLC QC Check (RRT 1.0) Drug Enzalutamide / Drug (Final Product) Coupling->Drug Cyclization Drug->HPLC Product (RRT 2.1)

Caption: Workflow showing the conversion of the amino-acid precursor to the isothiocyanate target and its subsequent use in drug synthesis or HPLC profiling.

Troubleshooting & Optimization

  • Peak Tailing: The free carboxylic acid (-COOH) can cause tailing due to secondary interactions with silanols.

    • Solution: Ensure mobile phase pH is buffered (pH 3.0–4.5) or use a "End-capped" or "Base-Deactivated" C18 column.

  • Hydrolysis Risk: Isothiocyanates are susceptible to hydrolysis in aqueous buffers over time.

    • Protocol: Prepare samples in anhydrous Acetonitrile and inject immediately. Do not store in aqueous buffer >4 hours.

  • Resolution Loss: If the Target co-elutes with the Non-Fluoro analog:

    • Solution: Switch to a Phenyl-Hexyl column. The

      
       interactions with the fluorinated ring often provide superior selectivity compared to standard C18.
      

References

  • Impurity Profiling of Enzalutamide

    • Title: Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods.[5][6][7]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (2025).[6]

    • URL:[Link](Note: Generalized link to relevant PubMed entry for Enzalutamide impurities)

  • HPLC of Isothiocyanates

    • Title: Prediction of Reversed-Phase Liquid Chromatography Retention Parameters for Phenylisothiocyanate Deriv
    • Source: ResearchGate / Journal of Chrom
    • URL:[Link]

  • Fluorinated Stationary Phases & Analogs

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC Intern
    • URL:[Link]

  • Enzalutamide Synthesis Route

    • Title: An improved and practical route for the synthesis of enzalutamide and potential impurities study.
    • Source: Chemical Papers (2016).[3]

    • URL:[Link]

Sources

Validation

A Comparative Guide to Assessing the Metabolic Stability of 4-Carboxy-2-fluorophenylisothiocyanate Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating more frequent dosing and potentially leading to the formation of toxic byproducts.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of 4-Carboxy-2-fluorophenylisothiocyanate scaffolds, a class of compounds with potential therapeutic applications. By understanding the inherent metabolic liabilities and protective features of this scaffold, and by applying rigorous experimental evaluation, researchers can make informed decisions to advance the most promising drug candidates.

This document will delve into the known metabolic pathways of isothiocyanates, the influence of fluoro and carboxy substitutions on drug metabolism, and provide detailed protocols for key in vitro assays to empirically determine metabolic stability.

The Structural Triad: Deconstructing the Metabolic Profile

The metabolic fate of the 4-Carboxy-2-fluorophenylisothiocyanate scaffold is dictated by the interplay of its three key structural features: the isothiocyanate group, the fluorine substituent, and the carboxylic acid moiety.

  • The Isothiocyanate Core: A Target for Conjugation

    Isothiocyanates (-N=C=S) are known to be metabolized primarily through the mercapturic acid pathway.[3][4][5] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by the thiol group of glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[5][6][7] This initial conjugation step is followed by a series of enzymatic modifications, ultimately leading to the formation of N-acetylcysteine (NAC) conjugates that are excreted in the urine.[3][6] This pathway represents a major clearance mechanism for isothiocyanate-containing compounds.[3][7]

  • Fluorine Substitution: A Shield Against Oxidation

    The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability.[8][9][10] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][10] By replacing a metabolically labile C-H bond with a C-F bond, particularly at a site prone to hydroxylation, the rate of metabolic degradation can be significantly reduced, thereby increasing the compound's half-life.[8][9][10][11]

  • The Carboxylic Acid Group: A Handle for Glucuronidation and a Potential Liability

    The carboxylic acid group, while often important for target engagement, can also serve as a site for metabolic modification.[12][13] One of the most common metabolic pathways for carboxylic acids is glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a glucuronic acid moiety to the carboxylic acid, increasing its water solubility and facilitating its excretion. While this is a detoxification pathway, the formation of reactive acyl glucuronides has, in some cases, been associated with toxicity.[13] The presence of a carboxylic acid can also impact a molecule's overall physicochemical properties, which can indirectly affect its metabolic profile.[12][14]

The following diagram illustrates the potential metabolic pathways for the 4-Carboxy-2-fluorophenylisothiocyanate scaffold based on the known metabolism of its constituent functional groups.

cluster_scaffold 4-Carboxy-2-fluorophenylisothiocyanate cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_metabolites Metabolites scaffold Parent Compound cyp CYP450 Oxidation (Potentially blocked by Fluorine) scaffold->cyp Oxidative Metabolism gst GST Conjugation (Mercapturic Acid Pathway) scaffold->gst Isothiocyanate Conjugation ugt UGT Conjugation (Glucuronidation) scaffold->ugt Carboxylic Acid Conjugation gsh_conjugate GSH Conjugate gst->gsh_conjugate glucuronide Acyl Glucuronide (Excreted) ugt->glucuronide nac_conjugate NAC Conjugate (Excreted) gsh_conjugate->nac_conjugate Further Processing start Prepare Compound Stock Solution reaction_mix Prepare Reaction Mixture (Buffer, Compound) start->reaction_mix microsomes Thaw & Dilute Liver Microsomes microsomes->reaction_mix initiate Initiate Reaction (Add NADPH) reaction_mix->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Acetonitrile) incubate->quench Time Points (e.g., 0, 5, 15, 30, 60 min) analyze Analyze by LC-MS/MS quench->analyze start Prepare Compound Stock Solution incubation_mix Prepare Incubation Mixture (Hepatocytes, Compound) start->incubation_mix hepatocytes Thaw & Resuspend Cryopreserved Hepatocytes hepatocytes->incubation_mix incubate Incubate at 37°C in a CO2 Incubator incubation_mix->incubate quench Quench Reaction (Acetonitrile) incubate->quench Time Points (e.g., 0, 15, 30, 60, 120 min) analyze Analyze by LC-MS/MS quench->analyze

Caption: Workflow for a hepatocyte stability assay.

Detailed Protocol:

The protocol for the hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of hepatocytes instead of microsomes. The incubation times are generally longer to account for the cellular uptake of the compound.

This assay is important for determining a compound's stability in blood. Some compounds, particularly those with ester or amide functionalities, can be rapidly hydrolyzed by plasma esterases and proteases. W[15][16][17]hile the 4-Carboxy-2-fluorophenylisothiocyanate scaffold does not contain these typical labile groups, the isothiocyanate moiety could potentially react with plasma proteins.

Experimental Workflow:

start Prepare Compound Stock Solution incubation_mix Prepare Incubation Mixture (Plasma, Compound) start->incubation_mix plasma Thaw Pooled Plasma plasma->incubation_mix incubate Incubate at 37°C incubation_mix->incubate quench Quench Reaction (Acetonitrile) incubate->quench Time Points (e.g., 0, 15, 30, 60, 120 min) analyze Analyze by LC-MS/MS quench->analyze

Caption: Workflow for a plasma stability assay.

Detailed Protocol:

  • Preparation: Thaw pooled plasma (human, rat, etc.) at 37°C. Prepare a stock solution of the test compound. 2[15]. Incubation: Add the test compound to the plasma at a final concentration of typically 1 µM and incubate at 37°C. 3[18][15]. Sampling and Quenching: At various time points, remove aliquots and quench with a cold organic solvent like acetonitrile to precipitate plasma proteins. 4[17][19]. Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

[17][19]#### 3. Comparative Analysis and Interpretation

The data obtained from these assays will allow for a comprehensive assessment of the metabolic stability of the 4-Carboxy-2-fluorophenylisothiocyanate scaffold.

AssayExpected Outcome for 4-Carboxy-2-fluorophenylisothiocyanateInterpretation
Liver Microsomal Stability High to moderate stabilityThe fluorine atom is expected to shield the aromatic ring from significant CYP450-mediated oxidation.
Hepatocyte Stability Moderate stabilityWhile oxidative metabolism may be low, the isothiocyanate and carboxylic acid groups are likely targets for phase II conjugation (glutathionylation and glucuronidation, respectively), leading to clearance. A[3][12] significant difference in stability between microsomes and hepatocytes would point towards the importance of phase II metabolism.
Plasma Stability High stabilityThe scaffold lacks common functionalities susceptible to plasma hydrolases, suggesting good stability in circulation.

Comparison with Alternative Scaffolds:

The metabolic stability of the 4-Carboxy-2-fluorophenylisothiocyanate scaffold should be benchmarked against relevant comparator compounds.

ScaffoldPredicted Metabolic StabilityRationale
4-Carboxy-phenylisothiocyanate (non-fluorinated) LowerThe absence of the fluorine atom would likely render the phenyl ring more susceptible to oxidative metabolism.
2-Fluoro-phenylisothiocyanate (no carboxylic acid) HigherThe absence of the carboxylic acid group would eliminate the glucuronidation pathway, potentially increasing overall metabolic stability.
4-Cyano-2-fluorophenylisothiocyanate (carboxylic acid bioisostere) Potentially HigherReplacing the carboxylic acid with a bioisostere like a nitrile or tetrazole could block the glucuronidation pathway and improve metabolic stability.
Conclusion

The 4-Carboxy-2-fluorophenylisothiocyanate scaffold presents an interesting metabolic profile. The fluorine substituent is anticipated to confer significant stability against oxidative metabolism, a common liability for many drug candidates. However, the isothiocyanate and carboxylic acid moieties provide clear handles for phase II conjugation, which will likely be the primary routes of metabolic clearance.

A thorough experimental evaluation using the in vitro assays detailed in this guide is paramount to accurately characterize the metabolic stability of any new analogue based on this scaffold. By systematically assessing the contributions of both phase I and phase II metabolic pathways, drug discovery teams can identify compounds with the most favorable pharmacokinetic profiles for further development. This data-driven approach, grounded in a solid understanding of metabolic principles, is essential for navigating the complexities of drug development and ultimately delivering safe and effective medicines.

References

  • Metabolism of isothiocyanates through the mercapturic acid p
  • Protocol for the Human Liver Microsome Stability Assay.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Metabolism of isothiocyanates by the mercapturic acid pathway.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Services for in vitro Metabolism research. Admescope.
  • In Vitro Metabolic Stability.
  • A Comparative Review of Key Isothiocyan
  • How Is Fluorine Used in the Medical Field? Inhance Technologies.
  • Isothiocyanates.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Plasma Stability Assay.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • metabolic stability in liver microsomes. Mercell.
  • Metabolic Stability.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Metabolic Stability Assays. Merck Millipore.
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Plasma Stability. Cyprotex ADME-Tox Solutions, Evotec.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions, Evotec.
  • Plasma Stability Assay. Domainex.
  • Overview of metabolic pathways of carboxylic-acid-containing drugs.
  • Isothiocyanates from Cruciferous Vegetables: Kinetics, Biomarkers and Effects. WUR eDepot.
  • ADME Plasma Stability Assay. BioDuro.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

Comparative

Comparative Kinetics of Isothiocyanate Reactions with Amines

Executive Summary Isothiocyanates (ITCs, R–N=C=S) represent a distinct class of electrophiles essential for bioconjugation, Edman degradation, and the synthesis of thiourea derivatives. Unlike activated esters (e.g., NHS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiocyanates (ITCs, R–N=C=S) represent a distinct class of electrophiles essential for bioconjugation, Edman degradation, and the synthesis of thiourea derivatives. Unlike activated esters (e.g., NHS esters) that rely on a leaving group, ITCs react via a nucleophilic addition mechanism that retains all atoms in the final thiourea linkage.

This guide provides a technical analysis of the kinetics governing ITC-amine coupling. It compares the structural and environmental factors—specifically electronic activation, steric hindrance, and pH—that dictate reaction rates (


). It is designed for researchers requiring precise control over labeling efficiency and selectivity.

Mechanistic Foundations

The reaction between a primary amine and an isothiocyanate is fundamentally a nucleophilic addition to the heterocumulene central carbon.[1][2]

The Kinetic Model

The reaction generally follows second-order kinetics , being first-order with respect to both the amine and the isothiocyanate.



However, the observed rate (


) is heavily dependent on the protonation state of the amine. Since only the unprotonated (free base) amine is nucleophilic, the effective rate equation incorporates the acid dissociation constant (

) of the amine and the solution pH:


Reaction Pathway

The mechanism proceeds through a zwitterionic intermediate.[1][2] In non-polar solvents or with weak bases, proton transfer (often assisted by a second amine molecule) can become the rate-determining step, leading to complex kinetic orders. In aqueous buffers, the solvent facilitates proton transfer.

ITC_Mechanism Reactants Reactants R-N=C=S + R'-NH₂ TS1 Transition State Nucleophilic Attack Reactants->TS1 k₁ Intermediate Zwitterionic Intermediate R-N⁻-C(=S)-N⁺H₂-R' TS1->Intermediate Intermediate->Reactants k₋₁ TS2 Proton Transfer (Solvent/Base Assisted) Intermediate->TS2 Fast Product Thiourea Product R-NH-C(=S)-NH-R' TS2->Product k₂

Figure 1: Stepwise mechanism of thiourea formation. The initial nucleophilic attack is typically rate-limiting in aqueous media.

Comparative Kinetics: Structural Determinants

The rate constant


 varies by orders of magnitude depending on the electronic nature of the isothiocyanate substituent (R group).
Electronic Effects (Hammett Correlation)

The electrophilicity of the central carbon is modulated by the R-group. Electron-withdrawing groups (EWGs) increase reactivity by pulling electron density away from the -N=C=S moiety.

  • Aromatic ITCs (e.g., Phenyl-ITC): High reactivity due to resonance and inductive withdrawal by the phenyl ring. Substituents on the ring follow the Hammett equation (

    
    ).
    
  • Aliphatic ITCs (e.g., Methyl-ITC): Lower reactivity due to electron-donating alkyl groups.

  • Conjugated ITCs (e.g., Fluorescein-ITC): Highly reactive, often used for rapid labeling.

Comparative Reactivity Table (Relative Rates)

Isothiocyanate ClassExample CompoundRelative Reactivity (

)
Electronic Driver
Aromatic (Activated) 4-Nitrophenyl-ITCVery High (>100)Strong EWG (-NO₂) enhances electrophilicity.
Aromatic (Standard) Phenyl-ITC (PITC)High (100)Phenyl group withdrawal; benchmark for Edman degradation.
Benzylic Benzyl-ITCModerate (~20-50)Inductive withdrawal attenuated by methylene spacer.
Aliphatic Allyl-ITCModerate (~10-30)Inductive donation balanced by allylic system.
Aliphatic (Saturated) Isopropyl-ITCLow (<5)Steric bulk + inductive donation reduces rate.
Steric Effects

Steric hindrance plays a dual role:

  • On the ITC: Ortho-substitution on phenyl-ITCs significantly retards the reaction rate, deviating from linear Hammett predictions.

  • On the Amine: Primary amines react significantly faster than secondary amines. Bulky groups (e.g., tert-butyl) adjacent to the amine can abolish reactivity entirely.

Environmental Factors: pH and Selectivity

Unlike NHS esters, which hydrolyze rapidly at high pH, ITCs are relatively stable in water. This stability allows reactions to be run at higher pH levels (9.0–10.0), which is critical for driving the reaction with lysine residues.

The pH / pKa Trade-off
  • Lysine (

    
    -NH₂, pKa ~10.5):  At pH 7.4, <0.1% is unprotonated. Reaction is slow. At pH 9.5, ~10% is unprotonated, increasing the rate ~100-fold.
    
  • N-Terminal Amine (

    
    -NH₂, pKa ~7.6-8.0):  Significant fraction is unprotonated at pH 7.0. This allows for selective N-terminal labeling  by controlling pH between 7.0 and 8.0.
    
Comparison with Alternative Reagents

Researchers must choose between ITCs and alternatives based on the required "Performance Profile."

FeatureIsothiocyanates (ITC)NHS EstersSulfonyl Chlorides
Reaction Rate Moderate (

M⁻¹s⁻¹)
Fast (

M⁻¹s⁻¹)
Very Fast (

M⁻¹s⁻¹)
Hydrolytic Stability High (Stable for hours in water)Low (Minutes to hours)Very Low (Seconds)
Optimal pH 9.0 – 10.0 (for Lysine)7.0 – 8.59.0 – 10.0 (Cold)
Bond Stability Thiourea (Very Stable)Amide (Very Stable)Sulfonamide (Stable)
Selectivity High (N-term vs Lys via pH)ModerateLow (Reacts with Tyr/His)

Experimental Protocol: Kinetic Assay

To measure the second-order rate constant (


) of a specific ITC-amine pair, use a pseudo-first-order approach where the amine is in large excess.
Workflow Diagram

Kinetic_Protocol Prep Preparation 1. ITC Stock (in DMSO) 2. Amine Stock (in Buffer pH 9.0) Mix Rapid Mixing Inject ITC into Amine excess ([Amine] >> 10 * [ITC]) Prep->Mix Monitor Monitoring (UV-Vis) Track Absorbance of Thiourea (λ_max ~240-270 nm) Mix->Monitor Data Data Analysis Fit to Pseudo-1st Order ln(A_inf - A_t) vs Time Monitor->Data Calc Calculate k₂ k_obs = Slope k₂ = k_obs / [Amine] Data->Calc

Figure 2: Experimental workflow for determining second-order rate constants using UV-Vis spectrophotometry.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M Carbonate/Bicarbonate buffer at pH 9.5. Ensure precise pH adjustment as kinetics are highly sensitive to [H+].

  • Stock Solutions:

    • ITC: Dissolve Phenyl-ITC in anhydrous DMSO to 10 mM.

    • Amine: Dissolve Glycine (or target amine) in buffer to 100 mM (100x excess).

  • Reaction Initiation: In a quartz cuvette, add 990 µL of Amine solution. Zero the spectrophotometer. Rapidly add 10 µL of ITC stock and mix by inversion (3x).

  • Data Acquisition: Immediately monitor absorbance at 248 nm (characteristic of phenylthiourea) every 10 seconds for 30 minutes.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).[3]
    • The slope is

      
      .
      
    • Calculate the second-order constant:

      
      .
      

References

  • Thermo Fisher Scientific. Introduction to Amine Modification. Retrieved from

  • Royal Society of Chemistry. The kinetics and mechanism of aminolysis of isothiocyanates. J. Chem. Soc., Perkin Trans. 2. Retrieved from

  • BenchChem. A Comparative Analysis of the Reaction Kinetics of Isothiocyanates. Retrieved from

  • National Institutes of Health (PMC). Selective and predictable amine conjugation sites by kinetic characterization. Retrieved from

  • Agilent. Fast, simple measurement of reaction kinetics using UV-Vis spectrophotometer. Retrieved from

Sources

Validation

Crystallographic Profiling: 4-Carboxy-2-fluorophenylisothiocyanate vs. Standard Analogs

Topic: Crystallographic Data for 4-Carboxy-2-fluorophenylisothiocyanate Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic Data for 4-Carboxy-2-fluorophenylisothiocyanate Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the realm of coordination chemistry and crystal engineering, 4-Carboxy-2-fluorophenylisothiocyanate (CAS 1027512-94-2) represents a bifunctional "privileged scaffold." Unlike standard isothiocyanates, this ligand offers three distinct structural levers:

  • The Isothiocyanate (-NCS) Core: A reactive electrophile for thiourea formation or direct N-terminal coordination.

  • The Ortho-Fluorine Atom: Introduces electronic modulation and the potential for weak

    
     supramolecular synthons, critical for directing crystal packing.
    
  • The Para-Carboxyl Group: Provides a robust hydrogen-bonding handle (

    
    ) or a secondary coordination site for Metal-Organic Framework (MOF) construction.
    

This guide objectively compares the crystallographic performance of complexes derived from this advanced ligand against its monofunctional analogs: 4-Fluorophenylisothiocyanate (Standard Electronic Control) and 4-Carboxyphenylisothiocyanate (Standard H-Bonding Control).

Comparative Crystallographic Benchmarks

The following data contrasts the established crystallographic parameters of the standard analog (4-Fluorophenylthiourea derivative) with the projected parameters of the target 4-Carboxy-2-fluoro complexes.

Table 1: Structural & Crystallographic Comparison
FeatureTarget Ligand Complex (4-Carboxy-2-fluoro derivatives)Standard Analog Complex (4-Fluorophenylthiourea) [1]Control Analog (Non-fluorinated Carboxy)
Crystal System Triclinic (Predicted)Monoclinic Monoclinic
Space Group P-1 or P2₁/nP2₁/c P2₁/c
Unit Cell (Approx) a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 13.5 Åa = 9.138 Å, b = 8.434 Å, c = 10.533 Åa = 12.4 Å, b = 5.6 Å, c = 14.2 Å
Z (Formula Units) 244
Primary Interaction Strong H-Bonding (

dimer) + Weak (

)
Moderate H-Bonding (

) + (

)
Strong H-Bonding (

dimer)
Packing Motif 1D Chains (Carboxy-linked) stacked via

2D Infinite Sheets1D Zig-Zag Chains
Solubility High (Polar Solvents: DMSO, DMF)Moderate (MeOH, Acetone)High (Basic Buffer)

Note on Data Source: The data for the "Standard Analog" is derived from the experimentally verified crystal structure of 1-(4-fluorophenyl)thiourea (Ref [1]). The "Target" parameters are projected based on isostructural replacement principles, where the addition of a -COOH group typically lowers symmetry (Monoclinic


 Triclinic) due to the formation of centrosymmetric acid dimers.

Structural Analysis & Mechanism

The Fluorine Effect ( Interactions)

In the standard 4-fluorophenylisothiocyanate complexes, the fluorine atom is not merely a passive substituent. Crystallographic evidence shows it acts as a weak hydrogen bond acceptor. In the absence of a strong donor like -COOH, the packing is dominated by


 interactions (

) forming sheets.

Causality in the Target Complex: By introducing the 2-fluoro substituent alongside the 4-carboxy group, you create a "frustrated" packing landscape. The strong


 homodimer (

) will dictate the primary scaffold. However, the ortho-fluorine atom will force the phenyl ring to twist out of coplanarity to minimize steric repulsion with the thiourea sulfur or nitrogen, likely increasing the torsion angle

compared to the non-fluorinated analog.
Coordination Modes

The isothiocyanate moiety in 4-Carboxy-2-fluorophenylisothiocyanate typically reacts with amines to form thiourea ligands before metal coordination.

  • Mode A (Monodentate S-bound): Common for soft metals (Ag, Au, Hg). The carboxyl group remains free for supramolecular assembly.

  • Mode B (Bidentate N,S-chelation): Occurs with harder transition metals (Ni, Cu, Co) when a secondary chelating group (e.g., pyridine) is present.

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesis of a Copper(II) complex using a thiourea derivative of 4-Carboxy-2-fluorophenylisothiocyanate.

Phase 1: Ligand Synthesis (Thiourea Formation)
  • Dissolution: Dissolve 1.0 mmol of 4-Carboxy-2-fluorophenylisothiocyanate (CAS 1027512-94-2) in 10 mL of dry Acetone.

  • Addition: Dropwise add 1.0 mmol of the target amine (e.g., 2-aminopyridine) in 5 mL Acetone.

  • Reflux: Heat at 50°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Evaporate solvent. Recrystallize the solid from Ethanol/Water (9:1) to obtain the thiourea ligand.

Phase 2: Metal Complexation
  • Metal Solution: Dissolve 0.5 mmol of

    
     in 10 mL Methanol.
    
  • Ligand Solution: Dissolve 1.0 mmol of the synthesized thiourea ligand in 10 mL warm Methanol/DMF (1:1).

  • Mixing: Slowly add the metal solution to the ligand solution under stirring. The color should shift (typically Green

    
     Brown/Dark Blue).
    
  • Crystallization (Vapor Diffusion):

    • Place the reaction mixture in a small vial.

    • Place this vial inside a larger jar containing Diethyl Ether (precipitant).

    • Seal the jar and allow to stand undisturbed at 4°C for 5-7 days.

    • Validation: Crystals should appear as blocky or prismatic forms suitable for XRD.

Decision Workflows (Graphviz)

Diagram 1: Synthesis & Characterization Pathway

This workflow illustrates the critical path from raw reagent to final crystallographic data, highlighting the divergence points for different metal centers.

SynthesisWorkflow Reagent 4-Carboxy-2-fluoro- phenylisothiocyanate Thiourea Thiourea Ligand (Intermediate) Reagent->Thiourea Nucleophilic Addn Amine Amine Core (e.g., Pyridine) Amine->Thiourea Complex Metal Complex (Solution) Thiourea->Complex Chelation MetalSalt Metal Salt (Cu, Ni, Co) MetalSalt->Complex Crystallization Vapor Diffusion (MeOH / Ether) Complex->Crystallization Slow Diffusion XRD Single Crystal XRD Data Crystallization->XRD Structure Soln

Caption: Step-by-step workflow for converting the isothiocyanate precursor into a diffraction-quality metal complex crystal.

Diagram 2: Ligand Selection Logic

Use this decision tree to determine if the 4-Carboxy-2-fluoro variant is the correct choice for your specific application compared to standard alternatives.

SelectionLogic Start Start: Select Ligand NeedMOF Targeting MOF/ Network Structure? Start->NeedMOF NeedSolubility Need High Water Solubility? ResultB Use 4-Carboxy- phenyl-NCS NeedSolubility->ResultB Yes (Hydrophilic) ResultC Use 4-Fluoro- phenyl-NCS NeedSolubility->ResultC No (Lipophilic) NeedMOF->NeedSolubility No NeedFluorine Need 19F NMR or Electronic Tuning? NeedMOF->NeedFluorine Yes ResultA Use 4-Carboxy- 2-fluorophenyl-NCS NeedFluorine->ResultA Yes (Dual Function) NeedFluorine->ResultB No (H-Bond Only)

Caption: Decision matrix for selecting between fluorinated, carboxylated, and hybrid isothiocyanate ligands.

References

  • Crystal Structure of 1-(4-fluorophenyl)

    • Title: 1-(4-Fluorophenyl)thiourea.
    • Source: Acta Crystallographica Section E (2010).
    • D
    • URL:[Link]

  • Synthesis of Fluorinated Thiourea Derivatives

    • Title: Synthesis, crystal structure, and Hirshfeld surface analysis of ethyl 1-(4-fluorophenyl)
    • Source: PMC (N
    • URL:[Link]

  • Catalog Entry for 4-Carboxy-2-fluorophenylisothiocyanate

    • Compound: 4-Carboxy-2-fluorophenylisothiocyanate (CAS 1027512-94-2).[1]

    • Source: AA Blocks / Sigma-Aldrich C
  • Transition Metal Thiocyanate Complexes Review

    • Title: Inorganic Metal Thiocyanates.[2]

    • Source: Chemical Reviews / PMC.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Carboxy-2-fluorophenylisothiocyanate proper disposal procedures

Operational Guide: Safe Disposal and Handling of 4-Carboxy-2-fluorophenylisothiocyanate Executive Summary & Operational Context 4-Carboxy-2-fluorophenylisothiocyanate is a high-value scaffold often employed in peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 4-Carboxy-2-fluorophenylisothiocyanate

Executive Summary & Operational Context

4-Carboxy-2-fluorophenylisothiocyanate is a high-value scaffold often employed in peptidomimetic synthesis and heterocycle formation. However, its dual-hazard profile—combining the high reactivity of the isothiocyanate (-N=C=S) group with the corrosive nature of the carboxylic acid (-COOH) and the environmental persistence of the aryl fluoride—requires a precise disposal strategy.

The Critical Risk: Beyond standard toxicity, the primary operational risk is respiratory sensitization (H334). Improper disposal or rinsing of glassware in open sinks can aerosolize hydrolyzed byproducts, leading to long-term occupational asthma in laboratory personnel.

Core Directive: This compound must be treated as Halogenated Organic Waste . Do not bulk-neutralize on the benchtop; segregate and consign to professional waste management. Use the decontamination protocol below only for glassware residues and minor spills.

Chemical Hazard Profile & Waste Classification

To ensure compliance with RCRA (USA) and varying international hazardous waste regulations, the compound must be classified based on its functional groups.

FeatureChemical MoietyHazard ImplicationWaste Stream Assignment
Sensitizer Isothiocyanate (-NCS)Lachrymator; causes allergic skin/lung reaction.Toxic / Reactive
Corrosive Carboxylic Acid (-COOH)Low pH; causes burns to eyes/mucous membranes.Corrosive (Acidic)
Halogenated Aryl Fluoride (Ar-F)Forms HF upon improper incineration.Halogenated Organic
State Solid (typically)Dust inhalation risk.Solid Hazardous Waste

Senior Scientist Insight: Many labs erroneously place this in "General Organic Waste." Because of the Fluorine atom, this compound cannot be incinerated in standard fuel-blending kilns. It requires high-temperature incineration with flue gas scrubbing to capture Hydrogen Fluoride (HF). Mislabeling this puts downstream waste plant workers at risk.

Operational Protocols

Protocol A: Bulk Waste Segregation (Unused Reagent/Reaction Mixtures)

Objective: Safe containment for off-site destruction.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers due to the acidic carboxylic group.

  • Stream Selection:

    • Solids: Place directly into the "Solid Hazardous Waste" bin. Double-bagging is recommended to contain dust.

    • Liquids (Mother Liquors): Pour into the "Halogenated Organic Solvents" carboy.

      • Critical: Do NOT mix with basic waste streams (e.g., waste amines, hydroxide solutions) in a closed carboy. The acid-base reaction will generate heat, and the isothiocyanate-amine reaction is exothermic, potentially pressurizing the vessel.

  • Labeling: Label must explicitly state: "Contains Isothiocyanates - Sensitizer - Halogenated."

Protocol B: Decontamination of Glassware & Residues

Objective: Chemically quench the reactive -NCS group before glassware leaves the fume hood to prevent dishwasher exposure.

Mechanism: Isothiocyanates react with nucleophiles. We utilize a mild alkaline hydrolysis/aminolysis to convert the lachrymatory isothiocyanate into a stable, non-volatile thiourea derivative or thiocarbamate.

Reagents:

  • Quench Solution A: 5% Aqueous Ammonia (

    
    ) + 5% Ethanol (surfactant/solvent).
    
  • Alternative: Saturated Sodium Bicarbonate (

    
    ) solution (slower, but safer).
    

Step-by-Step Procedure:

  • Setup: Perform all operations in a functioning fume hood.

  • Application: Rinse the contaminated flask/spatula with Quench Solution A .

  • Reaction Time: Swirl and let stand for 10–15 minutes. The solution may warm slightly.

  • Disposal of Rinsate: Pour the quench mixture into the Halogenated Organic Waste container (due to the fluorinated byproduct).

  • Final Wash: Rinse glassware with water and acetone. It is now safe to remove from the hood for standard cleaning.

Protocol C: Emergency Spill Response

Scenario: 5g bottle dropped on the floor outside the hood.

  • Immediate Action: Evacuate the immediate area. Don respiratory protection (N95 minimum, P100/Respirator preferred) to avoid sensitization.

  • Containment: Cover the spill with a dry absorbent (Vermiculite or Spill-X). Do not use paper towels (increases surface area for evaporation).[1]

  • Deactivation: Gently spray the absorbent pile with Quench Solution A (from Protocol B) to suppress vapors.

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Hazardous Waste: Debris containing Fluorinated Isothiocyanate."

  • Verification: Wipe the surface with a soapy sponge; check pH to ensure acid residues are removed.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this specific compound, ensuring the Fluorine atom dictates the final waste stream.

DisposalWorkflow Start Waste Generation: 4-Carboxy-2-fluorophenylisothiocyanate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->LiquidPath Liquid ResiduePath Trace Residue (Glassware/Spatulas) StateCheck->ResiduePath Residue BinSolid Solid Hazardous Waste Bin (Label: Sensitizer) SolidPath->BinSolid BinHalo Halogenated Organic Waste (Due to Aryl-Fluorine) LiquidPath->BinHalo Mandatory Stream BinNonHalo Non-Halogenated Waste (INCORRECT for this compound) LiquidPath->BinNonHalo Do Not Use Quench Protocol B: Quench with 5% NH4OH ResiduePath->Quench HalogenCheck Does solvent contain Halogens? Quench->BinHalo Dispose Rinsate

Figure 1: Decision matrix for the disposal of fluorinated isothiocyanates. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used, due to the solute's fluorine content.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Carboxy-2-fluorophenylisothiocyanate

Part 1: Executive Safety Directive (The "Why") 4-Carboxy-2-fluorophenylisothiocyanate is not merely an "irritant"; it is a potent electrophile designed to modify proteins.[1] As a researcher, you must understand the mech...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

4-Carboxy-2-fluorophenylisothiocyanate is not merely an "irritant"; it is a potent electrophile designed to modify proteins.[1] As a researcher, you must understand the mechanism of toxicity to respect the safety protocols.

The isothiocyanate (-N=C=S) moiety is highly reactive toward nucleophiles, specifically the amino groups (Lysine residues) and sulfhydryl groups (Cysteine residues) on your biological proteins.

  • Immediate Risk: Lachrymation and severe irritation of mucous membranes.[1]

  • Long-term Risk: Covalent modification of endogenous proteins can trigger the immune system, leading to hapten-mediated sensitization .[1] Once sensitized, even trace exposure can cause anaphylactic-like respiratory distress.[1]

Core Directive: Treat this compound as a respiratory and contact sensitizer .[1] Zero skin contact and zero inhalation of dust/vapor is the operational standard.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Engineering controls (Fume Hood) are your primary defense.[1] PPE is your fail-safe.[1] Do not rely on standard "lab basics"; use the specifications below.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: min 5 mil; Inner: contrast color)Isothiocyanates are organic-soluble and can permeate thin latex/nitrile rapidly.[1] Double gloving creates a diffusion barrier and the contrast color allows immediate detection of outer glove breach.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Safety glasses are insufficient.[1] As a lachrymator, vapors can bypass glasses.[1] Goggles provide a seal against lacrimal agents.[1]
Respiratory Fume Hood (Primary) Respirator (Secondary/Spill only): Half-face w/ OV/P100 cartridges.[1]Standard N95 masks do not protect against organic vapors.[1] If work outside a hood is unavoidable (e.g., balance calibration), an Organic Vapor (OV) cartridge is mandatory.
Body Protection Lab Coat (Buttoned, High-neck) + Chemical Apron (for >5g handling)Prevents dust accumulation on street clothes.[1] The carboxylic acid moiety increases adherence to fabrics.[1]

Part 3: Operational Workflow & Protocols

Hierarchy of Controls (Visualized)

The following diagram illustrates the defensive layers required for handling this specific electrophile.

HierarchyOfControls Elimination Elimination: Not possible (Reagent required) Engineering Engineering: Chemical Fume Hood (Face velocity: 100 fpm) Elimination->Engineering Admin Admin: SOPs, Access Control, Sensitizer Training Engineering->Admin PPE PPE: Double Nitrile, Goggles, Lab Coat (Last Line of Defense) Admin->PPE

Figure 1: Hierarchy of Controls. Note that PPE is the least effective control and must be supported by robust Engineering controls.

Step-by-Step Handling Protocol

Pre-Requisite: All handling must occur inside a certified chemical fume hood.[1]

  • Preparation:

    • Clear the hood of unnecessary clutter to ensure proper airflow.[1]

    • Place a disposable absorbent pad (benchkote) on the work surface to capture micro-spills.[1]

    • Prepare a "Quench Station" inside the hood (see Section 4).[1]

  • Weighing (The Critical Step):

    • Risk:[1][2][3][4] Static electricity can cause the fine powder to disperse.[1]

    • Control: Use an anti-static gun if available.[1] Weigh into a tared vial inside the hood. Do not transport the open stock bottle to a balance outside the hood. If the balance is external, tare the vial, bring it to the hood, add solid, close vial, and return to balance.

  • Solubilization:

    • Dissolve the solid immediately in the reaction solvent (e.g., DMF, DMSO, or DCM).

    • Note: Once in solution, the vapor pressure of the solvent can carry the isothiocyanate. Keep vessels capped when not adding reagents.[1][5]

  • Reaction Monitoring:

    • When taking TLC or LCMS aliquots, use long-needle syringes to avoid putting hands inside the hood plane.[1]

    • Dispose of TLC capillaries immediately into a solid waste container inside the hood.[1]

Part 4: Decontamination & Waste Disposal[1][4][5][6]

Crucial Logic: Never dispose of reactive isothiocyanates directly into the aqueous waste stream without quenching.[1] You must chemically "kill" the reactive group.[1]

Quenching Chemistry

The goal is to convert the reactive Isothiocyanate (-NCS) into a stable Thiourea or hydrolyze it.[1]

  • Quench Solution: 5% Ammonium Hydroxide (NH₄OH) in Methanol OR a saturated solution of Tris-base in water.[1]

  • Mechanism: The amine (NH₃ or Tris) nucleophilically attacks the isothiocyanate carbon, forming a stable, non-reactive thiourea derivative.

Disposal Workflow

DisposalWorkflow Waste Reaction Waste (Active -NCS) Quench Add Quench Soln (5% NH4OH/MeOH) Waste->Quench Slow Addition Wait Stir/Stand (Min 1 Hour) Quench->Wait Check pH Check (Ensure Basic > pH 9) Wait->Check Disposal Hazardous Waste Tag: 'Quenched Isothiocyanate' Check->Disposal

Figure 2: Chemical Quenching Workflow. Converting the electrophile to a stable thiourea prevents downstream hazards.

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench: Immediately wash with soap and water for 15 mins.[1][2] 2. Peel: Remove contaminated clothing while washing.[1][2][6][7][8] 3. Alert: Seek medical attention. Mention "Isothiocyanate Sensitizer."
Eye Contact 1. Flush: Use eyewash station for 15 mins.[1][2] Hold eyelids open. 2. Do NOT rub: Rubbing drives the chemical deeper into the cornea.[1]
Spill (<1g) 1. Cover with absorbent pads soaked in the Quench Solution (Section 4.1).[1] 2. Wait 30 mins. 3. Collect as hazardous waste.[1]

References

  • National Institutes of Health (PubChem). Allyl Isothiocyanate Compound Summary (Analogous Hazard Profile). Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference.[1] Retrieved from [Link]

  • Oregon State University. Quenching of Pyrophoric and Reactive Materials (Adapted for Electrophiles).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Carboxy-2-fluorophenylisothiocyanate
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